Sp-8-Br-cAMPS
Description
Properties
Molecular Formula |
C10H11BrN5O5PS |
|---|---|
Molecular Weight |
424.17 g/mol |
IUPAC Name |
(4aR,6R,7R,7aS)-6-(6-amino-8-bromopurin-9-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
InChI |
InChI=1S/C10H11BrN5O5PS/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-5(17)6-3(20-9)1-19-22(18,23)21-6/h2-3,5-6,9,17H,1H2,(H,18,23)(H2,12,13,14)/t3-,5-,6-,9-,22?/m1/s1 |
InChI Key |
RBORURQQJIQWBS-QVRNUERCSA-N |
SMILES |
C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=S)(O1)O |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=S)(O1)O |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=S)(O1)O |
Synonyms |
8-bromoadenosine-3',5'-cyclic monophosphorothioate Rp-8-Br-cAMPS Sp-8-Br-cAMPS |
Origin of Product |
United States |
Foundational & Exploratory
Sp-8-Br-cAMPS: An In-depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-8-Br-cAMPS (Sp-8-bromoadenosine-3',5'-cyclic monophosphorothioate) is a potent, cell-permeable analog of cyclic adenosine monophosphate (cAMP). It is widely utilized in research to selectively activate cAMP-dependent protein kinase (PKA) and investigate its downstream signaling pathways. This technical guide provides a comprehensive overview of the core mechanism of action of Sp-8-Br-cAMPS, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascades involved. Its resistance to phosphodiesterases (PDEs) and high affinity for PKA make it a valuable tool for dissecting the intricate roles of cAMP signaling in various cellular processes.[1][2][3]
Core Mechanism of Action: Selective Activation of Protein Kinase A (PKA)
The primary mechanism of action of Sp-8-Br-cAMPS is the direct activation of Protein Kinase A (PKA). PKA is a key enzyme in cellular signaling, existing as an inactive holoenzyme composed of two regulatory (R) and two catalytic (C) subunits. The binding of cAMP to the regulatory subunits induces a conformational change, leading to the dissociation of the active catalytic subunits. These catalytic subunits then phosphorylate a wide array of downstream target proteins on serine and threonine residues, modulating their activity and eliciting specific cellular responses.
Sp-8-Br-cAMPS mimics the action of endogenous cAMP by binding to the regulatory subunits of PKA.[4] The "Sp" configuration of the phosphorothioate group and the bromine substitution at the 8th position of the adenine ring contribute to its high potency and selectivity for PKA.[2]
PKA-Dependent Signaling Pathway
The canonical signaling pathway initiated by Sp-8-Br-cAMPS involves the activation of PKA and the subsequent phosphorylation of downstream targets. This pathway is central to numerous cellular functions.
Quantitative Data
The following table summarizes key quantitative data related to the interaction of Sp-8-Br-cAMPS and other relevant cAMP analogs with PKA.
| Compound | Parameter | Value | Notes |
| Sp-8-Br-cAMPS | EC50 (PKA activation) | 360 nM [5][6][7] | Effective concentration for 50% of maximal PKA activation. |
| 8-Br-cAMP | EC50 (High Potency Phase) | 706 pM[8] | Activates both PKA and Epac.[8][9] |
| 8-Br-cAMP | EC50 (Low Potency Phase) | 392 µM[8] | Activates both PKA and Epac.[8][9] |
| 6-Bnz-cAMP | EC50 (NK1R Internalization) | 0.50 pM[8] | A selective activator of PKA.[9] |
| CPTOMe-cAMP | EC50 (NK1R Internalization) | 5.2 µM[8] | A selective activator of Epac.[8] |
| Sp-8-Br-cAMPS-AM | EC50 | 1.5 µM (in sensory neurons)[10] | A cell-permeable derivative of Sp-8-Br-cAMPS. |
Resistance to Phosphodiesterases (PDEs)
A critical feature of Sp-8-Br-cAMPS is its resistance to hydrolysis by cyclic nucleotide phosphodiesterases (PDEs). PDEs are enzymes responsible for the degradation of cAMP, thereby terminating its signaling. The phosphorothioate modification in Sp-8-Br-cAMPS makes it a poor substrate for most PDEs.[2] This resistance leads to a sustained elevation of the analog's concentration within the cell, resulting in prolonged activation of PKA compared to natural cAMP. This property is particularly advantageous for in vitro and in vivo studies, as it ensures a more stable and predictable biological response. While 8-Br-cAMP is also more resistant to PDEs than cAMP, it can still be slowly metabolized.[11] In contrast, PDE8 family members are notably insensitive to inhibition by common non-selective PDE inhibitors like IBMX.[12][13]
PKA-Independent Signaling via Epac
While Sp-8-Br-cAMPS is a highly selective activator of PKA, it is important to consider the potential for activation of other cAMP effectors, particularly at higher concentrations. Exchange protein directly activated by cAMP (Epac) is another key mediator of cAMP signaling.[14] Although 8-Br-cAMP is known to activate both PKA and Epac, Sp-8-Br-cAMPS generally exhibits a strong preference for PKA.[8][9] Researchers should be mindful of potential off-target effects on Epac, especially when using high concentrations of Sp-8-Br-cAMPS, and consider using Epac-specific modulators to dissect the distinct contributions of PKA and Epac signaling.
Experimental Protocols
In Vitro PKA Kinase Assay using Sp-8-Br-cAMPS
This protocol outlines a non-radioactive, ELISA-based assay to measure the activity of purified PKA upon activation by Sp-8-Br-cAMPS.
Materials:
-
Purified PKA holoenzyme (or reconstituted regulatory and catalytic subunits)
-
Sp-8-Br-cAMPS
-
PKA substrate peptide (e.g., Kemptide: LRRASLG)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
Phospho-PKA substrate specific antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare Reagents:
-
Reconstitute the PKA holoenzyme in kinase buffer to the desired concentration.
-
Prepare a stock solution of Sp-8-Br-cAMPS in a suitable solvent (e.g., water or DMSO) and create a dilution series to test a range of concentrations.
-
Prepare a stock solution of the PKA substrate peptide.
-
Prepare a working solution of ATP in kinase buffer.
-
-
Kinase Reaction:
-
Add the PKA holoenzyme to each well of a 96-well plate.
-
Add the different concentrations of Sp-8-Br-cAMPS to the respective wells. Include a negative control (no Sp-8-Br-cAMPS) and a positive control (e.g., a known PKA activator).
-
Add the PKA substrate peptide to each well.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a solution that chelates Mg²⁺ (e.g., EDTA) or by proceeding immediately to the detection step.
-
-
ELISA-based Detection:
-
Coat a new 96-well plate with the PKA substrate peptide and incubate to allow for binding.
-
Wash the plate to remove unbound peptide.
-
Transfer the kinase reaction mixture to the peptide-coated plate and incubate to allow the phosphorylated peptide to bind.
-
Wash the plate to remove non-phosphorylated peptides and other reaction components.
-
Add the primary antibody (phospho-PKA substrate specific) and incubate.
-
Wash the plate and add the HRP-conjugated secondary antibody.
-
Wash the plate and add the TMB substrate.
-
Stop the colorimetric reaction with a stop solution.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Experimental Workflow for Investigating PKA Activation in Cells
The following diagram illustrates a typical workflow for using Sp-8-Br-cAMPS to study PKA-dependent cellular processes.
Conclusion
Sp-8-Br-cAMPS is an indispensable tool for the selective activation of PKA and the elucidation of its multifaceted roles in cellular signaling. Its high potency, selectivity, and resistance to phosphodiesterase degradation provide researchers with a robust method to investigate PKA-dependent pathways. This guide has provided a detailed overview of its mechanism of action, supported by quantitative data and practical experimental protocols, to aid researchers, scientists, and drug development professionals in their exploration of cAMP/PKA signaling. A thorough understanding of its properties is crucial for the design of rigorous experiments and the accurate interpretation of their outcomes.
References
- 1. Sp-8-Br-cAMPS BIOLOG Life Science Institute [biolog.de]
- 2. cAMP-Dependent Signaling Pathways as Potential Targets for Inhibition of Plasmodium falciparum Blood Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Sp-8-Br-cAMPS | TargetMol [targetmol.com]
- 8. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 9. One-day Treatment of Small Molecule 8-Bromo-cyclic AMP Analogue Induces Cell-based VEGF production for In Vitro Angiogenesis and Osteoblastic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rupress.org [rupress.org]
- 11. 8-Bromoadenosine 3',5'-cyclic monophosphate - Wikipedia [en.wikipedia.org]
- 12. cAMP-Specific Phosphodiesterases 8A and 8B, Essential Regulators of Leydig Cell Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinetic and structural studies of phosphodiesterase-8A and implication on the inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Sp-8-Br-cAMPS: A Technical Guide for Researchers
Abstract
Sp-8-Br-cAMPS (Sp-8-Bromoadenosine-3',5'-cyclic monophosphorothioate) is a potent and specific cell-permeable activator of cAMP-dependent Protein Kinase A (PKA). Its chemical structure, featuring a bromine substitution at the 8th position of the adenine ring and a phosphorothioate group in the cyclic phosphate moiety, confers resistance to hydrolysis by phosphodiesterases (PDEs). This characteristic ensures sustained and targeted activation of the PKA signaling pathway, making Sp-8-Br-cAMPS an invaluable tool in a diverse range of research fields, including immunology, oncology, and neuroscience. This technical guide provides an in-depth overview of the core applications of Sp-8-Br-cAMPS, detailed experimental protocols, and a summary of key quantitative data to facilitate its effective use by researchers, scientists, and drug development professionals.
Core Concepts: Mechanism of Action
Sp-8-Br-cAMPS is an analog of the endogenous second messenger cyclic adenosine monophosphate (cAMP). The primary molecular target of Sp-8-Br-cAMPS is the regulatory subunit of PKA. In its inactive state, PKA exists as a holoenzyme composed of two regulatory and two catalytic subunits. The binding of Sp-8-Br-cAMPS to the regulatory subunits induces a conformational change, leading to the dissociation of the active catalytic subunits. These catalytic subunits are then free to phosphorylate a multitude of downstream protein substrates on serine and threonine residues, thereby modulating their activity and eliciting a cellular response.
The key advantages of Sp-8-Br-cAMPS in a research setting are:
-
PKA Activation: It is a potent agonist for PKA, with an EC50 of 360 nM.[1][2]
-
Metabolic Resistance: The phosphorothioate modification renders it resistant to degradation by PDEs, resulting in a more stable and prolonged activation of PKA compared to cAMP or 8-Br-cAMP.[3][4]
-
Membrane Permeability: The bromination at the 8th position increases its lipophilicity, allowing for efficient passage across cell membranes.[3]
Quantitative Data
The following tables summarize key quantitative data for Sp-8-Br-cAMPS and related compounds.
| Compound | Parameter | Value | Target/System | Reference |
| Sp-8-Br-cAMPS | EC50 | 360 nM | PKA activation | [1][2] |
| Sp-8-Br-cAMPS-AM | EC50 | 1.5 µM | PKA activation in sensory neurons | [5] |
| 8-Br-cAMP | Ka | 0.05 µM | PKA activation | |
| Sp-cAMPS | EC50 | 40 µM | PDE10 GAF domain | [6] |
| Sp-cAMPS | Ki | 47.6 µM | PDE3A | [6] |
| Application | Compound | Cell Line/System | Concentration Range | Observed Effect | Reference |
| Immunology | Sp-8-Br-cAMPS | Human T-cells | 0-1000 µM | Inhibition of T-cell activation and cytokine expression | [1] |
| Immunology | Sp-8-Br-cAMPS | Galleria mellonella haemocytes | 50 nM | Inhibition of protein release and bacterial removal | [1] |
| Cancer Research | Sp-8-Br-cAMPS | MCF7, MDA-MB-231, SKBR3 (Breast Cancer) | 60 µM | Inhibition of cell migration | [7] |
| Cancer Research | Sp-8-Br-cAMPS | SKBR3 (Breast Cancer) | 60 µM | Inhibition of cell proliferation | [7] |
| Neuroscience | 8-Br-cAMP | Rat Spinal Cord Slices | Biphasic (high and low potency phases) | Induction of substance P release | [8] |
| Bone Regeneration | 8-Br-cAMP | MC3T3-E1 (Osteoblast-like cells) | 100 µM | Increased VEGF production | [9] |
| in vivo Study | 8-Bromo-cAMP | BALB/c mice with CT26 tumors | 60 mg/kg (i.p.) | Inhibition of angiogenesis and vasculogenic mimicry | [10] |
Signaling Pathways
Sp-8-Br-cAMPS primarily exerts its effects through the activation of the PKA signaling pathway. However, at higher concentrations, potential activation of the Exchange protein directly activated by cAMP (Epac) should be considered.
Canonical PKA-Dependent Signaling Pathway
The activation of PKA by Sp-8-Br-cAMPS initiates a signaling cascade that regulates a multitude of cellular processes, including gene expression, metabolism, and cell cycle progression. A key downstream target is the transcription factor cAMP response element-binding protein (CREB).
cAMP-Induced Cell Migration Pathway
In some cellular contexts, such as mouse embryonic stem cells, cAMP signaling can induce cell migration through a pathway involving both PKA and Epac, leading to the activation of small GTPases Rac1 and Cdc42.
Experimental Protocols
Detailed methodologies are critical for the successful application of Sp-8-Br-cAMPS in research. Below are representative protocols for key experiments.
In Vitro PKA Kinase Assay
This protocol describes a non-radioactive, ELISA-based assay to measure the activity of purified PKA activated by Sp-8-Br-cAMPS.
Materials:
-
Purified PKA holoenzyme
-
Sp-8-Br-cAMPS sodium salt
-
PKA substrate peptide (e.g., Kemptide: LRRASLG)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP solution
-
Phospho-PKA substrate antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
96-well microplate
Procedure:
-
Prepare Reagents:
-
Reconstitute PKA holoenzyme in kinase buffer.
-
Prepare a stock solution of Sp-8-Br-cAMPS (e.g., 10 mM in sterile water) and create a serial dilution to test a range of concentrations.
-
Prepare a stock solution of the PKA substrate peptide.
-
Prepare a working solution of ATP in kinase buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add the PKA holoenzyme to each well.
-
Add the different concentrations of Sp-8-Br-cAMPS to the respective wells. Include a negative control (no Sp-8-Br-cAMPS) and a positive control (e.g., a known PKA activator).
-
Add the PKA substrate peptide to each well.
-
Initiate the kinase reaction by adding the ATP solution to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction by adding a stop solution or by washing the plate.
-
Wash the plate several times with a suitable wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add the phospho-PKA substrate antibody and incubate at room temperature for 1-2 hours.
-
Wash the plate as described above.
-
Add the HRP-conjugated secondary antibody and incubate at room temperature for 30 minutes.
-
Wash the plate again.
-
Add the TMB substrate and incubate until a blue color develops.
-
Stop the color development by adding the stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a plate reader.
-
Subtract the background absorbance (wells with no enzyme) from all readings.
-
Plot the absorbance as a function of the Sp-8-Br-cAMPS concentration to determine the EC50 for PKA activation.
-
Cell Migration Assay (Boyden Chamber)
This protocol describes a method to assess the effect of Sp-8-Br-cAMPS on cancer cell migration.
Materials:
-
Cancer cell line of interest (e.g., MCF7, MDA-MB-231)
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Extracellular matrix protein (e.g., Collagen IV or Matrigel)
-
Cell culture medium (serum-free and with serum)
-
Sp-8-Br-cAMPS
-
Calcein-AM or DAPI for cell staining
-
Cotton swabs
Procedure:
-
Preparation:
-
Coat the top of the transwell membrane with the extracellular matrix protein and allow it to dry.
-
Serum-starve the cells for 2-24 hours before the assay.
-
-
Cell Seeding:
-
Harvest and resuspend the cells in serum-free medium containing the desired concentration of Sp-8-Br-cAMPS or vehicle control.
-
Seed the cells into the upper chamber of the transwell insert.
-
-
Migration:
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate the plate at 37°C in a humidified incubator for a duration appropriate for the cell line (e.g., 6-24 hours).
-
-
Quantification:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several random fields under a microscope.
-
-
Data Analysis:
-
Calculate the average number of migrated cells per field for each condition.
-
Compare the migration of Sp-8-Br-cAMPS-treated cells to the vehicle-treated control.
-
Experimental Workflow
A typical workflow for using Sp-8-Br-cAMPS to study PKA-dependent cellular processes is outlined below.
Conclusion
Sp-8-Br-cAMPS is a powerful and reliable pharmacological tool for the specific and sustained activation of the PKA signaling pathway. Its resistance to phosphodiesterase degradation and cell permeability make it superior to endogenous cAMP and other analogs for many research applications. This guide provides a foundational understanding and practical protocols to aid researchers, scientists, and drug development professionals in effectively utilizing Sp-8-Br-cAMPS to explore the complexities of cellular signaling and to pave the way for novel therapeutic interventions.
Disclaimer
The information provided in this document is for research purposes only. It is not intended for diagnostic or therapeutic use. Researchers should always consult relevant literature and optimize protocols for their specific experimental systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sp-8-Br-cAMPS | TargetMol [targetmol.com]
- 3. Sp-8-Br-cAMPS BIOLOG Life Science Institute [biolog.de]
- 4. biolog.de [biolog.de]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 9. One-day Treatment of Small Molecule 8-Bromo-cyclic AMP Analogue Induces Cell-based VEGF production for In Vitro Angiogenesis and Osteoblastic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 8-Bromo-cAMP sodium salt | 8-Br-Camp | PKA activator | TargetMol [targetmol.com]
Sp-8-Br-cAMPS as a PKA Activator: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Sp-8-Bromoadenosine-3',5'-cyclic monophosphorothioate (Sp-8-Br-cAMPS), a potent and widely used activator of cAMP-dependent Protein Kinase A (PKA). We will delve into its mechanism of action, present key quantitative data, provide detailed experimental protocols for its application, and visualize the associated signaling pathways and workflows.
Introduction: The Power of a Modified Nucleotide
Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that plays a pivotal role in numerous cellular processes by activating Protein Kinase A (PKA). Sp-8-Br-cAMPS is a chemically modified analog of cAMP designed to overcome the limitations of the endogenous molecule in experimental settings. Its key advantages include:
-
Enhanced Lipophilicity: The bromine substitution at the 8th position of the adenine ring increases the molecule's lipophilicity, facilitating its passage across cell membranes.[1][2][3]
-
Resistance to Phosphodiesterases (PDEs): The phosphorothioate modification at the cyclic phosphate group, specifically the Sp-isomer, renders the molecule resistant to degradation by PDEs.[1][4] This ensures sustained and stable activation of PKA.[5]
-
High Potency and Selectivity: Sp-8-Br-cAMPS is a potent agonist of PKA, effectively activating the enzyme at nanomolar to low micromolar concentrations.[4][6]
These characteristics make Sp-8-Br-cAMPS an invaluable tool for elucidating PKA-mediated signaling pathways in various physiological and pathological contexts.
Mechanism of Action: Releasing the Catalytic Subunits
The activation of PKA by Sp-8-Br-cAMPS follows the canonical mechanism of cAMP-dependent activation.[7] In its inactive state, PKA exists as a tetrameric holoenzyme composed of two regulatory (R) subunits and two catalytic (C) subunits.[5][8] The regulatory subunits dimerize and bind to the catalytic subunits, inhibiting their kinase activity.
The binding of two molecules of Sp-8-Br-cAMPS to each regulatory subunit induces a conformational change. This change leads to the dissociation of the catalytic subunits, which are then free to phosphorylate their target substrate proteins on serine or threonine residues within the consensus sequence Arg-Arg-X-Ser/Thr (RRXS/T).[5]
Figure 1: PKA signaling pathway activated by Sp-8-Br-cAMPS.
Quantitative Data
The potency of Sp-8-Br-cAMPS as a PKA activator has been quantified in various studies. The following table summarizes key parameters. It is important to note that values can vary depending on the experimental system and conditions.
| Parameter | Value | PKA Isoform | Cell/System Type | Reference(s) |
| EC50 | 360 nM | Not Specified | Not Specified | [6][9][10] |
| EC50 | 1.5 µM | Not Specified | Sensory Neurons | [4][7] |
| EC50 | 203 µM | Not Specified | Sensory Neurons (without AM-ester) | [8] |
EC50 (Half-maximal effective concentration) represents the concentration of Sp-8-Br-cAMPS required to elicit 50% of the maximal PKA activation.
Experimental Protocols
To ensure reproducible and reliable results, detailed methodologies are crucial. Below are protocols for key experiments involving Sp-8-Br-cAMPS.
In Vitro PKA Kinase Assay (Non-Radioactive, ELISA-based)
This assay measures the activity of purified PKA upon activation by Sp-8-Br-cAMPS.[7]
Materials:
-
Purified PKA holoenzyme or reconstituted catalytic and regulatory subunits
-
Sp-8-Br-cAMPS sodium salt
-
PKA substrate peptide (e.g., Kemptide)
-
ATP solution
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[11]
-
96-well microplate
-
Plate reader
-
Phospho-specific antibody against the PKA substrate
-
HRP-conjugated secondary antibody
-
TMB substrate and stop solution
-
Wash buffer (e.g., PBS with 0.05% Tween-20)[7]
Procedure:
-
Reagent Preparation:
-
Kinase Reaction:
-
Add the PKA holoenzyme to each well of a 96-well plate.
-
Add the different concentrations of Sp-8-Br-cAMPS to the respective wells. Include a negative control (no Sp-8-Br-cAMPS) and a positive control (e.g., a known PKA activator).[7]
-
Add the PKA substrate peptide to each well.
-
Initiate the kinase reaction by adding the ATP solution to each well.[7]
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).[11]
-
-
Detection (ELISA):
-
Coat a separate 96-well plate with the PKA substrate peptide.
-
Transfer the reaction mixtures to the coated plate and incubate to allow the phosphorylated substrate to bind.
-
Wash the plate several times with wash buffer.[7]
-
Add the primary phospho-specific antibody and incubate.
-
Wash the plate and add the HRP-conjugated secondary antibody.[7]
-
Wash the plate again and add the TMB substrate.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm using a plate reader.[7]
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Plot the absorbance as a function of the Sp-8-Br-cAMPS concentration to determine the EC50 for PKA activation.[7]
-
Western Blot Analysis of PKA Substrate Phosphorylation in Cells
This protocol quantifies the phosphorylation of a known PKA substrate (e.g., CREB at Ser133) in cells treated with Sp-8-Br-cAMPS.[5][12]
Materials:
-
Cultured cells
-
Sp-8-Br-cAMPS
-
Cell lysis buffer (containing protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-PKA substrate and anti-total PKA substrate or a loading control like β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[5]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[5]
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.[12]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane again and develop the blot using a chemiluminescent substrate.[5]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.[12]
-
Normalize the intensity of the phosphorylated protein to the total protein or loading control for each sample.[12]
-
Plot the normalized phosphorylation levels against the concentration of Sp-8-Br-cAMPS to generate a dose-response curve.[12]
-
Figure 2: General experimental workflows for using Sp-8-Br-cAMPS.
Applications in Research and Drug Development
Sp-8-Br-cAMPS is a versatile tool with broad applications in:
-
Signal Transduction Research: Elucidating the role of PKA in various signaling cascades.[6]
-
Neuroscience: Studying PKA's involvement in synaptic plasticity, memory formation, and neuronal differentiation.[13]
-
Cardiology: Investigating the role of PKA in cardiac muscle contraction and heart failure.[12]
-
Cancer Biology: Examining the impact of PKA activation on cell proliferation, differentiation, and apoptosis in cancer cells.[4]
-
Drug Discovery: Serving as a reference compound in high-throughput screening for novel PKA modulators.
Conclusion
Sp-8-Br-cAMPS stands out as a potent, cell-permeable, and PDE-resistant activator of PKA. Its well-defined mechanism of action and reliability make it an indispensable tool for researchers and drug development professionals investigating the multifaceted roles of PKA signaling. By employing the detailed protocols and understanding the quantitative aspects presented in this guide, researchers can confidently and effectively utilize Sp-8-Br-cAMPS to advance their scientific inquiries.
References
- 1. biolog.de [biolog.de]
- 2. Sp-8-Br-cAMPS BIOLOG Life Science Institute [biolog.de]
- 3. cAMP-Dependent Signaling Pathways as Potential Targets for Inhibition of Plasmodium falciparum Blood Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. rupress.org [rupress.org]
- 9. Sp-8-Br-cAMPS | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. PKA-RII subunit phosphorylation precedes activation by cAMP and regulates activity termination - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure and Function of Sp-8-Br-cAMPS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-8-Br-cAMPS (8-Bromoadenosine-3',5'-cyclic monophosphorothioate, Sp-isomer) is a potent and versatile cell-permeable analog of cyclic adenosine monophosphate (cAMP). This guide provides a comprehensive overview of its chemical structure, mechanism of action, and applications in research, with a focus on its role as a selective activator of Protein Kinase A (PKA). The information herein is intended to equip researchers with the necessary details to effectively utilize Sp-8-Br-cAMPS in their experimental designs.
Core Structure and Chemical Properties
Sp-8-Br-cAMPS is a chemically modified analog of cAMP designed for enhanced efficacy and stability in cellular and biochemical assays. Its structure incorporates two key modifications: a bromine atom at the 8th position of the adenine ring and a sulfur atom replacing a non-bridging oxygen in the cyclic phosphate moiety, with the sulfur in the Sp (axial) configuration. These modifications confer increased lipophilicity, facilitating passage across cell membranes, and provide significant resistance to hydrolysis by cyclic nucleotide phosphodiesterases (PDEs), the enzymes responsible for degrading cAMP. This resistance ensures a more sustained and stable activation of its downstream targets.
A 2D chemical structure of Sp-8-Br-cAMPS is presented below:
Caption: 2D chemical structure of Sp-8-Br-cAMPS.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀BrN₅O₅PS · Na | [1] |
| Molecular Weight | 446.2 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Solubility | Soluble in DMF (30 mg/ml), DMSO (25 mg/ml), and PBS (pH 7.2, 10 mg/ml) | [1] |
| Purity | ≥98% | [1] |
| Storage | -20°C | [2] |
Mechanism of Action: PKA Activation
Sp-8-Br-cAMPS functions as a potent agonist of Protein Kinase A (PKA), a key enzyme in cellular signaling cascades. In its inactive state, PKA exists as a tetrameric holoenzyme consisting of two regulatory (R) subunits and two catalytic (C) subunits. The binding of cAMP, or an analog like Sp-8-Br-cAMPS, to the regulatory subunits induces a conformational change, leading to the dissociation of the active catalytic subunits. These freed catalytic subunits can then phosphorylate a multitude of downstream protein substrates on serine and threonine residues, thereby modulating a wide array of cellular processes including gene expression, metabolism, and cell proliferation.
Quantitative Data on PKA Activation
The potency of Sp-8-Br-cAMPS as a PKA activator has been quantified through its half-maximal effective concentration (EC₅₀). It is important to note that the acetoxymethyl (AM) ester prodrug form, Sp-8-Br-cAMPS-AM, exhibits significantly greater potency in cell-based assays due to enhanced membrane permeability.
| Compound | EC₅₀ for PKA Activation | Notes | Reference |
| Sp-8-Br-cAMPS | 360 nM | In vitro PKA activating activity. | [3][4] |
| Sp-8-Br-cAMPS | 1.5 µM | PKA agonist activity. | [1] |
| Sp-8-Br-cAMPS-AM | 1.5 µM | In sensory neurons. |
Signaling Pathway
The canonical signaling pathway initiated by Sp-8-Br-cAMPS involves the direct activation of PKA. The following diagram illustrates this cascade, from the binding of the analog to the PKA holoenzyme to the downstream phosphorylation of target proteins, such as the transcription factor CREB.
Caption: PKA signaling pathway activated by Sp-8-Br-cAMPS.
Experimental Protocols
The following are detailed methodologies for key experiments involving Sp-8-Br-cAMPS to assess PKA activation.
Protocol 1: In Vitro PKA Kinase Assay
This protocol describes a non-radioactive, ELISA-based assay to measure the activity of purified PKA in response to Sp-8-Br-cAMPS.
Materials:
-
Purified PKA catalytic and regulatory subunits (to reconstitute the holoenzyme)
-
Sp-8-Br-cAMPS sodium salt
-
PKA substrate peptide (e.g., Kemptide: LRRASLG)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP solution
-
Phospho-PKA substrate antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M HCl)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare Reagents:
-
Reconstitute the PKA holoenzyme in kinase buffer to the desired concentration.
-
Prepare a stock solution of Sp-8-Br-cAMPS in an appropriate solvent (e.g., sterile water or PBS) and create a serial dilution to test a range of concentrations.
-
Prepare a working solution of the PKA substrate peptide and ATP in kinase buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add the PKA holoenzyme to each well.
-
Add the different concentrations of Sp-8-Br-cAMPS to the respective wells. Include a negative control (no Sp-8-Br-cAMPS) and a positive control (a known PKA activator).
-
Add the PKA substrate peptide to each well.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at 30°C for 30-60 minutes.
-
-
Detection:
-
Stop the reaction by adding a stop solution.
-
Wash the plate and add the phospho-PKA substrate primary antibody. Incubate as recommended by the manufacturer.
-
Wash the plate and add the HRP-conjugated secondary antibody. Incubate as recommended.
-
Wash the plate and add the TMB substrate.
-
Stop the color development with the stop solution and read the absorbance at the appropriate wavelength using a plate reader.
-
Protocol 2: Western Blot Analysis of PKA Activation in Cultured Cells
This protocol outlines the steps to assess PKA activation in a cellular context by measuring the phosphorylation of a key downstream target, CREB, at serine 133.
Materials:
-
Cultured cells
-
Sp-8-Br-cAMPS or Sp-8-Br-cAMPS-AM
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total-CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere.
-
If necessary, serum-starve the cells to reduce basal kinase activity.
-
Treat cells with the desired concentrations of Sp-8-Br-cAMPS or Sp-8-Br-cAMPS-AM for a predetermined time (e.g., 15-30 minutes). Include an untreated or vehicle-treated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples and denature by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-CREB primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an anti-total-CREB antibody for normalization.
-
Quantify the band intensities to determine the fold-change in CREB phosphorylation.
-
Experimental Workflow Visualization
The following diagram provides a general workflow for investigating PKA activation using Sp-8-Br-cAMPS in a cell-based assay.
Caption: General experimental workflow for using Sp-8-Br-cAMPS.
Conclusion
Sp-8-Br-cAMPS is a powerful and reliable tool for the investigation of cAMP-PKA signaling pathways. Its enhanced cell permeability and resistance to degradation make it a superior alternative to native cAMP and other analogs for many experimental applications. The detailed protocols and pathway information provided in this guide are intended to facilitate its effective use in research and drug development, enabling a deeper understanding of the critical role of PKA in cellular function.
References
Sp-8-Br-cAMPS: An In-depth Technical Guide to a Potent Protein Kinase A Activator
Abstract
This technical guide provides a comprehensive overview of 8-Bromoadenosine-3',5'-cyclic monophosphorothioate, Sp-isomer (Sp-8-Br-cAMPS), a potent and versatile tool in signal transduction research. Developed as a metabolically stable and membrane-permeant analog of cyclic adenosine monophosphate (cAMP), Sp-8-Br-cAMPS serves as a selective activator of cAMP-dependent Protein Kinase A (PKA). This document details the discovery, mechanism of action, and key quantitative parameters of Sp-8-Br-cAMPS and its cell-permeant precursor, Sp-8-Br-cAMPS-AM. Detailed experimental protocols for its application in various research contexts are provided, alongside visual representations of the pertinent signaling pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of cAMP/PKA-mediated cellular processes.
Introduction: The Pursuit of a Stable and Potent PKA Activator
The discovery and development of Sp-8-Br-cAMPS were driven by the need for a research tool that could overcome the limitations of endogenous cAMP and its earlier synthetic analogs. Cyclic AMP is a ubiquitous second messenger that is rapidly degraded by phosphodiesterases (PDEs), resulting in transient signaling events. Early analogs like 8-Bromo-cAMP (8-Br-cAMP) offered increased lipophilicity for better membrane permeability but were still susceptible to hydrolysis by PDEs.[1]
The strategic design of Sp-8-Br-cAMPS incorporated two key chemical modifications to address these shortcomings:
-
8-Bromo Substitution: The bromine atom at the 8th position of the adenine ring enhances the lipophilicity of the molecule, facilitating its passage across cell membranes.[1] This modification also favors the syn-conformation of the glycosidic bond, which is preferred by the regulatory subunits of PKA.
-
Sp-phosphorothioate Moiety: The replacement of a non-bridging oxygen atom with sulfur in the cyclic phosphate group, in the Sp-configuration, renders the molecule highly resistant to degradation by PDEs.[2] This modification ensures a sustained and stable activation of PKA in experimental settings.
These modifications collectively make Sp-8-Br-cAMPS a potent, metabolically resistant, and membrane-permeant agonist of PKA, suitable for a wide range of in vitro and in vivo studies.[3]
Mechanism of Action: Selective Activation of Protein Kinase A
The canonical activation of PKA, a holoenzyme composed of two regulatory (R) and two catalytic (C) subunits, is initiated by the binding of cAMP to the regulatory subunits. This binding induces a conformational change that leads to the dissociation of the active catalytic subunits. These C-subunits then phosphorylate a multitude of substrate proteins on serine and threonine residues, thereby modulating their activity.
Sp-8-Br-cAMPS mimics the action of endogenous cAMP by binding to the regulatory subunits of both PKA type I and type II, leading to the release and activation of the catalytic subunits.[2][4] While Sp-8-Br-cAMPS is a potent PKA activator, it is important to consider other potential cAMP effectors, such as the Exchange protein directly activated by cAMP (Epac). Although some cAMP analogs can activate both PKA and Epac, Sp-8-Br-cAMPS is generally considered to be more selective for PKA.[2][5] However, at high concentrations, the potential for off-target effects, including the activation of Epac, should not be entirely disregarded.
Quantitative Data
The following tables summarize key quantitative data for Sp-8-Br-cAMPS and related cAMP analogs, providing a basis for experimental design and comparison.
| Compound | Parameter | Value | Cell Type / Condition |
| Sp-8-Br-cAMPS | EC₅₀ | 360 nM | Protein Kinase A (PKA) |
| Sp-8-Br-cAMPS | EC₅₀ | 1.5 µM | PKA Agonist |
| Sp-8-Br-cAMPS-AM | EC₅₀ | 1.3 µM | Sensory Neurons |
| 8-Bromo-cAMP | Kₐ | 0.05 µM | PKA |
Table 1: PKA Activation Data for Sp-8-Br-cAMPS and Related Analogs. EC₅₀ (Half-maximal effective concentration) and Kₐ (Activation constant) values indicate the potency of the compound in activating PKA. Lower values signify higher potency.[6][7][8][9][10]
| Property | Sp-8-Br-cAMPS | 8-Bromo-cAMP |
| PDE Resistance | High | Low to Moderate |
| Lipophilicity | High | Moderate |
| Primary Effector(s) | PKA | PKA, Epac |
Table 2: Comparative Properties of Sp-8-Br-cAMPS and 8-Bromo-cAMP. These properties highlight the advantages of Sp-8-Br-cAMPS for achieving sustained and specific PKA activation.[1]
Signaling Pathways and Experimental Workflows
PKA Signaling Pathway
The activation of PKA by Sp-8-Br-cAMPS initiates a signaling cascade that culminates in the phosphorylation of numerous downstream targets, regulating a wide array of cellular processes. A key downstream effector is the transcription factor cAMP Response Element-Binding protein (CREB).
Experimental Workflow for Investigating PKA Activation
A typical experimental workflow to study the effects of Sp-8-Br-cAMPS on PKA-dependent cellular processes is outlined below.
Experimental Protocols
In Vitro PKA Kinase Assay
This protocol describes a non-radioactive, ELISA-based assay to measure the activity of purified PKA upon activation by Sp-8-Br-cAMPS.
Materials:
-
Purified PKA holoenzyme
-
Sp-8-Br-cAMPS, sodium salt
-
PKA substrate peptide (e.g., Kemptide: LRRASLG)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP solution
-
Phospho-PKA substrate antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare Reagents:
-
Reconstitute PKA holoenzyme in kinase buffer.
-
Prepare a stock solution of Sp-8-Br-cAMPS in water and create a serial dilution.
-
Prepare stock solutions of the PKA substrate peptide and ATP in kinase buffer.
-
-
Kinase Reaction:
-
Add PKA holoenzyme to each well of a 96-well plate.
-
Add the different concentrations of Sp-8-Br-cAMPS to the respective wells. Include a negative control (no Sp-8-Br-cAMPS).
-
Add the PKA substrate peptide to each well.
-
Initiate the reaction by adding the ATP solution.
-
Incubate the plate at 30°C for 30-60 minutes.
-
-
Detection:
-
Stop the reaction by adding the stop solution.
-
Add the phospho-PKA substrate antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add the HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.
-
Wash the plate as before.
-
Add the TMB substrate and incubate until color develops.
-
Stop the color development with the stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a plate reader.
-
Plot the absorbance as a function of Sp-8-Br-cAMPS concentration to determine the EC₅₀ for PKA activation.
-
Cell Treatment with Sp-8-Br-cAMPS-AM
This protocol outlines the use of the cell-permeant prodrug Sp-8-Br-cAMPS-AM for intracellular activation of PKA.[11]
Materials:
-
Sp-8-Br-cAMPS-AM
-
Anhydrous DMSO
-
Cultured cells of interest
-
Cell culture medium
Procedure:
-
Prepare Stock Solution:
-
Dissolve Sp-8-Br-cAMPS-AM in anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Store the stock solution in aliquots at -20°C or -80°C, protected from light and moisture.
-
-
Cell Treatment:
-
On the day of the experiment, thaw an aliquot of the Sp-8-Br-cAMPS-AM stock solution.
-
Dilute the stock solution in serum-free or complete cell culture medium to the desired final working concentrations. A typical starting range is 1-100 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental endpoint.
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentration of Sp-8-Br-cAMPS-AM.
-
Include a vehicle control (medium with the same concentration of DMSO as used for the highest Sp-8-Br-cAMPS-AM concentration).
-
Incubate the cells for the desired period, which can range from minutes for phosphorylation studies to hours or days for studies on gene expression or cell proliferation.[12]
-
Western Blot Analysis of CREB Phosphorylation
This protocol describes the detection of PKA activation in cells by measuring the phosphorylation of its downstream target, CREB, at Serine 133.
Materials:
-
Cells treated with Sp-8-Br-cAMPS or Sp-8-Br-cAMPS-AM
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit anti-phospho-CREB (Ser133)
-
Primary antibody: Rabbit or mouse anti-total CREB
-
HRP-conjugated secondary antibody (anti-rabbit or anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody (anti-phospho-CREB) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and develop the blot using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities.
-
Normalize the phospho-CREB signal to the total CREB signal to determine the relative increase in CREB phosphorylation.
-
Conclusion
Sp-8-Br-cAMPS and its cell-permeant prodrug, Sp-8-Br-cAMPS-AM, are indispensable tools for the specific and sustained activation of Protein Kinase A. Their resistance to phosphodiesterase degradation and enhanced lipophilicity offer significant advantages over endogenous cAMP and earlier analogs. By providing a stable and potent means to activate the PKA signaling pathway, these compounds enable researchers to meticulously dissect the intricate roles of PKA in a vast array of cellular functions. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate the effective and reproducible use of Sp-8-Br-cAMPS in advancing our understanding of cAMP-mediated signal transduction and its implications in health and disease.
References
- 1. biolog.de [biolog.de]
- 2. benchchem.com [benchchem.com]
- 3. Sp-8-Br-cAMPS BIOLOG Life Science Institute [biolog.de]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cAMP-Dependent Signaling Pathways as Potential Targets for Inhibition of Plasmodium falciparum Blood Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Sp-8-Br-cAMPS | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Sp-8-Br-cAMPS-AM BIOLOG Life Science Institute [biolog.de]
- 12. One-day Treatment of Small Molecule 8-Bromo-cyclic AMP Analogue Induces Cell-based VEGF production for In Vitro Angiogenesis and Osteoblastic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Sp-8-Br-cAMPS in the cAMP Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclic adenosine monophosphate (cAMP) is a critical second messenger involved in a myriad of cellular processes. The study of its signaling pathways necessitates tools that can specifically and robustly modulate its downstream effectors. Sp-8-Br-cAMPS is a potent, cell-permeable, and metabolically stable analog of cAMP that serves as a selective activator of cAMP-dependent Protein Kinase A (PKA). Its unique chemical modifications, a bromine substitution at the 8th position of the adenine ring and a phosphorothioate modification of the cyclic phosphate, confer enhanced lipophilicity and resistance to hydrolysis by phosphodiesterases (PDEs). These properties make Sp-8-Br-cAMPS an invaluable tool for the precise investigation of PKA-mediated signaling cascades in various experimental settings. This guide provides an in-depth overview of Sp-8-Br-cAMPS, its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and workflows.
Introduction to the cAMP Signaling Pathway
The cAMP signaling pathway is a fundamental mechanism by which cells respond to a variety of extracellular stimuli. The canonical pathway is initiated by the binding of a ligand (e.g., a hormone) to a G-protein-coupled receptor (GPCR), leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cAMP. The primary intracellular effector of cAMP is Protein Kinase A (PKA), a holoenzyme consisting of two regulatory (R) and two catalytic (C) subunits. The binding of cAMP to the regulatory subunits induces a conformational change, leading to the dissociation and activation of the catalytic subunits.[1] These active C subunits then phosphorylate a multitude of substrate proteins on serine and threonine residues, thereby modulating their activity and eliciting a cellular response.[1][2] Another key effector for cAMP is the Exchange protein directly activated by cAMP (Epac).[3][4]
Termination of the cAMP signal is primarily achieved through the enzymatic degradation of cAMP to AMP by cyclic nucleotide phosphodiesterases (PDEs).[5][6][7] The activity of PDEs is a critical determinant of the magnitude and duration of cAMP-mediated signaling.
Sp-8-Br-cAMPS: A Potent and Stable PKA Activator
Sp-8-Br-cAMPS, or 8-Bromoadenosine-3',5'-cyclic monophosphorothioate, Sp-isomer, is a chemically modified analog of cAMP designed to overcome some of the limitations of using native cAMP or other analogs in experimental systems.
Key Features:
-
PKA Agonist: Sp-8-Br-cAMPS is a potent agonist of PKA.[8][9][10] It mimics the action of endogenous cAMP by binding to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits.[1]
-
Enhanced Lipophilicity and Cell Permeability: The bromine substitution at the 8-position of the adenine nucleobase increases the lipophilicity of the molecule compared to cAMP.[4][11] This property facilitates its passive diffusion across cell membranes, allowing for the effective activation of intracellular signaling pathways in intact cells.[11][12]
-
Resistance to Phosphodiesterase (PDE) Hydrolysis: The phosphorothioate modification at the cyclic phosphate group makes Sp-8-Br-cAMPS highly resistant to degradation by most PDEs.[4][5][13][14] This is a significant advantage over cAMP and other analogs like 8-Br-cAMP, which can be slowly metabolized.[4] The resistance to hydrolysis ensures a more sustained and stable activation of PKA, which is particularly beneficial for long-term experiments.[4][5]
-
Selectivity: While many cAMP analogs can activate both PKA and Epac, Sp-8-Br-cAMPS is generally considered to be more selective for PKA.[5] However, the possibility of Epac activation, especially at higher concentrations, should be considered.[3]
Sp-8-Br-cAMPS-AM: A Prodrug for Enhanced Intracellular Delivery
To further improve cell permeability, an acetoxymethyl (AM) ester form, Sp-8-Br-cAMPS-AM, is available.[15][16] This prodrug readily crosses the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM group, releasing the active, membrane-impermeant Sp-8-Br-cAMPS, which then accumulates within the cell.[15] This strategy can lead to a more efficient and sustained intracellular concentration of the active compound.[16]
Quantitative Data
The following table summarizes key quantitative parameters for Sp-8-Br-cAMPS and related compounds.
| Compound | Parameter | Value | Cell Type/System | Reference |
| Sp-8-Br-cAMPS | EC50 for PKA activation | 360 nM | Not specified | [8][9][10] |
| Sp-8-Br-cAMPS | EC50 for PKA activation | 1.5 µM | Not specified | [14] |
| Sp-8-Br-cAMPS-AM | EC50 for PKA activation | 1.5 µM | Sensory neurons | [5][16] |
| 8-Bromo-cAMP | Ka for PKA activation | 0.05 µM (50 nM) | Not specified | [17] |
| 8-Bromo-cAMP | EC50 (high potency phase) | 706 pM | Rat spinal cord neurons | [3] |
| 8-Bromo-cAMP | EC50 (low potency phase) | 392 µM | Rat spinal cord neurons | [3] |
| 8-pCPT-2-O-Me-cAMP (Epac Activator) | EC50 | 5.2 µM | Rat spinal cord neurons | [3] |
Signaling Pathways and Experimental Workflows
Canonical cAMP/PKA Signaling Pathway
The following diagram illustrates the canonical cAMP signaling pathway leading to the activation of PKA.
Mechanism of Action of Sp-8-Br-cAMPS
Sp-8-Br-cAMPS acts as a direct activator of PKA, bypassing the need for adenylyl cyclase activation. Its resistance to PDEs leads to a sustained PKA activation.
General Experimental Workflow Using Sp-8-Br-cAMPS
The following diagram outlines a typical workflow for investigating the effects of Sp-8-Br-cAMPS on a cellular process.
Experimental Protocols
In Vitro PKA Kinase Assay Using Sp-8-Br-cAMPS
This protocol describes a non-radioactive, ELISA-based assay to measure the activity of purified PKA activated by Sp-8-Br-cAMPS.[5]
Materials:
-
Purified PKA catalytic and regulatory subunits (to reconstitute the holoenzyme)
-
Sp-8-Br-cAMPS sodium salt
-
PKA substrate peptide (e.g., Kemptide: LRRASLG)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP solution
-
Phospho-PKA substrate antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M HCl)
-
96-well microplate (high-binding)
-
Plate reader
Procedure:
-
Prepare Reagents:
-
Reconstitute the PKA holoenzyme or subunits in kinase buffer to the desired concentration.
-
Prepare a stock solution of Sp-8-Br-cAMPS in sterile water or an appropriate buffer. Prepare serial dilutions to create a dose-response curve.
-
Prepare a stock solution of the PKA substrate peptide.
-
Prepare a working solution of ATP in kinase buffer.
-
-
Coat Plate with Substrate:
-
Add the PKA substrate peptide solution to each well of the 96-well plate and incubate to allow for coating.
-
Wash the wells with wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Kinase Reaction:
-
In a separate plate or tubes, add the PKA holoenzyme to each reaction.
-
Add the different concentrations of Sp-8-Br-cAMPS to the respective reactions. Include a negative control (no Sp-8-Br-cAMPS) and a positive control (e.g., a known PKA activator).
-
Transfer the PKA/activator mix to the substrate-coated plate.
-
Initiate the kinase reaction by adding the ATP solution to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction by washing the plate.
-
Add the primary antibody (phospho-PKA substrate antibody) to each well and incubate.
-
Wash the wells and add the HRP-conjugated secondary antibody. Incubate.
-
Wash the wells and add the TMB substrate. Allow color to develop.
-
Stop the reaction with the stop solution.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Cell-Based Assay for PKA Activation using Sp-8-Br-cAMPS-AM
This protocol describes how to treat cultured cells with Sp-8-Br-cAMPS-AM and assess PKA activation by measuring the phosphorylation of a downstream target, CREB (cAMP Response Element-Binding Protein), via Western blotting.[18]
Materials:
-
Cultured cells of interest
-
Sp-8-Br-cAMPS-AM
-
Anhydrous DMSO
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-CREB (Ser133) and rabbit or mouse anti-total CREB
-
HRP-conjugated secondary antibody (anti-rabbit or anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of Sp-8-Br-cAMPS-AM in anhydrous DMSO (e.g., 10 mM). Store in aliquots at -20°C or -80°C, protected from light and moisture.
-
-
Cell Treatment:
-
Plate cells and allow them to adhere and reach the desired confluency.
-
On the day of the experiment, thaw the Sp-8-Br-cAMPS-AM stock solution.
-
Dilute the stock solution in serum-free cell culture medium to the desired final working concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell type (a typical starting range is 1-100 µM).
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentration of Sp-8-Br-cAMPS-AM. Include a vehicle control (DMSO).
-
Incubate for the desired time (e.g., 15-60 minutes for signaling events).
-
-
Cell Lysis:
-
After incubation, place the culture plates on ice and wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Western Blotting:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary antibody against phospho-CREB.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total CREB.
-
Applications in Research and Drug Development
Sp-8-Br-cAMPS and its derivatives are widely used in various research areas:
-
Neuroscience: To study the role of PKA in neuronal development, synaptic plasticity, and neurodegeneration.[19]
-
Cancer Biology: To investigate the involvement of the cAMP/PKA pathway in cell proliferation, apoptosis, and differentiation in cancer cells.[20][21]
-
Cardiovascular Research: To explore the effects of PKA activation on cardiac muscle contraction, vascular smooth muscle relaxation, and other cardiovascular functions.[6]
-
Endocrinology and Metabolism: To elucidate the role of PKA in hormone action and metabolic regulation.
-
Drug Discovery: As a tool to validate PKA as a therapeutic target and to screen for compounds that modulate the cAMP signaling pathway.
Conclusion
Sp-8-Br-cAMPS is a powerful and versatile tool for the investigation of cAMP/PKA signaling. Its enhanced cell permeability and resistance to phosphodiesterase degradation provide researchers with a reliable means to selectively and sustainably activate PKA in a variety of experimental models. The detailed protocols and quantitative data provided in this guide are intended to facilitate the effective use of this compound, ultimately advancing our understanding of the multifaceted roles of the cAMP signaling pathway in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Identifications of Putative PKA Substrates with Quantitative Phosphoproteomics and Primary-Sequence-Based Scoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biolog.de [biolog.de]
- 5. benchchem.com [benchchem.com]
- 6. ahajournals.org [ahajournals.org]
- 7. Phosphodiesterases catalyze hydrolysis of cAMP-bound to regulatory subunit of protein kinase A and mediate signal termination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Sp-8-Br-cAMPS_TargetMol [targetmol.com]
- 11. Sp-8-Br-cAMPS BIOLOG Life Science Institute [biolog.de]
- 12. benchchem.com [benchchem.com]
- 13. Enzo Life Sciences 8-Bromoadenosine 3',5'-cyclic Monophosphothioate, Sp-Isomer | Fisher Scientific [fishersci.com]
- 14. caymanchem.com [caymanchem.com]
- 15. Sp-8-Br-cAMPS-AM BIOLOG Life Science Institute [biolog.de]
- 16. rupress.org [rupress.org]
- 17. selleckchem.com [selleckchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. cAMP Signaling in Cancer: A PKA-CREB and EPAC-Centric Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cAMP-PKA/EPAC signaling and cancer: the interplay in tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Sp-8-Br-cAMPS: A Technical Guide to its Biological Activity and Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-8-Br-cAMPS (Sp-8-Bromoadenosine-3',5'-cyclic monophosphorothioate) is a potent and versatile cell-permeable analog of cyclic adenosine monophosphate (cAMP). Its unique chemical modifications, including a bromine substitution at the 8th position of the adenine ring and a phosphorothioate group at the cyclic phosphate moiety, confer distinct advantages over the endogenous second messenger, cAMP, and other analogs. These modifications result in increased lipophilicity for enhanced membrane permeability and significant resistance to hydrolysis by cyclic nucleotide phosphodiesterases (PDEs).[1][2] Consequently, Sp-8-Br-cAMPS provides a sustained and robust activation of cAMP-dependent pathways, making it an invaluable tool for elucidating the intricate roles of cAMP signaling in various physiological and pathological processes.
This technical guide provides a comprehensive overview of the biological activity and function of Sp-8-Br-cAMPS, with a focus on its mechanism of action, quantitative data, and detailed experimental protocols.
Core Mechanism of Action: Potent Activation of Protein Kinase A
The primary biological function of Sp-8-Br-cAMPS is the activation of cAMP-dependent Protein Kinase A (PKA). PKA is a holoenzyme composed of two regulatory (R) and two catalytic (C) subunits. In its inactive state, the regulatory subunits bind to and inhibit the catalytic subunits. The binding of cAMP, or an analog like Sp-8-Br-cAMPS, to the regulatory subunits induces a conformational change, leading to the dissociation of the active catalytic subunits. These liberated catalytic subunits can then phosphorylate a multitude of downstream substrate proteins on serine and threonine residues, thereby modulating their activity and eliciting a cellular response.
Sp-8-Br-cAMPS is a potent agonist for PKA, with a reported half-maximal effective concentration (EC50) for PKA activation of 360 nM.[3][4] Its resistance to degradation by PDEs ensures a more prolonged activation of PKA compared to cAMP, which is rapidly hydrolyzed.[1][2] This sustained activation is particularly advantageous for studying long-term cellular processes regulated by PKA.
Quantitative Data
The following tables summarize key quantitative data for Sp-8-Br-cAMPS and related cAMP analogs, providing a basis for experimental design and comparison.
Table 1: PKA Activation Data for Sp-8-Br-cAMPS and Analogs
| Compound | Parameter | Value | Notes |
| Sp-8-Br-cAMPS | EC50 (PKA activation) | 360 nM[3][4] | Potent activator of PKA. |
| Sp-8-Br-cAMPS-AM | EC50 (in sensory neurons) | 1.5 µM[4] | Acetoxymethyl ester prodrug for enhanced cell permeability. |
| 8-Br-cAMP | Ka (PKA activation) | 0.05 µM[5] | Activates both PKA and Epac.[2][6] |
Table 2: Comparative Properties of cAMP Analogs
| Property | Sp-8-Br-cAMPS | 8-Br-cAMP |
| PKA Activation | Potent agonist[3][4] | Activator[5] |
| Epac Activation | Not a primary activator | Activates Epac[2][6] |
| Lipophilicity | Significantly more lipophilic than Sp-cAMPS[1] | More lipophilic than cAMP[2] |
| PDE Resistance | Metabolically resistant[1] | Slowly metabolized by PDEs[2] |
| Cell Permeability | High[1] | Membrane-permeant[2] |
Signaling Pathways
Sp-8-Br-cAMPS primarily functions through the canonical PKA signaling pathway. However, it is important to consider potential off-target effects, particularly at higher concentrations.
Canonical PKA Signaling Pathway
The activation of PKA by Sp-8-Br-cAMPS initiates a cascade of phosphorylation events that regulate a multitude of cellular processes, including gene expression, metabolism, and cell proliferation. A key downstream target of PKA is the transcription factor CREB (cAMP response element-binding protein).
Potential Off-Target Signaling
While Sp-8-Br-cAMPS is considered a selective PKA activator, it is crucial to consider potential interactions with other cAMP effectors, such as Exchange protein directly activated by cAMP (Epac), especially at high concentrations. Unlike 8-Br-cAMP, which is known to activate both PKA and Epac, Sp-8-Br-cAMPS is not a primary activator of Epac.[2][6] However, researchers should be mindful of this potential for off-target effects and employ appropriate controls.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing Sp-8-Br-cAMPS to investigate cAMP/PKA signaling.
In Vitro PKA Kinase Assay (Non-Radioactive, ELISA-based)
This protocol describes a method to determine the in vitro potency (EC50) of Sp-8-Br-cAMPS for PKA activation.
Materials:
-
Purified recombinant PKA holoenzyme
-
PKA substrate peptide (e.g., Kemptide)
-
Sp-8-Br-cAMPS
-
ATP solution
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
96-well microplate
-
Phospho-PKA substrate specific antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Plate reader
Procedure:
-
Prepare Reagents:
-
Reconstitute the PKA holoenzyme in kinase reaction buffer to the desired concentration.
-
Prepare a stock solution of Sp-8-Br-cAMPS in sterile water or an appropriate buffer.
-
Prepare a serial dilution of Sp-8-Br-cAMPS in kinase reaction buffer to generate a dose-response curve (e.g., from 1 nM to 100 µM).
-
Prepare a working solution of ATP in kinase reaction buffer.
-
-
Kinase Reaction:
-
To the wells of a 96-well plate, add the PKA substrate peptide.
-
Add the different concentrations of Sp-8-Br-cAMPS to the respective wells. Include a negative control (no Sp-8-Br-cAMPS) and a positive control (a known PKA activator).
-
Add the reconstituted PKA holoenzyme to each well.
-
Initiate the kinase reaction by adding the ATP solution to each well.
-
Incubate the plate at 30°C for 30-60 minutes.
-
-
Detection:
-
Stop the reaction by adding the stop solution.
-
Wash the wells several times with a suitable wash buffer (e.g., PBS with 0.05% Tween 20).
-
Add the phospho-PKA substrate specific antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells as described above.
-
Add the HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.
-
Wash the wells as described above.
-
Add the TMB substrate and incubate until a blue color develops.
-
Stop the color development by adding the stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a plate reader.
-
Subtract the background absorbance (wells with no enzyme) from all readings.
-
Plot the absorbance as a function of the Sp-8-Br-cAMPS concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Western Blot for Phospho-CREB (Ser133) in Cultured Cells
This protocol details the detection of phosphorylated CREB at Serine 133, a downstream marker of PKA activation, in cells treated with Sp-8-Br-cAMPS.
Materials:
-
Cultured cells of interest
-
Sp-8-Br-cAMPS
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against phospho-CREB (Ser133)
-
Primary antibody against total CREB (for loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate cells and grow to the desired confluency.
-
Treat cells with various concentrations of Sp-8-Br-cAMPS for the desired time (e.g., 15-60 minutes). Include an untreated control.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-CREB (Ser133) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total CREB for normalization.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-CREB signal to the total CREB signal.
-
Conclusion
Sp-8-Br-cAMPS is a powerful and indispensable tool for the study of cAMP/PKA signaling. Its enhanced cell permeability and resistance to phosphodiesterase degradation provide researchers with a reliable means to induce sustained and robust PKA activation. This technical guide has provided an in-depth overview of its biological activity, quantitative data for comparative analysis, and detailed experimental protocols to facilitate its effective use in research and drug development. By understanding its mechanism of action and employing the appropriate experimental methodologies, researchers can continue to unravel the complex and vital roles of the cAMP/PKA signaling pathway in cellular function and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. biolog.de [biolog.de]
- 3. benchchem.com [benchchem.com]
- 4. PKA-RII subunit phosphorylation precedes activation by cAMP and regulates activity termination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
The Researcher's Guide to Sp-8-Br-cAMPS: A Potent and Stable Activator of Protein Kinase A
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Sp-8-Br-cAMPS, or 8-Bromoadenosine-3',5'-cyclic monophosphorothioate, Sp-isomer, is a powerful and widely utilized tool in the study of cyclic AMP (cAMP)-mediated signaling pathways. This synthetic analog of cAMP serves as a potent and selective activator of Protein Kinase A (PKA), a crucial enzyme involved in a vast array of cellular processes, including metabolism, gene expression, and cell proliferation. Its unique chemical modifications confer significant advantages over endogenous cAMP and other analogs, making it an indispensable reagent for researchers in cell biology, pharmacology, and drug discovery.
This technical guide provides a comprehensive overview of Sp-8-Br-cAMPS, including its mechanism of action, key quantitative data, and detailed experimental protocols for its application in studying PKA.
Core Mechanism of Action: Potent and Sustained PKA Activation
The primary molecular target of Sp-8-Br-cAMPS is the cAMP-dependent protein kinase, PKA. In its inactive state, PKA exists as a holoenzyme composed of two regulatory (R) and two catalytic (C) subunits. The binding of cAMP to the regulatory subunits induces a conformational change, leading to the dissociation of the active catalytic subunits. These freed catalytic subunits can then phosphorylate downstream target proteins on serine or threonine residues.
Sp-8-Br-cAMPS mimics the action of endogenous cAMP but with key enhancements. The "Sp" designation refers to the stereochemistry at the phosphorus atom in the cyclic phosphate ring, a configuration that renders the molecule a potent PKA activator. The bromine atom at the 8th position of the guanine ring and the phosphorothioate modification contribute to increased lipophilicity, allowing it to more readily cross cell membranes.[1][2]
A critical advantage of Sp-8-Br-cAMPS is its resistance to hydrolysis by cyclic nucleotide phosphodiesterases (PDEs).[3][4] PDEs are the enzymes responsible for degrading cAMP and terminating its signal. The phosphorothioate modification in Sp-8-Br-cAMPS makes it significantly more resistant to this degradation, ensuring a more sustained and stable activation of PKA in experimental settings.[3][4]
Quantitative Data Summary
The efficacy of Sp-8-Br-cAMPS and related compounds has been quantified in various studies. The following tables summarize key quantitative data for easy comparison.
| Compound | Parameter | Value | Target/System | Reference |
| Sp-8-Br-cAMPS | EC₅₀ | 360 nM | PKA activation | [5][6][7][8] |
| Sp-8-Br-cAMPS | EC₅₀ | 1.5 µM | PKA activation (in sensory neurons) | [3] |
| Sp-8-Br-cAMPS | Binding Affinity (Kd) | 1.3 µM | Plasmodium falciparum PKA regulatory subunit (PfPKAr) | [1] |
| Sp-8-Br-cAMPS-AM | EC₅₀ | 1.5 µM | PKA activation (in sensory neurons) | [3] |
| cAMP | Binding Affinity (Kd) | 1.2 nM | Plasmodium falciparum PKA regulatory subunit (PfPKAr) | [1] |
| 8-Br-cAMP | Ka | ~50 nM | PKA activation | [4] |
Note: EC₅₀ and Ka values can vary depending on the specific experimental conditions, cell type, and PKA isoform.
Signaling Pathways and Logical Relationships
To visually represent the processes involving Sp-8-Br-cAMPS, the following diagrams were generated using Graphviz.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments utilizing Sp-8-Br-cAMPS to study PKA activation.
In Vitro PKA Kinase Activity Assay
This protocol describes a method to measure the direct activation of purified PKA by Sp-8-Br-cAMPS.
Materials:
-
Purified PKA holoenzyme
-
Sp-8-Br-cAMPS
-
PKA substrate peptide (e.g., Kemptide)
-
ATP solution
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Detection reagents (e.g., phosphocellulose paper and scintillation counter for radioactive assay, or specific antibodies for ELISA-based assays)
-
Stop Solution (e.g., 40% TCA for radioactive assay)
Procedure:
-
Prepare a stock solution of Sp-8-Br-cAMPS in an appropriate solvent (e.g., water or DMSO).
-
Prepare serial dilutions of Sp-8-Br-cAMPS in Kinase Assay Buffer to create a dose-response curve. A typical concentration range to test is 0.1 nM to 10 µM.
-
In a microplate or microcentrifuge tubes, add the purified PKA holoenzyme to each well/tube.
-
Add the different concentrations of Sp-8-Br-cAMPS to the respective wells/tubes. Include a negative control (no Sp-8-Br-cAMPS) and a positive control (e.g., a known PKA activator like cAMP).
-
Initiate the kinase reaction by adding the PKA substrate peptide and ATP mixture. For radioactive assays, this will include [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).
-
Stop the reaction. For radioactive assays, this can be done by adding a stop solution like TCA and spotting onto phosphocellulose paper.[9]
-
Quantify the amount of phosphorylated substrate using the chosen detection method.
-
Plot the PKA activity against the concentration of Sp-8-Br-cAMPS to determine the EC₅₀ value.
Cell-Based PKA Activation Assay using Western Blot for Phospho-CREB
This protocol assesses the ability of Sp-8-Br-cAMPS to activate PKA within a cellular context by measuring the phosphorylation of a key downstream target, CREB (cAMP response element-binding protein). For cell-based assays, the more membrane-permeant precursor, Sp-8-Br-cAMPS-AM , is often used.[10][11] Intracellular esterases cleave the acetoxymethyl (AM) group, releasing the active Sp-8-Br-cAMPS.[10]
Materials:
-
Cultured cells of interest
-
Sp-8-Br-cAMPS-AM
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay kit)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibody against phospho-CREB (Ser133)
-
Primary antibody against total CREB (for normalization)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with various concentrations of Sp-8-Br-cAMPS-AM (e.g., 1 µM to 100 µM) for a specified time (e.g., 15-60 minutes).[11] Include an untreated control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-CREB antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody against total CREB to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the phospho-CREB signal to the total CREB signal.
Conclusion
Sp-8-Br-cAMPS is a potent, selective, and metabolically stable activator of PKA, making it a superior tool for investigating cAMP-PKA signaling pathways compared to endogenous cAMP or other analogs like 8-Br-cAMP and dibutyryl-cAMP.[12][13] Its resistance to phosphodiesterase degradation allows for sustained and robust activation of PKA, providing researchers with a reliable method to dissect the intricate roles of this essential kinase in cellular function. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for designing and executing well-controlled experiments in this critical area of research.
References
- 1. cAMP-Dependent Signaling Pathways as Potential Targets for Inhibition of Plasmodium falciparum Blood Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Sp-8-Br-cAMPS | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Quantification of Protein Kinase A (PKA) Activity by an in vitro Radioactive Assay Using the Mouse Sperm Derived Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sp-8-Br-cAMPS-AM BIOLOG Life Science Institute [biolog.de]
- 11. PKA-RII subunit phosphorylation precedes activation by cAMP and regulates activity termination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sp-8-Br-cAMPS BIOLOG Life Science Institute [biolog.de]
- 13. biolog.de [biolog.de]
An In-depth Technical Guide to the Properties of Sp-8-Br-cAMPS
This guide provides a comprehensive overview of 8-Bromoadenosine-3',5'-cyclic monophosphorothioate, Sp-isomer (Sp-8-Br-cAMPS), a pivotal tool for researchers, scientists, and drug development professionals. This document details its core properties, mechanism of action as a potent Protein Kinase A (PKA) activator, and its applications in cellular signaling research, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Core Properties and Mechanism of Action
Sp-8-Br-cAMPS is a chemically modified analog of cyclic adenosine monophosphate (cAMP). Its structure incorporates two key modifications: a bromine atom at the 8th position of the adenine ring and a sulfur atom replacing a non-bridging oxygen in the cyclic phosphate moiety (a phosphorothioate). These alterations confer upon Sp-8-Br-cAMPS several advantageous properties compared to the endogenous second messenger, cAMP.
The bromine substitution significantly increases the lipophilicity of the molecule, facilitating its passage across cell membranes.[1][2] This enhanced membrane permeability allows for its direct application to intact cells in culture. The phosphorothioate modification renders Sp-8-Br-cAMPS resistant to hydrolysis by most phosphodiesterases (PDEs), the enzymes responsible for the degradation of cAMP.[3] This resistance leads to a sustained and stable activation of its downstream targets.
The primary mechanism of action of Sp-8-Br-cAMPS is the activation of cAMP-dependent Protein Kinase A (PKA).[4][5] PKA is a holoenzyme typically composed of two regulatory (R) and two catalytic (C) subunits. In its inactive state, the regulatory subunits bind to and inhibit the catalytic subunits. Sp-8-Br-cAMPS mimics the action of cAMP by binding to the regulatory subunits, inducing a conformational change that leads to the dissociation of the active catalytic subunits. These liberated catalytic subunits can then phosphorylate a multitude of downstream substrate proteins on serine and threonine residues, thereby modulating a wide array of cellular processes including gene transcription, metabolism, and cell proliferation.
Quantitative Data
The following tables summarize key quantitative parameters related to the activity and properties of Sp-8-Br-cAMPS and related compounds.
| Compound | Parameter | Value | Target/System | Reference(s) |
| Sp-8-Br-cAMPS | EC50 | 360 nM | PKA activation | [4][5] |
| Sp-8-Br-cAMPS | EC50 | 1.5 µM | PKA activation in sensory neurons (as the AM ester) | [4] |
| 8-Br-cAMP | Ka | ~0.05 µM | PKA | |
| 8-Br-cAMP | EC50 | Biphasic: 706 pM and 392 µM | Substance P release (activates PKA and Epac) | [5] |
Table 1: Potency of Sp-8-Br-cAMPS and 8-Br-cAMP in PKA Activation. EC50 (half-maximal effective concentration) and Ka (activation constant) values are key indicators of agonist potency.
| Compound | PKA RIα (EC50, nM) | PKA RIIβ (EC50, nM) | Selectivity (RIIβ/RIα) | Reference(s) |
| cAMP | 35 | 18 | 0.5 | |
| Sp-8-Br-cAMPS | 1355 | 435 | 0.3 | |
| 8-Br-cAMP | 81 | 184 | 2.3 |
Table 2: PKA Isoform Selectivity of cAMP Analogs. This table highlights the differential activation of PKA regulatory subunit isoforms RIα and RIIβ by various cAMP analogs.
Signaling Pathways and Experimental Workflows
PKA Signaling Pathway
The canonical signaling pathway initiated by Sp-8-Br-cAMPS involves the direct activation of PKA, leading to the phosphorylation of downstream targets. One of the most prominent substrates is the transcription factor CREB (cAMP response element-binding protein).
Caption: PKA-dependent signaling pathway activated by Sp-8-Br-cAMPS.
Experimental Workflow for Investigating PKA Activation
A common workflow to study the effects of Sp-8-Br-cAMPS on PKA activation and downstream signaling involves cell culture, treatment with the compound, and subsequent analysis of protein phosphorylation.
Caption: General experimental workflow for using Sp-8-Br-cAMPS.
Experimental Protocols
In Vitro PKA Kinase Assay
This protocol describes a non-radioactive, ELISA-based method to measure the activity of purified PKA upon activation by Sp-8-Br-cAMPS.
Materials:
-
Purified PKA holoenzyme
-
Sp-8-Br-cAMPS
-
PKA substrate peptide (e.g., Kemptide: LRRASLG)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
Phospho-PKA substrate antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare Reagents:
-
Reconstitute the PKA holoenzyme in Kinase Buffer to the desired concentration.
-
Prepare a stock solution of Sp-8-Br-cAMPS in an appropriate solvent (e.g., water) and create a serial dilution series in Kinase Buffer.
-
Prepare a working solution of the PKA substrate peptide and ATP in Kinase Buffer.
-
-
Kinase Reaction:
-
Add the PKA holoenzyme to each well of the 96-well plate.
-
Add the different concentrations of Sp-8-Br-cAMPS to the respective wells. Include a negative control (no Sp-8-Br-cAMPS) and a positive control (e.g., a known PKA activator).
-
Add the PKA substrate peptide to each well.
-
Initiate the kinase reaction by adding the ATP solution to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction by adding the stop solution.
-
Wash the plate several times with a suitable wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add the phospho-PKA substrate antibody to each well and incubate at room temperature for 1 hour.
-
Wash the plate again.
-
Add the HRP-conjugated secondary antibody and incubate at room temperature for 30 minutes.
-
Wash the plate again.
-
Add the TMB substrate and incubate until a blue color develops.
-
Stop the color development by adding the stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a plate reader.
-
Subtract the background absorbance from all readings.
-
Plot the absorbance as a function of the Sp-8-Br-cAMPS concentration to determine the EC₅₀ for PKA activation.
-
Cell Treatment and Western Blot for Phospho-CREB
This protocol details the treatment of cultured cells with Sp-8-Br-cAMPS followed by the detection of CREB phosphorylation via Western blotting.[6][7]
Materials:
-
Cultured cells (e.g., PC12, HEK293)
-
Sp-8-Br-cAMPS
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-CREB (Ser133) and rabbit anti-total CREB
-
HRP-conjugated anti-rabbit IgG secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to the desired confluency.
-
If necessary, serum-starve the cells for 4-6 hours to reduce basal phosphorylation.
-
Prepare working solutions of Sp-8-Br-cAMPS in serum-free medium at various concentrations (e.g., 0, 10, 50, 100 µM).
-
Treat the cells for a specified time (e.g., 15-30 minutes). Include a vehicle-only control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-CREB overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the total CREB antibody for loading control.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-CREB and total CREB.
-
Normalize the phospho-CREB signal to the total CREB signal to determine the relative increase in phosphorylation.
-
Phosphodiesterase (PDE) Activity Assay
This protocol describes a method to assess the resistance of Sp-8-Br-cAMPS to hydrolysis by PDEs compared to cAMP.[8][9][10][11][12]
Materials:
-
Purified PDE enzyme (e.g., PDE4)
-
Sp-8-Br-cAMPS and cAMP
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂)
-
Snake venom nucleotidase
-
Radiolabeled [³H]-cAMP or a non-radioactive detection system (e.g., AMP/GMP detection kit)
-
Scintillation counter or appropriate plate reader
Procedure:
-
PDE Reaction:
-
Set up reaction tubes containing the assay buffer and the PDE enzyme.
-
Add either cAMP or Sp-8-Br-cAMPS to the tubes. If using a radiolabel, include a known amount of [³H]-cAMP.
-
Incubate at 30°C for a specific time.
-
Stop the reaction by boiling the samples.
-
-
Conversion of AMP to Adenosine:
-
Add snake venom nucleotidase to convert the resulting AMP (from cAMP hydrolysis) to adenosine.
-
-
Separation and Quantification:
-
Use an ion-exchange resin to separate the unhydrolyzed cAMP from the adenosine.
-
Quantify the amount of hydrolyzed substrate by measuring the radioactivity of the adenosine fraction or by using a specific detection reagent for AMP/adenosine.
-
-
Data Analysis:
-
Compare the rate of hydrolysis of Sp-8-Br-cAMPS to that of cAMP to determine its resistance to PDE activity.
-
Determination of Octanol-Water Partition Coefficient (LogP)
This protocol outlines a shake-flask method to experimentally determine the lipophilicity of Sp-8-Br-cAMPS.[13][14][15][16][17]
Materials:
-
Sp-8-Br-cAMPS
-
1-Octanol (pre-saturated with water)
-
Water (pre-saturated with 1-octanol)
-
Conical flasks
-
Shaker
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Preparation:
-
Prepare a stock solution of Sp-8-Br-cAMPS in the aqueous phase at a known concentration.
-
-
Partitioning:
-
Add equal volumes of the aqueous solution of Sp-8-Br-cAMPS and the pre-saturated 1-octanol to a conical flask.
-
Shake the flask for a sufficient time to reach equilibrium (e.g., 24 hours).
-
-
Phase Separation:
-
Centrifuge the mixture to ensure complete separation of the two phases.
-
-
Quantification:
-
Carefully collect a sample from the aqueous phase.
-
Measure the concentration of Sp-8-Br-cAMPS in the aqueous phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at its λmax or HPLC).
-
-
Calculation:
-
Calculate the concentration of Sp-8-Br-cAMPS in the octanol phase by subtracting the final aqueous concentration from the initial aqueous concentration.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
Express the result as logP.
-
Conclusion
Sp-8-Br-cAMPS is an indispensable tool for the study of cAMP-mediated signaling pathways. Its enhanced cell permeability and resistance to phosphodiesterase degradation provide researchers with a robust and reliable method for the specific and sustained activation of PKA. The detailed protocols and quantitative data provided in this guide are intended to facilitate the effective design and execution of experiments aimed at elucidating the multifaceted roles of PKA in health and disease, and to support the development of novel therapeutic strategies targeting this critical signaling cascade.
References
- 1. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. PKA-RII subunit phosphorylation precedes activation by cAMP and regulates activity termination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinct effects of cAMP and mitogenic signals on CREB-binding protein recruitment impart specificity to target gene activation via CREB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. researchgate.net [researchgate.net]
- 11. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PDE-Glo™ Phosphodiesterase Assay [promega.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 15. Octanol–Water Partition Coefficient Measurement by a Simple 1H NMR Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. rc.usf.edu [rc.usf.edu]
Sp-8-Br-cAMPS: A Researcher's Guide to a Potent PKA Activator in Cell Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular communication, cyclic adenosine monophosphate (cAMP) stands as a pivotal second messenger, orchestrating a vast array of physiological processes. The precise dissection of cAMP-mediated signaling pathways is paramount for understanding cellular function and developing novel therapeutics. Sp-8-Br-cAMPS (8-Bromoadenosine-3',5'-cyclic monophosphorothioate, Sp-isomer) has emerged as an indispensable research tool, offering a potent and reliable means to activate a key downstream effector of cAMP, Protein Kinase A (PKA). This technical guide provides a comprehensive overview of Sp-8-Br-cAMPS, its mechanism of action, applications in research, and detailed experimental protocols.
Core Concepts: Mechanism and Advantages
Sp-8-Br-cAMPS is a chemically modified analog of cAMP designed to overcome the limitations of the endogenous molecule for research purposes. Its unique structure confers several advantageous properties:
-
Potent PKA Activation: Sp-8-Br-cAMPS is a high-affinity agonist for the regulatory subunits of PKA.[1][2][3] The binding of Sp-8-Br-cAMPS induces a conformational change in the PKA holoenzyme, leading to the dissociation and activation of the catalytic subunits. These active subunits then proceed to phosphorylate a multitude of downstream protein substrates on serine and threonine residues, initiating a cascade of cellular responses.[4]
-
Resistance to Phosphodiesterases (PDEs): A critical feature of Sp-8-Br-cAMPS is its phosphorothioate modification, which renders it resistant to hydrolysis by most phosphodiesterases (PDEs).[5][6][7] PDEs are the enzymes responsible for the degradation of cAMP, and their activity terminates cAMP signaling. By resisting this degradation, Sp-8-Br-cAMPS ensures a more sustained and stable activation of PKA in cellular and tissue-based experiments.[7]
-
Enhanced Membrane Permeability: The bromine substitution at the 8th position of the adenine ring increases the lipophilicity of the molecule compared to cAMP.[5][6] This enhanced lipophilicity facilitates its passage across cell membranes, allowing for its effective use in intact, living cells without the need for permeabilization techniques.
Quantitative Data: A Comparative Overview
The selection of the appropriate cAMP analog is crucial for the specific aims of an experiment. The following tables summarize key quantitative data for Sp-8-Br-cAMPS and other commonly used cAMP analogs, providing a basis for comparison.
| Compound | Target | Parameter | Value | Reference(s) |
| Sp-8-Br-cAMPS | PKA | EC50 | 360 nM | [1][2][3] |
| Sp-8-Br-cAMPS | PKA | EC50 | 1.5 µM | [6] |
| 8-Br-cAMP | PKA | Ka | 0.05 µM | [8] |
| 8-Br-cAMP | PKA activation | EC50 | > 30 µM | [9] |
| 6-Bnz-cAMP | PKA-dependent NK1R Internalization | EC50 | 0.50 pM | [9][10] |
| Sp-cAMPS | PDE3A | Ki | 47.6 µM | [4] |
| 8-pCPT-2'-O-Me-cAMP | Epac1 | EC50 | 2.2 µM | [11] |
Table 1: Potency and Selectivity of Various cAMP Analogs. EC50 (half-maximal effective concentration) and Ka (activation constant) values indicate the concentration of the compound required to elicit a half-maximal response. Ki (inhibition constant) indicates the concentration required to produce half-maximal inhibition. Lower values generally indicate higher potency or affinity.
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental applications of Sp-8-Br-cAMPS, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments utilizing Sp-8-Br-cAMPS.
Protocol 1: In Vitro PKA Kinase Activity Assay
This protocol describes a non-radioactive, ELISA-based assay to measure the activity of purified PKA upon activation by Sp-8-Br-cAMPS.
Materials:
-
Purified PKA holoenzyme
-
PKA substrate peptide (e.g., Kemptide) pre-coated on a 96-well plate
-
Sp-8-Br-cAMPS
-
ATP solution
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Phosphospecific substrate antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Sp-8-Br-cAMPS in sterile water or an appropriate buffer.
-
Create a serial dilution of Sp-8-Br-cAMPS in Kinase Assay Buffer to generate a dose-response curve (e.g., 1 nM to 100 µM).
-
Reconstitute the PKA holoenzyme in Kinase Assay Buffer to the recommended concentration.
-
-
Assay Procedure:
-
Add diluted Sp-8-Br-cAMPS standards and controls to the wells of the PKA substrate-coated microplate.
-
Add the purified PKA holoenzyme to each well (except for the blank).
-
Initiate the kinase reaction by adding the ATP solution to each well.
-
Incubate the plate at 30°C for 60-90 minutes.
-
Stop the reaction by washing the wells multiple times with a wash buffer (e.g., TBST).
-
Add the phosphospecific substrate antibody and incubate at room temperature for 60 minutes.
-
Wash the wells and add the HRP-conjugated secondary antibody, followed by incubation for 30-60 minutes at room temperature.
-
Wash the wells again and add the TMB substrate.
-
Stop the color development with the stop solution and read the absorbance at 450 nm.[4]
-
Protocol 2: Western Blot for Phosphorylated CREB (pCREB)
This protocol details the detection of phosphorylated CREB in cell lysates following treatment with Sp-8-Br-cAMPS.
Materials:
-
Cell culture reagents
-
Sp-8-Br-cAMPS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells and grow to 70-80% confluency.
-
Optionally, serum-starve cells for 4-16 hours to reduce basal phosphorylation.
-
Treat cells with varying concentrations of Sp-8-Br-cAMPS for the desired time (e.g., 15-30 minutes).[12] Include a vehicle-treated control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.[12]
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Normalize protein samples and prepare them for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-CREB antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.[12]
-
Strip the membrane and re-probe with an anti-total CREB antibody for normalization.
-
Protocol 3: Cell Migration Assay (Boyden Chamber Assay)
This protocol describes how to assess the effect of Sp-8-Br-cAMPS on cell migration.[13]
Materials:
-
Boyden chamber apparatus with porous membrane inserts (e.g., 8 µm pores)
-
Cell culture reagents
-
Sp-8-Br-cAMPS
-
Chemoattractant (e.g., serum-containing medium)
-
Fixing and staining reagents (e.g., methanol and crystal violet)
Procedure:
-
Assay Setup:
-
Place the porous membrane inserts into the wells of a 24-well plate.
-
Add chemoattractant to the lower chamber.
-
Resuspend cells in serum-free medium containing different concentrations of Sp-8-Br-cAMPS or a vehicle control.
-
Add the cell suspension to the upper chamber of the inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO₂ incubator for a period sufficient for cell migration (e.g., 6-24 hours, depending on the cell type).
-
-
Fixation and Staining:
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
-
Quantification:
-
Wash the inserts and allow them to dry.
-
Elute the stain from the migrated cells using a destaining solution (e.g., 10% acetic acid).
-
Measure the absorbance of the eluted stain using a microplate reader. Alternatively, count the number of migrated cells in several microscopic fields.
-
Potential Off-Target Effects and Considerations
While Sp-8-Br-cAMPS is a potent PKA activator, researchers should be aware of potential off-target effects, especially at higher concentrations.
-
Phosphodiesterase (PDE) Inhibition: Some cAMP analogs, including those with phosphorothioate modifications, can act as competitive inhibitors of certain PDE isoforms.[4] This could lead to an accumulation of endogenous cAMP, potentially confounding the interpretation of results. It is advisable to use the lowest effective concentration of Sp-8-Br-cAMPS as determined by dose-response experiments.
-
Activation of Epac: Although generally considered more selective for PKA, at high concentrations, Sp-8-Br-cAMPS may also activate the Exchange protein directly activated by cAMP (Epac), another key cAMP effector.[10] To confirm that the observed effects are PKA-dependent, it is recommended to use specific PKA inhibitors (e.g., Rp-8-Br-cAMPS) as negative controls.[14]
Conclusion
Sp-8-Br-cAMPS is a powerful and versatile tool for the investigation of cAMP-PKA signaling pathways. Its resistance to degradation by PDEs and enhanced membrane permeability make it a reliable agent for sustained PKA activation in a variety of experimental systems. By understanding its mechanism of action, considering its quantitative properties, and employing rigorous experimental protocols, researchers can effectively utilize Sp-8-Br-cAMPS to unravel the complex roles of PKA in health and disease, paving the way for new discoveries and therapeutic interventions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sp-8-Br-cAMPS | TargetMol [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. Sp-8-Br-cAMPS BIOLOG Life Science Institute [biolog.de]
- 6. caymanchem.com [caymanchem.com]
- 7. biolog.de [biolog.de]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Novel (Rp)-cAMPS analogs as tools for inhibition of cAMP-kinase in cell culture. Basal cAMP-kinase activity modulates interleukin-1 beta action - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Sp-8-Br-cAMPS in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-8-Br-cAMPS (Sp-8-Bromoadenosine-3',5'-cyclic monophosphorothioate) is a potent, cell-permeable, and phosphodiesterase (PDE)-resistant analog of cyclic adenosine monophosphate (cAMP).[1][2] As a selective activator of cAMP-dependent Protein Kinase A (PKA), it serves as an invaluable tool for investigating the diverse cellular processes regulated by the cAMP signaling pathway, including gene expression, cell cycle control, differentiation, and apoptosis.[3][4] Its chemical modifications, including the bromine substitution and the phosphorothioate group, confer increased lipophilicity and resistance to enzymatic degradation, ensuring more stable and sustained PKA activation in experimental settings compared to endogenous cAMP or other analogs like 8-Br-cAMP.[2][5][6]
These application notes provide detailed protocols for the use of Sp-8-Br-cAMPS in cell culture, guidance on data interpretation, and a summary of its key quantitative parameters.
Data Presentation
Table 1: General Properties of Sp-8-Br-cAMPS
| Property | Value |
| Mechanism of Action | Activator of Protein Kinase A (PKA) |
| EC₅₀ for PKA activation | 360 nM[7][8][9][10] |
| Solubility | Soluble in water and DMSO[11] |
| Storage | Store stock solutions at -20°C or -80°C[1][11] |
Table 2: Exemplary Experimental Concentrations of Sp-8-Br-cAMPS in Cell Culture
| Cell Type/System | Concentration Range | Observed Effect | Reference |
| T-cells | 0 - 1000 µM | Inhibition of activation and cytokine expression[7] | |
| Galleria mellonella haemocytes | 50 nM | Inhibition of protein release and bacterial removal[7] | |
| Sensory Neurons | 10 µM | Induction of PKA-II signaling[12][13] | |
| General Cell Culture | 10 µM - 200 µM | Typical working range for PKA activation[14] | |
| Plasmodium falciparum | ~11 µM (IC₅₀) | Inhibition of proliferation[6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of Sp-8-Br-cAMPS and a general workflow for its application in cell culture experiments.
Caption: Sp-8-Br-cAMPS signaling pathway through PKA activation.
Caption: General experimental workflow for Sp-8-Br-cAMPS.
Experimental Protocols
Preparation of Sp-8-Br-cAMPS Stock Solution
This protocol describes the preparation of a concentrated stock solution of Sp-8-Br-cAMPS.
Materials:
-
Sp-8-Br-cAMPS (sodium salt)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or sterile, nuclease-free water
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the desired stock concentration (e.g., 10-50 mM), calculate the required volume of solvent.
-
Under sterile conditions, dissolve the Sp-8-Br-cAMPS powder in the appropriate volume of DMSO or water.
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light. Solutions are generally stable for up to three months when stored properly.[15]
General Protocol for Cell Treatment
This protocol provides a general method for treating cultured cells with Sp-8-Br-cAMPS.
Materials:
-
Cells of interest cultured in appropriate vessels (e.g., 96-well plates, 6-well plates, or flasks)
-
Complete cell culture medium
-
Sp-8-Br-cAMPS stock solution
-
Vehicle control (DMSO or water, matching the stock solution solvent)
Protocol:
-
Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase and at the desired confluency at the time of treatment. Allow cells to attach and recover for at least 24 hours.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the Sp-8-Br-cAMPS stock solution. Prepare serial dilutions of Sp-8-Br-cAMPS in fresh, pre-warmed cell culture medium to achieve the desired final concentrations. It is crucial to perform a dose-response experiment (e.g., 10 nM to 100 µM) to determine the optimal concentration for your specific cell line and experimental endpoint.[1][14]
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO or water used for the highest concentration of Sp-8-Br-cAMPS to an equal volume of medium.
-
Treatment: Carefully remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of Sp-8-Br-cAMPS or the vehicle control.
-
Incubation: Return the cells to the incubator and incubate for the desired period. The incubation time can range from minutes for studying rapid phosphorylation events to hours or days for experiments investigating changes in gene expression or cell proliferation.[4][16]
-
Downstream Analysis: Following incubation, proceed with the desired cellular or biochemical assay.
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of Sp-8-Br-cAMPS on cell viability. High concentrations of cAMP analogs can sometimes lead to cytotoxicity.[14]
Materials:
-
Cells treated with Sp-8-Br-cAMPS in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Following the treatment period with Sp-8-Br-cAMPS, add 10 µL of MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the culture medium from each well.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently agitate the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blot for Phospho-CREB (pCREB)
This protocol detects the phosphorylation of CREB, a downstream target of PKA, as an indicator of PKA activation.
Materials:
-
Cells treated with Sp-8-Br-cAMPS in 6-well plates or larger vessels
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-CREB (Ser133) and Rabbit or Mouse anti-total CREB or a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody (anti-rabbit or anti-mouse IgG)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Cell Lysis: After treatment, place the culture plates on ice. Aspirate the medium and wash the cells once with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Lysate Collection: Transfer the cell lysates to pre-chilled microcentrifuge tubes. Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and boil for 5 minutes. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-phospho-CREB antibody overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody for total CREB or a loading control to confirm equal protein loading.
Troubleshooting and Considerations
-
Cytotoxicity: At high concentrations or with prolonged exposure, Sp-8-Br-cAMPS can induce cell cycle arrest or apoptosis. It is essential to perform a dose-response curve and a viability assay to determine the optimal, non-toxic working concentration for your specific cell line.[14]
-
PKA-Dependence: To confirm that the observed effects are mediated by PKA, include a control with a PKA inhibitor, such as Rp-8-Br-cAMPS.[14][17]
-
Stability: Although more stable than cAMP, Sp-8-Br-cAMPS can still degrade over long incubation periods. For experiments lasting more than 24-48 hours, consider replenishing the medium with fresh Sp-8-Br-cAMPS.[18]
-
Off-Target Effects: While highly selective for PKA, off-target effects cannot be entirely ruled out at very high concentrations. Using the lowest effective concentration is recommended.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. Sp-8-Br-cAMPS BIOLOG Life Science Institute [biolog.de]
- 3. cAMP Signaling in Cancer: A PKA-CREB and EPAC-Centric Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. biolog.de [biolog.de]
- 6. cAMP-Dependent Signaling Pathways as Potential Targets for Inhibition of Plasmodium falciparum Blood Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Sp-8-Br-cAMPS | TargetMol [targetmol.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. PKA-RII subunit phosphorylation precedes activation by cAMP and regulates activity termination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. One-day Treatment of Small Molecule 8-Bromo-cyclic AMP Analogue Induces Cell-based VEGF production for In Vitro Angiogenesis and Osteoblastic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols: Preparation of Sp-8-Br-cAMPS Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-8-Br-cAMPS (8-Bromoadenosine-3',5'-cyclic monophosphorothioate, Sp-isomer) is a potent, cell-permeable and metabolically resistant activator of cAMP-dependent protein kinase A (PKA).[1][2][3] Its resistance to hydrolysis by phosphodiesterases (PDEs) ensures a more sustained activation of PKA signaling pathways compared to endogenous cAMP.[4][5] This makes it an invaluable tool for studying the downstream effects of PKA activation in various cellular processes. Proper preparation of a stable and accurate stock solution is the critical first step for reliable and reproducible experimental results.
Quantitative Data Summary
The following table summarizes the key quantitative data for Sp-8-Br-cAMPS, including its molecular properties and solubility in common laboratory solvents.
| Parameter | Value | Source(s) |
| Molecular Formula | C₁₀H₁₀BrN₅O₅PS · Na | [6] |
| Formula Weight | 446.2 g/mol | [6] |
| Purity | ≥98% | [6] |
| EC₅₀ for PKA activation | 360 nM | [1][7] |
| Solubility in DMF | 30 mg/mL | [6] |
| Solubility in DMSO | 25 mg/mL | [6] |
| Solubility in PBS (pH 7.2) | 10 mg/mL | [6] |
| Solubility in Ethanol | 0.5 mg/mL | [6] |
| Long-term Storage (Solid) | -20°C | [2][6] |
| Stability (Solid) | ≥ 4 years at -20°C | [6] |
| Stock Solution Storage | -20°C or -80°C | [8][9] |
| Stock Solution Stability | Up to 1 month at -20°C, up to 6 months at -80°C | [9] |
Signaling Pathway of Sp-8-Br-cAMPS
Sp-8-Br-cAMPS acts as an analog of cyclic AMP (cAMP), binding to the regulatory subunits of Protein Kinase A (PKA). This binding event induces a conformational change, leading to the dissociation and activation of the catalytic PKA subunits. These active subunits can then phosphorylate a multitude of downstream substrate proteins, thereby regulating a wide array of cellular functions.
Caption: Signaling pathway of Sp-8-Br-cAMPS as a direct activator of Protein Kinase A (PKA).
Experimental Protocol: Preparation of Sp-8-Br-cAMPS Stock Solution
This protocol provides a detailed methodology for the preparation of a 10 mM stock solution of Sp-8-Br-cAMPS.
Materials:
-
Sp-8-Br-cAMPS sodium salt powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO) or sterile, nuclease-free water
-
Sterile, polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Equilibrate the Reagent: Before opening, allow the vial of Sp-8-Br-cAMPS powder to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture onto the hygroscopic powder.
-
Centrifuge the Vial: Briefly centrifuge the vial to ensure that all the powder is collected at the bottom.
-
Calculate the Required Solvent Volume:
-
The molecular weight of Sp-8-Br-cAMPS sodium salt is 446.2 g/mol .
-
To prepare a 10 mM stock solution from 1 mg of the compound, the required volume of solvent is calculated as follows:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (µL) = (0.001 g / 446.2 g/mol ) / 0.010 mol/L * 1,000,000 µL/L ≈ 224.1 µL
-
-
-
Dissolution:
-
Aseptically add the calculated volume (e.g., 224.1 µL for 1 mg) of sterile DMSO or water to the vial.
-
Cap the vial tightly and vortex gently until the solid is completely dissolved. The solution should be clear and free of particulates.
-
-
Aliquoting:
-
Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. The volume of the aliquots should be appropriate for your planned experiments to avoid repeated freeze-thaw cycles.
-
-
Storage:
-
Store the aliquoted stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[9] Protect the aliquots from light.
-
Experimental Workflow
The following diagram illustrates the workflow for preparing the Sp-8-Br-cAMPS stock solution.
Caption: Workflow for the preparation of Sp-8-Br-cAMPS stock solution.
Important Considerations
-
Solvent Choice: While Sp-8-Br-cAMPS is soluble in both DMSO and aqueous buffers, the choice of solvent should be compatible with your specific cell type and experimental design.[2][6] Always include a vehicle control (the solvent alone at the same final concentration) in your experiments.
-
Aliquoting: Avoiding repeated freeze-thaw cycles is crucial for maintaining the stability and activity of the compound.[8][9]
-
Sterility: Maintain sterile technique throughout the procedure to prevent contamination of the stock solution, especially if it will be used in cell culture experiments.
-
Protection from Light: Store stock solutions protected from light to prevent potential photodegradation.[10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Enzo Life Sciences 8-Bromoadenosine 3',5'-cyclic Monophosphothioate, Sp-Isomer | Fisher Scientific [fishersci.com]
- 3. Sp-8-Br-cAMPS BIOLOG Life Science Institute [biolog.de]
- 4. biolog.de [biolog.de]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Sp-8-Br-cAMPS | TargetMol [targetmol.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
Sp-8-Br-cAMPS: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-8-Br-cAMPS (8-Bromoadenosine-3',5'-cyclic monophosphorothioate, Sp-isomer) is a potent, cell-permeable, and metabolically stable analog of cyclic adenosine monophosphate (cAMP). Its resistance to hydrolysis by phosphodiesterases (PDEs) ensures a sustained activation of cAMP-dependent protein kinase A (PKA), a key enzyme in numerous signal transduction pathways.[1] This makes Sp-8-Br-cAMPS an invaluable tool for investigating cellular processes regulated by the cAMP/PKA signaling cascade, including gene expression, cell proliferation and differentiation, and apoptosis.[2][3]
These application notes provide a comprehensive guide to the solubility, storage, and use of Sp-8-Br-cAMPS in experimental settings.
Data Presentation: Solubility and Stability
The solubility of Sp-8-Br-cAMPS is a critical factor for the preparation of stock solutions and its effective application in in vitro and in vivo models. The following tables summarize the available quantitative data and provide guidance on solution stability.
Table 1: Quantitative Solubility of Sp-8-Br-cAMPS
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 25 | ~56.0 | |
| PBS (pH 7.2) | 10 | ~22.4 | |
| Water / Aqueous Buffer | Soluble | Not specified | Generally soluble, but quantitative limits are not widely reported.[4] |
Table 2: Stock Solution Storage and Stability
| Solvent | Storage Temperature | Duration | Notes |
| DMSO | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[5][6] |
| DMSO | -80°C | Up to 6 months | Recommended for long-term storage. Protect from light.[5][6] |
| Aqueous Buffer | -20°C | Up to 1 month | Prepare fresh if possible. Aliquot to avoid freeze-thaw cycles.[7] |
| Aqueous Buffer | -80°C | Up to 6 months | Recommended for long-term storage of aqueous stocks.[5] |
Signaling Pathway: PKA Activation
Sp-8-Br-cAMPS acts as a direct agonist of Protein Kinase A (PKA). The canonical PKA signaling pathway is initiated when intracellular cAMP levels rise, or when a cAMP analog like Sp-8-Br-cAMPS is introduced. This leads to the activation of PKA and the subsequent phosphorylation of downstream target proteins, such as the transcription factor CREB (cAMP response element-binding protein).
Caption: PKA activation pathway by Sp-8-Br-cAMPS.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of Sp-8-Br-cAMPS
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
Sp-8-Br-cAMPS powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Pre-handling: Allow the vial of Sp-8-Br-cAMPS powder to equilibrate to room temperature before opening to prevent condensation.
-
Calculation: Calculate the required volume of DMSO to achieve a 10 mM stock solution. The molecular weight of Sp-8-Br-cAMPS (sodium salt) is approximately 446.2 g/mol .
-
For 1 mg of Sp-8-Br-cAMPS: Volume (L) = (0.001 g) / (446.2 g/mol * 0.010 mol/L) = 0.000224 L or 224 µL.
-
-
Dissolution: Aseptically add the calculated volume of sterile DMSO to the vial containing the Sp-8-Br-cAMPS powder.
-
Mixing: Cap the vial securely and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5][6] Protect from light.
Caption: Workflow for preparing Sp-8-Br-cAMPS stock solution.
Protocol 2: Cell-Based Assay for CREB Phosphorylation via Western Blot
This protocol provides a general method for detecting the phosphorylation of CREB at Serine 133, a downstream target of PKA, in cultured cells treated with Sp-8-Br-cAMPS.
Materials:
-
Cultured cells (e.g., HeLa, PC12, or other relevant cell line)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Sp-8-Br-cAMPS stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit anti-phospho-CREB (Ser133)
-
Primary antibody: Rabbit or Mouse anti-total CREB (for loading control)
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates (e.g., 6-well plates) and grow to 70-80% confluency.
-
(Optional) To reduce basal phosphorylation, serum-starve the cells for 4-16 hours prior to treatment.
-
Prepare working solutions of Sp-8-Br-cAMPS by diluting the 10 mM stock solution in serum-free medium. A typical final concentration range for treating cells is 10-100 µM.[8] Include a vehicle control (medium with the same final concentration of DMSO).
-
Remove the medium and add the Sp-8-Br-cAMPS-containing medium or vehicle control to the cells.
-
Incubate for a desired time course (e.g., 15-60 minutes to observe peak phosphorylation).
-
-
Cell Lysis:
-
After treatment, place the culture plates on ice and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentration for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-CREB (Ser133) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
For normalization, the membrane can be stripped and re-probed with an antibody for total CREB.
-
Caption: Workflow for CREB phosphorylation Western blot.
References
- 1. biolog.de [biolog.de]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sp-8-Br-cAMPS-AM BIOLOG Life Science Institute [biolog.de]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Optimal Working Concentration of Sp-8-Br-cAMPS: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-8-Br-cAMPS (8-Bromoadenosine-3',5'-cyclic monophosphorothioate, Sp-isomer) is a potent, cell-permeable, and phosphodiesterase (PDE)-resistant analog of cyclic adenosine monophosphate (cAMP). Its chemical modifications, a bromine substitution on the adenine base and a sulfur atom in the cyclic phosphate ring, confer increased lipophilicity and resistance to enzymatic degradation, making it a valuable tool for the sustained activation of cAMP-dependent protein kinase (PKA).[1][2] These characteristics allow for the specific and prolonged investigation of PKA-mediated signaling pathways in a variety of cellular and tissue models.[1][2] This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in the effective use of Sp-8-Br-cAMPS.
Data Presentation
The optimal working concentration of Sp-8-Br-cAMPS is highly dependent on the experimental system, including the cell type, cell density, and the specific biological endpoint being measured. A dose-response experiment is always recommended to determine the optimal concentration for your specific application. The following tables summarize reported quantitative data for Sp-8-Br-cAMPS and its acetoxymethyl (AM) ester derivative, Sp-8-Br-cAMPS-AM, which exhibits enhanced cell permeability.[3][4]
Table 1: Quantitative Data for Sp-8-Br-cAMPS and its Derivatives
| Compound | Parameter | Value | Cell Type/System | Reference |
| Sp-8-Br-cAMPS | EC50 | 360 nM | PKA Activation | [5] |
| Sp-8-Br-cAMPS | EC50 | 203 µM | PKA Activation (in sensory neurons) | [4] |
| Sp-8-Br-cAMPS-AM | EC50 | 1.5 µM | PKA Activation (in sensory neurons) | [3][4] |
| Sp-8-Br-cAMPS | Working Concentration | 0-100 nM | Inhibition of phagocytosis in insect haemocytes | [5] |
| Sp-8-Br-cAMPS | Working Concentration | 50 nM | Inhibition of protein release from insect haemocytes | [5] |
| Sp-8-Br-cAMPS | Working Concentration | 0-1000 µM | Inhibition of T-cell activation and cytokine expression | [5] |
| Sp-8-Br-cAMPS-AM | Working Concentration | 10 µM | PKA activation in sensory neurons | [4] |
| Sp-cAMPS | Working Concentration | 10-200 µM | General cell culture experiments | [6] |
| 8-Br-cAMP | Working Concentration | 10-100 µM | PKA activation in coronary artery (no effect on tension) | [7] |
| 8-Br-cAMP | Working Concentration | 100 µM | VEGF production in MC3T3-E1 cells | [8] |
| 8-Br-cAMP | Working Concentration | 50 µM | Functional assay in RAW 264.7 cells | [9] |
Signaling Pathways
Sp-8-Br-cAMPS primarily exerts its effects through the canonical cAMP-PKA signaling pathway. By mimicking endogenous cAMP, it binds to the regulatory subunits of PKA, leading to the dissociation and activation of the catalytic subunits. These active subunits then phosphorylate a wide array of downstream protein substrates on serine and threonine residues, modulating their activity and eliciting a cellular response. While Sp-8-Br-cAMPS is considered more selective for PKA, it is important to consider the potential for activation of the Exchange protein directly activated by cAMP (Epac) pathway, especially at higher concentrations.
Caption: PKA-Dependent Signaling Pathway activated by Sp-8-Br-cAMPS.
Experimental Protocols
Preparation of Sp-8-Br-cAMPS Stock Solution
Materials:
-
Sp-8-Br-cAMPS powder
-
Sterile, nuclease-free dimethyl sulfoxide (DMSO) or sterile water
-
Sterile, polypropylene microcentrifuge tubes
Protocol:
-
Before opening, centrifuge the vial of Sp-8-Br-cAMPS powder to ensure all the product is at the bottom.
-
Calculate the required volume of solvent to achieve the desired stock concentration (e.g., 10 mM or 20 mM). For a 10 mM stock solution of a compound with a molecular weight of 468.1 g/mol , dissolve 1 mg in 213.6 µL of solvent.
-
Aseptically add the calculated volume of sterile DMSO or water to the vial.
-
Gently vortex or pipette up and down to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.[10]
General Protocol for Cell-Based Assays
This protocol provides a general framework for treating cultured cells with Sp-8-Br-cAMPS. Specific details will need to be optimized for your cell line and assay.
Materials:
-
Cells of interest cultured in appropriate multi-well plates
-
Complete cell culture medium
-
Sp-8-Br-cAMPS stock solution
-
Vehicle control (DMSO or water)
Protocol:
-
Cell Seeding: Seed cells into a multi-well plate at a density that will result in 70-80% confluency at the time of treatment. Allow cells to attach and grow for 24 hours.
-
Compound Preparation: On the day of the experiment, thaw the Sp-8-Br-cAMPS stock solution. Prepare serial dilutions of Sp-8-Br-cAMPS in complete cell culture medium to the desired final working concentrations. A typical starting range for a dose-response experiment is 1-100 µM.[3]
-
Cell Treatment:
-
Remove the existing medium from the cells.
-
Add the medium containing the different concentrations of Sp-8-Br-cAMPS to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO or water as the highest Sp-8-Br-cAMPS concentration).
-
-
Incubation: Incubate the cells for the desired period, which will vary depending on the assay (e.g., 15-30 minutes for phosphorylation studies, 24-72 hours for viability or gene expression assays).
-
Downstream Analysis: Proceed with your specific assay, such as a cell viability assay, Western blot for phosphorylated proteins, or a reporter gene assay.
In Vitro PKA Kinase Activity Assay (ELISA-based)
This protocol describes a non-radioactive method to measure the direct activation of purified PKA by Sp-8-Br-cAMPS.
Materials:
-
Purified PKA holoenzyme
-
PKA substrate peptide (e.g., Kemptide: LRRASLG)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
Sp-8-Br-cAMPS
-
ATP solution
-
Phospho-PKA substrate antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M HCl)
-
96-well microplate
-
Plate reader
Protocol:
-
Reagent Preparation:
-
Reconstitute the PKA holoenzyme in kinase buffer.
-
Prepare a stock solution of the PKA substrate peptide.
-
Prepare serial dilutions of Sp-8-Br-cAMPS in kinase buffer.
-
Prepare a working solution of ATP in kinase buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add the PKA holoenzyme to each well.
-
Add the different concentrations of Sp-8-Br-cAMPS to the respective wells. Include a negative control (no Sp-8-Br-cAMPS) and a positive control (e.g., a known PKA activator).
-
Add the PKA substrate peptide to each well.
-
Initiate the kinase reaction by adding the ATP solution to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction by adding a stop solution or by washing the plate.
-
Add the phospho-PKA substrate antibody to each well and incubate at room temperature for 1 hour.
-
Wash the plate several times with a suitable wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add the HRP-conjugated secondary antibody and incubate at room temperature for 30 minutes.
-
Wash the plate again.
-
Add the TMB substrate and incubate until a blue color develops.
-
Stop the color development by adding the stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a plate reader.
-
Subtract the background absorbance (wells with no enzyme) from all readings.
-
Plot the absorbance as a function of the Sp-8-Br-cAMPS concentration to determine the EC50 for PKA activation.[3]
-
Caption: General experimental workflow for using Sp-8-Br-cAMPS.
Conclusion
Sp-8-Br-cAMPS is a powerful pharmacological tool for the targeted and sustained activation of the PKA signaling pathway. Its resistance to phosphodiesterase degradation ensures reliable and reproducible results in a variety of experimental contexts. By carefully considering the cell type, experimental endpoint, and performing appropriate dose-response experiments, researchers can effectively utilize Sp-8-Br-cAMPS to elucidate the complex roles of PKA in cellular physiology and disease.
References
- 1. Sp-8-Br-cAMPS BIOLOG Life Science Institute [biolog.de]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PKA-RII subunit phosphorylation precedes activation by cAMP and regulates activity termination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Relationship between cyclic AMP-dependent protein kinase activation and smooth muscle relaxation by cyclic AMP and analogs - UBC Library Open Collections [open.library.ubc.ca]
- 8. One-day Treatment of Small Molecule 8-Bromo-cyclic AMP Analogue Induces Cell-based VEGF production for In Vitro Angiogenesis and Osteoblastic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
Sp-8-Br-cAMPS: Application Notes and Protocols for Stability and Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the stability, storage, and application of Sp-8-Br-cAMPS (Adenosine-3',5'-cyclic monophosphorothioate, 8-bromo-, Sp-isomer, sodium salt), a potent and widely used activator of Protein Kinase A (PKA). The information is intended to ensure the reliable and reproducible use of this compound in research and drug development settings.
Introduction to Sp-8-Br-cAMPS
Sp-8-Br-cAMPS is a cell-permeable analog of cyclic adenosine monophosphate (cAMP). It is characterized by two key modifications: a bromine atom at the 8th position of the adenine ring and the substitution of a non-bridging oxygen with sulfur in the cyclic phosphate moiety (phosphorothioate). These modifications confer several advantageous properties:
-
High Potency: Sp-8-Br-cAMPS is a potent agonist for PKA, with a reported EC50 in the nanomolar range, making it an effective tool for activating the PKA signaling pathway.[1][2]
-
Enhanced Membrane Permeability: The lipophilicity of Sp-8-Br-cAMPS is significantly greater than that of cAMP, allowing it to readily cross cell membranes and activate intracellular PKA.[3][4]
-
Resistance to Phosphodiesterases (PDEs): The phosphorothioate modification makes Sp-8-Br-cAMPS resistant to hydrolysis by PDEs, the enzymes that normally degrade cAMP. This resistance leads to a more sustained activation of PKA compared to cAMP or its less stable analogs like 8-Br-cAMP.[1][3]
Stability and Storage Conditions
Proper storage and handling of Sp-8-Br-cAMPS are critical to maintain its integrity and ensure experimental reproducibility. The following recommendations are based on information from multiple suppliers and general best practices for similar compounds.
Data Presentation: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Recommendations |
| Solid (Lyophilized Powder) | -20°C | ≥ 4 years[5] | Store in a tightly sealed container, protected from moisture. |
| Stock Solution | -20°C | Up to 1 month | Prepare in a suitable solvent (see Section 3). Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[6] |
| Stock Solution | -80°C | Up to 6 months | For longer-term storage of solutions, -80°C is recommended. Aliquot to prevent degradation from multiple freeze-thaw cycles.[6] |
Key Stability Considerations:
-
Freeze-Thaw Cycles: Repeated freezing and thawing of solutions can lead to degradation of the compound. It is highly recommended to prepare single-use aliquots of stock solutions.[6][7]
-
Light Sensitivity: While specific data on the photostability of Sp-8-Br-cAMPS is limited, it is good laboratory practice to protect solutions from direct light exposure, especially for long-term storage.
-
pH Stability: The stability of Sp-8-Br-cAMPS in solutions of varying pH has not been extensively reported. For biological experiments, it is recommended to prepare solutions in buffers within a physiological pH range (e.g., pH 7.2-7.4).
Preparation of Stock Solutions
Sp-8-Br-cAMPS is soluble in a variety of solvents. The choice of solvent will depend on the specific experimental application.
Data Presentation: Solubility Information
| Solvent | Reported Solubility | Reference |
| Water | Soluble | [3] |
| DMSO | 25 mg/mL | [5] |
| DMF | 30 mg/mL | [5] |
| PBS (pH 7.2) | 10 mg/mL | [5] |
| Ethanol | 0.5 mg/mL | [5] |
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
-
Weighing: Accurately weigh the desired amount of Sp-8-Br-cAMPS solid (Formula Weight: ~446.15 g/mol for the sodium salt).
-
Dissolution: Add the appropriate volume of sterile, nuclease-free water to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM solution, dissolve 4.46 mg of Sp-8-Br-cAMPS in 1 mL of water.
-
Mixing: Gently vortex or sonicate the solution to ensure it is fully dissolved.
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots and store at -20°C for short-term use or -80°C for long-term storage.
Sp-8-Br-cAMPS in PKA Signaling
Sp-8-Br-cAMPS activates the canonical PKA signaling pathway. Understanding this pathway is crucial for designing and interpreting experiments using this compound.
PKA Signaling Pathway Activated by Sp-8-Br-cAMPS
Experimental Protocols
The following protocols provide detailed methodologies for assessing the stability of Sp-8-Br-cAMPS and for its application in cell-based assays to measure PKA activation.
Protocol 2: Assessment of Sp-8-Br-cAMPS Stability by HPLC
This protocol describes a general method for evaluating the stability of Sp-8-Br-cAMPS in solution under various conditions (e.g., different temperatures, pH values, or light exposure).
Experimental Workflow for Stability Testing
Materials:
-
Sp-8-Br-cAMPS
-
HPLC-grade water, acetonitrile, and methanol
-
Appropriate buffers for pH stability testing (e.g., phosphate, citrate)
-
HPLC system with a UV detector and a C18 reversed-phase column
Procedure:
-
Sample Preparation: Prepare solutions of Sp-8-Br-cAMPS at a known concentration (e.g., 1 mg/mL) in the desired buffer or solvent. Prepare separate samples for each condition to be tested.
-
Incubation: Store the samples under the defined conditions (e.g., 4°C, 25°C, 40°C; pH 4, 7, 9; protected from light vs. exposed to light).
-
Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw an aliquot from each sample.
-
HPLC Analysis:
-
Inject the aliquots into the HPLC system.
-
Use a C18 column with a suitable mobile phase gradient. A common starting point is a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Monitor the elution profile at a wavelength of approximately 264 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to intact Sp-8-Br-cAMPS based on its retention time from the time 0 sample.
-
Measure the peak area of the intact compound at each time point.
-
Calculate the percentage of Sp-8-Br-cAMPS remaining at each time point relative to the initial concentration.
-
Plot the percentage of remaining Sp-8-Br-cAMPS against time to determine the degradation rate under each condition.
-
Protocol 3: Measuring PKA Activation by Western Blotting for Phospho-CREB
A common method to assess PKA activation in cells is to measure the phosphorylation of its downstream target, the transcription factor CREB, at serine 133.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Sp-8-Br-cAMPS stock solution
-
Phosphatase and protease inhibitor cocktails
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of Sp-8-Br-cAMPS (e.g., 1, 10, 50, 100 µM) for a specified time (e.g., 15-30 minutes). Include an untreated or vehicle-treated control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer containing phosphatase and protease inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-CREB antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
-
Stripping and Re-probing (Optional but Recommended):
-
Strip the membrane and re-probe with the anti-total CREB antibody to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-CREB and total CREB using densitometry software.
-
Normalize the phospho-CREB signal to the total CREB signal for each sample.
-
Express the results as a fold change relative to the untreated control.
-
By following these guidelines and protocols, researchers can confidently utilize Sp-8-Br-cAMPS as a reliable tool to investigate PKA-mediated signaling pathways in their experimental systems.
References
- 1. biolog.de [biolog.de]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sp-8-Br-cAMPS BIOLOG Life Science Institute [biolog.de]
- 4. cAMP-Dependent Signaling Pathways as Potential Targets for Inhibition of Plasmodium falciparum Blood Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for Sp-8-Br-cAMPS in Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-8-Br-cAMPS (Sp-8-bromoadenosine-3',5'-cyclic monophosphorothioate) is a potent, cell-permeable, and phosphodiesterase (PDE)-resistant analog of cyclic adenosine monophosphate (cAMP). These properties make it an invaluable tool for the investigation of cAMP-mediated signaling pathways, particularly the activation of Protein Kinase A (PKA), in living cells. Its resistance to degradation by PDEs ensures a sustained and stable elevation of cAMP signaling, allowing for precise temporal studies of downstream cellular events.[1] This document provides detailed application notes and protocols for the effective use of Sp-8-Br-cAMPS in live-cell imaging experiments.
Mechanism of Action
Sp-8-Br-cAMPS mimics endogenous cAMP by binding to the regulatory subunits of the PKA holoenzyme. This binding induces a conformational change, leading to the dissociation and activation of the PKA catalytic subunits. These active subunits then phosphorylate a multitude of downstream protein substrates on serine and threonine residues, initiating a cascade of cellular responses. The bromine substitution at the 8th position and the phosphorothioate modification contribute to its increased lipophilicity and resistance to hydrolysis by PDEs, respectively, making it more potent and stable than endogenous cAMP or other analogs like 8-Br-cAMP for long-term experiments.[1]
Data Presentation
Physicochemical Properties and PKA Activation
| Property | Value | Reference |
| Full Name | Sp-8-bromoadenosine-3',5'-cyclic monophosphorothioate | |
| Abbreviation | Sp-8-Br-cAMPS | |
| Molecular Formula | C₁₀H₁₀BrN₅O₅PS (acid form) | |
| PKA Activation EC₅₀ | 360 nM | [2] |
| Formulation | Typically available as a sodium salt | |
| Solubility | Soluble in water and DMSO |
Exemplary Working Concentrations and Observed Effects
| Cell Type | Concentration | Incubation Time | Observed Effect | Reference |
| Sensory Neurons (rat) | 10 µM (Sp-8-Br-cAMPS-AM) | 15 min | Induction of substantial cellular cAMP accumulation and downstream substrate phosphorylation (pCREB). | [3] |
| T-cells | 0-1000 µM | Not specified | Dose-dependent inhibition of Staphylococcal enterotoxin B (SEB)-induced T-cell activation and cytokine expression. | [2] |
| Galleria mellonella Haemocytes | 50 nM | Not specified | Inhibition of protein release from haemocytes without affecting viability. | [2] |
| NK cells | 0-1000 µM | Not specified | Concentration-dependent reduction of alloreactivity (IC₅₀ of 750 µM). | [4] |
| MC3T3-E1 osteoblast-like cells | 100 µM (8-Br-cAMP) | 1 day | Increased VEGF production and secretion, enhanced ALP activity, and matrix mineralization. No cytotoxicity observed. | [5] |
| HeLa cells | Not specified | 30 min | Dramatically elevated phosphorylation of Bora-S59. | [6] |
Signaling Pathway and Experimental Workflow
cAMP/PKA Signaling Pathway Activated by Sp-8-Br-cAMPS
Caption: Activation of the PKA signaling pathway by the cell-permeable Sp-8-Br-cAMPS.
General Experimental Workflow for Live-Cell Imaging
Caption: A generalized workflow for live-cell imaging of PKA activity using Sp-8-Br-cAMPS.
Experimental Protocols
Protocol 1: Preparation of Sp-8-Br-cAMPS Stock Solution
-
Reconstitution: Aseptically dissolve the Sp-8-Br-cAMPS sodium salt powder in sterile, nuclease-free water or dimethyl sulfoxide (DMSO) to create a stock solution of 10-50 mM.
-
Calculation Example: To prepare a 10 mM stock solution from 1 mg of Sp-8-Br-cAMPS sodium salt (MW: ~469.1 g/mol ), dissolve it in approximately 213 µL of solvent.
-
Mixing: Gently vortex or pipette to ensure complete dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).
Protocol 2: Live-Cell Imaging of PKA Activity using a FRET-based Biosensor (e.g., AKAR)
This protocol describes the real-time monitoring of PKA activity in living cells following stimulation with Sp-8-Br-cAMPS using an A-Kinase Activity Reporter (AKAR).[7]
Materials:
-
Cells of interest cultured on glass-bottom imaging dishes.
-
FRET-based PKA biosensor plasmid (e.g., AKAR).
-
Transfection reagent.
-
Complete cell culture medium.
-
Live-cell imaging buffer (e.g., HBSS or phenol red-free medium).
-
Sp-8-Br-cAMPS stock solution.
-
Fluorescence microscope equipped for live-cell imaging (with environmental control, and appropriate filter sets for the FRET pair, e.g., CFP/YFP).
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes at a density that will result in 50-70% confluency at the time of imaging.
-
Transfection: Transfect the cells with the AKAR plasmid according to the manufacturer's protocol for the transfection reagent.
-
Expression: Incubate the cells for 24-48 hours to allow for biosensor expression.
-
Imaging Preparation:
-
Gently wash the cells twice with pre-warmed live-cell imaging buffer.
-
Add fresh imaging buffer to the dish.
-
Place the dish on the microscope stage within the environmental chamber (37°C, 5% CO₂).
-
-
Baseline Imaging:
-
Identify a field of view with healthy, transfected cells.
-
Acquire baseline images in both the donor (e.g., CFP) and FRET (acceptor, e.g., YFP) channels for 5-10 minutes to establish a stable baseline.
-
-
Stimulation:
-
Prepare a working solution of Sp-8-Br-cAMPS in the imaging buffer at the desired final concentration (a starting range of 10-100 µM is recommended).
-
Carefully add the Sp-8-Br-cAMPS working solution to the imaging dish.
-
-
Time-Lapse Imaging:
-
Immediately begin acquiring time-lapse images in both channels. The frequency of acquisition will depend on the expected kinetics of PKA activation (e.g., every 30-60 seconds).
-
Continue imaging until the FRET signal reaches a plateau or for the desired experimental duration.
-
-
Data Analysis:
-
Perform background subtraction on the acquired images.
-
Calculate the FRET ratio (e.g., YFP/CFP intensity) for individual cells or regions of interest over time.
-
Normalize the FRET ratio to the baseline to visualize the change in PKA activity.
-
Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol provides a method to assess the potential cytotoxicity of Sp-8-Br-cAMPS in a specific cell line.[8]
Materials:
-
Cells of interest.
-
Complete cell culture medium.
-
96-well cell culture plates.
-
Sp-8-Br-cAMPS stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours.
-
Treatment:
-
Prepare serial dilutions of Sp-8-Br-cAMPS in complete culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of Sp-8-Br-cAMPS. Include a vehicle control.
-
-
Incubation: Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot a dose-response curve to determine the IC₅₀ value, if applicable.
Concluding Remarks
Sp-8-Br-cAMPS is a robust tool for the real-time investigation of PKA signaling in live cells. Its enhanced stability and cell permeability offer significant advantages for live-cell imaging studies. The protocols and data presented here provide a comprehensive guide for researchers to design and execute experiments to elucidate the intricate dynamics of cAMP/PKA signaling in various biological contexts. It is recommended to empirically determine the optimal working concentration and incubation time for each specific cell type and experimental setup to ensure reliable and reproducible results.
References
- 1. biolog.de [biolog.de]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PKA-RII subunit phosphorylation precedes activation by cAMP and regulates activity termination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. One-day Treatment of Small Molecule 8-Bromo-cyclic AMP Analogue Induces Cell-based VEGF production for In Vitro Angiogenesis and Osteoblastic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cAMP-PKA signaling initiates mitosis by phosphorylating Bora - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using FRET-Based Reporters to Visualize Subcellular Dynamics of Protein Kinase A Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Sp-8-Br-cAMPS Protocol for PKA Activation Assay: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-8-Br-cAMPS (8-Bromoadenosine-3',5'-cyclic monophosphorothioate, Sp-isomer) is a potent, cell-permeable, and phosphodiesterase-resistant analog of cyclic AMP (cAMP). It selectively activates cAMP-dependent Protein Kinase A (PKA), a key enzyme in various cellular signaling pathways. This document provides detailed application notes and protocols for utilizing Sp-8-Br-cAMPS to study PKA activation, including methods for assessing the phosphorylation of downstream substrates.
Mechanism of Action: In its inactive state, PKA exists as a tetramer of two regulatory (R) and two catalytic (C) subunits. The binding of cAMP, or its analog Sp-8-Br-cAMPS, to the regulatory subunits induces a conformational change, leading to the dissociation of the active catalytic subunits. These catalytic subunits then phosphorylate specific serine and threonine residues on target proteins, modulating their activity and initiating downstream cellular responses. Sp-8-Br-cAMPS is a valuable tool for researchers as its resistance to degradation by phosphodiesterases ensures sustained PKA activation.
Quantitative Data
The following tables summarize key quantitative data for Sp-8-Br-cAMPS in PKA activation studies.
Table 1: Potency of Sp-8-Br-cAMPS
| Parameter | Value | Target |
| EC50 | 360 nM | PKA activation |
Table 2: Exemplary Working Concentrations of Sp-8-Br-cAMPS in Cellular Assays
| Concentration Range | Cell/System Type | Observed Effect | Citation |
| 0 - 100 nM | Lepidoptera larve haemocytes | Inhibition of phagocytosis | [1] |
| 50 nM | G. mellonella larvae haemocytes | Inhibition of protein release and bacterial removal | [1] |
| 10 µM | Sensory neurons | Increase in pRII density | [2] |
| 0 - 1000 µM | T-cells | Inhibition of SEB-induced T-cell activation and cytokine expression | [1] |
PKA Signaling Pathway and Experimental Workflow
Caption: PKA signaling pathway activated by Sp-8-Br-cAMPS.
Caption: General experimental workflow for PKA activation assays.
Experimental Protocols
Protocol 1: Western Blotting for Phosphorylated PKA Substrates (e.g., pCREB)
This protocol describes the detection of phosphorylated CREB (pCREB) at Serine 133, a common downstream target of PKA, in cell lysates following treatment with Sp-8-Br-cAMPS.
Materials:
-
Cells of interest
-
Sp-8-Br-cAMPS
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-CREB (Ser133) and rabbit anti-total CREB)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to attach overnight. Serum-starve the cells for 4-6 hours if necessary to reduce basal kinase activity. Treat cells with the desired concentration of Sp-8-Br-cAMPS (e.g., 10-50 µM) for a specified time (e.g., 15-30 minutes). Include an untreated or vehicle-treated control.
-
Cell Lysis: Place the culture dish on ice and wash the cells twice with ice-cold PBS. Add ice-cold RIPA buffer, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[3]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples. Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes. Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-pCREB) diluted in blocking buffer (typically 1:1000) overnight at 4°C with gentle agitation.[3]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[3]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[3]
-
Washing: Wash the membrane three times for 10-15 minutes each with TBST.[3]
-
Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.[3]
-
Stripping and Re-probing (Optional): To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total CREB.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal.
Protocol 2: In Vitro PKA Kinase Assay (ELISA-based)
This protocol provides a non-radioactive method to measure PKA activity in cell lysates or with purified PKA.
Materials:
-
PKA substrate-coated 96-well plate
-
Cell lysate or purified PKA
-
Sp-8-Br-cAMPS (as a positive control activator)
-
Kinase Assay Dilution Buffer
-
ATP solution
-
Phosphospecific Substrate Antibody
-
HRP-conjugated secondary antibody
-
TMB Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Wash Buffer (e.g., TBST)
-
Microplate reader
Procedure:
-
Preparation: Bring all reagents to room temperature. Prepare serial dilutions of your sample and a PKA standard in Kinase Assay Dilution Buffer.
-
Assay Reaction: Add 30 µL of diluted samples or standards to the wells of the PKA substrate microtiter plate. Add 30 µL of purified PKA holoenzyme to control wells if assessing activators/inhibitors.
-
Initiate Kinase Reaction: Add 10 µL of ATP solution to each well.
-
Incubation: Incubate the plate at 30°C for 90 minutes with gentle shaking.[4]
-
Stop Reaction and Wash: Empty the contents of the wells and wash the wells four times with 100 µL of Wash Buffer.[4]
-
Primary Antibody Incubation: Add 40 µL of Phosphospecific Substrate Antibody to each well and incubate at room temperature for 60 minutes.[5]
-
Wash: Wash the wells four times with 100 µL of Wash Buffer.[5]
-
Secondary Antibody Incubation: Add 40 µL of HRP-conjugated secondary antibody to each well and incubate at room temperature for 30 minutes.[5]
-
Wash: Wash the wells as in step 7.
-
Substrate Addition: Add 60 µL of TMB Substrate to each well and incubate at room temperature for 30-60 minutes, monitoring color development.[5]
-
Stop Reaction: Add 20 µL of Stop Solution to each well.[5]
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the PKA standards. Determine the PKA activity in the samples by interpolating from the standard curve.
Protocol 3: FRET-based PKA Activation Assay in Live Cells
This protocol utilizes a genetically encoded FRET (Förster Resonance Energy Transfer) biosensor, such as AKAR4-NES, to monitor PKA activity in real-time in living cells.
Materials:
-
Cells of interest
-
FRET biosensor plasmid (e.g., AKAR4-NES)
-
Transfection reagent
-
Live-cell imaging medium
-
Sp-8-Br-cAMPS
-
Fluorescence microscope equipped for FRET imaging (CFP/YFP filter sets)
Procedure:
-
Biosensor Expression: Transfect the cells with the AKAR4-NES plasmid using a suitable transfection reagent. Allow for expression for 24-48 hours.
-
Live-Cell Imaging Setup: Plate the transfected cells on glass-bottom dishes suitable for microscopy. Replace the culture medium with live-cell imaging medium.
-
Baseline Imaging: Place the dish on the microscope stage, maintaining physiological conditions (37°C, 5% CO₂). Acquire baseline FRET images by exciting the donor (CFP) and measuring the emission of both the donor (CFP) and the acceptor (YFP).
-
Stimulation: Add Sp-8-Br-cAMPS to the imaging medium at the desired final concentration.
-
Time-Lapse Imaging: Acquire FRET images at regular intervals to monitor the change in the FRET ratio (YFP/CFP emission) over time. An increase in PKA activity leads to phosphorylation of the biosensor, causing a conformational change and an increase in the FRET ratio.
-
Data Analysis: Quantify the fluorescence intensity of the donor and acceptor channels for each cell over time. Calculate the FRET ratio (Acceptor/Donor). Normalize the FRET ratio changes to the baseline to determine the fold change in PKA activity.[6]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or low PKA activation (Western Blot) | Sp-8-Br-cAMPS concentration too low or incubation time too short. | Perform a dose-response (e.g., 1 µM to 100 µM) and time-course (e.g., 5, 15, 30, 60 min) experiment. |
| Degraded Sp-8-Br-cAMPS. | Use a fresh stock solution. Store aliquots at -20°C or below. | |
| Inefficient cell lysis or protein degradation. | Ensure lysis buffer contains fresh protease and phosphatase inhibitors. Keep samples on ice. | |
| High background in Western Blot | Insufficient blocking. | Increase blocking time to 1.5-2 hours or use a different blocking agent (e.g., 3% fish gelatin). |
| Antibody concentration too high. | Titrate primary and secondary antibody concentrations. | |
| High variability in Kinase Assay | Inconsistent pipetting. | Use a multichannel pipette for additions of ATP and antibodies. Ensure thorough mixing of reagents. |
| Temperature fluctuations. | Ensure a stable incubation temperature. | |
| Low FRET signal or photobleaching | Low biosensor expression. | Optimize transfection efficiency. |
| Excessive excitation light intensity. | Reduce laser power and/or exposure time. Use a more sensitive camera. |
Conclusion
Sp-8-Br-cAMPS is a reliable and effective tool for the specific and sustained activation of PKA in a variety of experimental settings. The protocols provided herein offer robust methods for assessing PKA activation through the analysis of downstream substrate phosphorylation and direct measurement of kinase activity. Proper experimental design, including appropriate controls and optimization of reagent concentrations and incubation times, is crucial for obtaining accurate and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PKA-RII subunit phosphorylation precedes activation by cAMP and regulates activity termination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. arborassays.com [arborassays.com]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. FRET biosensors reveal AKAP-mediated shaping of subcellular PKA activity and a novel mode of Ca2+/PKA crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
Sp-8-Br-cAMPS: A Potent Inducer of Cell Differentiation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-8-Br-cAMPS (8-Bromoadenosine-3',5'-cyclic monophosphorothioate, Sp-isomer) is a powerful cell-permeable and metabolically stable analog of cyclic adenosine monophosphate (cAMP). It selectively activates cAMP-dependent protein kinase A (PKA), a key enzyme in numerous cellular signaling pathways that regulate cell growth, differentiation, and gene transcription.[1][2][3][4] Its resistance to degradation by phosphodiesterases (PDEs) ensures sustained and stable activation of PKA, making it a superior tool for in vitro and in vivo studies compared to other cAMP analogs like 8-Br-cAMP or dibutyryl-cAMP.[5][6][7] This document provides detailed application notes and protocols for utilizing Sp-8-Br-cAMPS to induce cell differentiation in various cell types.
Mechanism of Action
Sp-8-Br-cAMPS mimics the action of endogenous cAMP by binding to the regulatory subunits of the PKA holoenzyme. This binding induces a conformational change, leading to the dissociation and activation of the PKA catalytic subunits.[1][2] The active catalytic subunits then phosphorylate a multitude of downstream substrate proteins, including transcription factors like the cAMP response element-binding protein (CREB).[2][8] Phosphorylated CREB translocates to the nucleus and promotes the transcription of genes essential for the differentiation of specific cell lineages.[8] Sp-8-Br-cAMPS also shows selectivity for PKA over another major cAMP effector, the Exchange protein directly activated by cAMP (Epac).[5]
Caption: Signaling pathway of Sp-8-Br-cAMPS-induced cell differentiation.
Applications in Cell Differentiation
Sp-8-Br-cAMPS has been successfully used to induce differentiation in a variety of cell types. Below are summaries of its application in neuronal, osteoblastic, and other cell lineages.
Neuronal Differentiation
Activation of the PKA pathway by cAMP analogs is a well-established method for inducing neuronal differentiation in various cell lines, including SH-SY5Y and PC12 cells, as well as progenitor cells.[8] Sp-8-Br-cAMPS, due to its stability, offers a reliable way to achieve sustained PKA activation, leading to neurite outgrowth and the expression of neuronal markers.[8]
Osteoblastic Differentiation
Sp-8-Br-cAMPS has been shown to promote the differentiation of osteoblast-like cells. For instance, treatment of MC3T3-E1 cells with 8-Br-cAMP, a related compound, for as little as one day resulted in enhanced alkaline phosphatase (ALP) activity and matrix mineralization, key markers of osteoblastic differentiation.[9] Sp-8-Br-cAMPS is expected to have similar or more potent effects due to its higher stability.
Other Applications
-
Intestinal Epithelial Cells: Activation of cAMP signaling with 8-Br-cAMP has been shown to promote the differentiation of human induced pluripotent stem cells (iPSCs) into intestinal epithelial cells.[10]
-
Chondrogenic Differentiation: While the canonical Wnt pathway, which can be modulated by cAMP/PKA signaling, inhibits chondrogenic differentiation, non-canonical pathways that can be influenced by cAMP promote it.[11] The precise role of Sp-8-Br-cAMPS in chondrogenesis requires further investigation.
-
Cardiac Cells: cAMP signaling is crucial in regulating cardiac myocyte function.[12][13] However, its role in the differentiation of cardiac progenitor cells is complex and appears to be distinct from its effects in other cell types.[14]
Quantitative Data Summary
The optimal concentration and incubation time for Sp-8-Br-cAMPS are cell-type specific and should be determined empirically through dose-response and time-course experiments.[5] The following table summarizes reported concentrations and observed effects from the literature for Sp-8-Br-cAMPS and its related analog, 8-Br-cAMP.
| Cell Type | Compound | Concentration | Incubation Time | Observed Differentiation Markers / Effects | Reference |
| Sensory Neurons | Sp-8-Br-cAMPS-AM | 1.5 µM | Not Specified | Not Specified | [5] |
| MC3T3-E1 (osteoblast-like) | 8-Br-cAMP | 100 µM | 1 day | Increased ALP activity, matrix mineralization, VEGF production | [9] |
| Malignant Glioma (A-172) | 8-Br-cAMP | Not Specified | 24 hours | Increased GFAP expression, decreased invasion | [15] |
| Hippocampal Progenitor (HiB5) | dbcAMP | 0.5 mM | 24 hours | Neurite outgrowth, increased NF-H and NF-M expression | [16] |
| Human iPSCs to Intestinal Epithelial Cells | 8-Br-cAMP | Not Specified | Not Specified | Increased expression of intestinal markers | [10] |
Experimental Protocols
General Workflow for Inducing Cell Differentiation
Caption: General experimental workflow for inducing cell differentiation.
Protocol 1: Induction of Neuronal Differentiation
This protocol is a general guideline and should be optimized for the specific cell line used.
Materials:
-
Neuronal progenitor cell line (e.g., SH-SY5Y)
-
Complete growth medium
-
Differentiation medium (e.g., serum-free medium)
-
Sp-8-Br-cAMPS stock solution (10 mM in sterile water, store at -20°C)
-
Multi-well culture plates
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% bovine serum albumin in PBS)
-
Primary antibodies against neuronal markers (e.g., β-III tubulin, MAP2)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear counterstaining
Procedure:
-
Cell Seeding: Seed cells onto appropriate culture plates at a density that allows for neurite outgrowth without excessive cell-cell contact.
-
Initiation of Differentiation: Once cells have adhered, replace the growth medium with differentiation medium.
-
Sp-8-Br-cAMPS Treatment: Add Sp-8-Br-cAMPS to the differentiation medium to achieve the desired final concentration (a starting range of 50-200 µM is recommended for initial experiments).[2] Include a vehicle control (medium with an equivalent volume of sterile water).
-
Incubation: Incubate the cells for the desired period (e.g., 3-7 days). Replace the medium with fresh Sp-8-Br-cAMPS-containing medium every 2-3 days.
-
Assessment of Differentiation:
-
Morphological Analysis: Observe cells daily using a phase-contrast microscope for neurite outgrowth.
-
Immunocytochemistry: a. After the incubation period, fix the cells with 4% paraformaldehyde. b. Permeabilize the cells with permeabilization buffer. c. Block non-specific antibody binding with blocking solution. d. Incubate with primary antibodies against neuronal markers. e. Wash with PBS and incubate with fluorescently labeled secondary antibodies. f. Counterstain with DAPI. g. Visualize and quantify the percentage of differentiated neurons using fluorescence microscopy.[8]
-
Protocol 2: Induction of Osteoblastic Differentiation
This protocol is adapted for MC3T3-E1 cells and should be optimized for other osteoprogenitor cell lines.
Materials:
-
MC3T3-E1 cell line
-
Complete growth medium (e.g., α-MEM with 10% FBS)
-
Osteogenic differentiation medium (growth medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate)
-
Sp-8-Br-cAMPS stock solution (10 mM in sterile water, store at -20°C)
-
Multi-well culture plates
-
Alkaline Phosphatase (ALP) activity assay kit
-
Alizarin Red S staining solution for mineralization assay
Procedure:
-
Cell Seeding: Seed MC3T3-E1 cells in multi-well plates.
-
Sp-8-Br-cAMPS Treatment:
-
Short-term treatment: Add Sp-8-Br-cAMPS (e.g., 100 µM) to the growth medium at the time of cell seeding. After 24 hours, replace the medium with fresh osteogenic differentiation medium without Sp-8-Br-cAMPS.[9]
-
Continuous treatment: Add Sp-8-Br-cAMPS to the osteogenic differentiation medium and replace the medium every 3-4 days.
-
-
Incubation: Culture the cells for 7-21 days to allow for differentiation and matrix mineralization.
-
Assessment of Differentiation:
-
ALP Activity Assay (Day 7): a. Lyse the cells according to the assay kit manufacturer's instructions. b. Measure the ALP activity in the cell lysates. c. Normalize the ALP activity to the total protein content. A significant increase in ALP activity compared to the untreated control indicates osteoblastic differentiation.[9]
-
Matrix Mineralization Assay (Day 14-21): a. Fix the cells with 4% paraformaldehyde. b. Stain the calcium deposits with Alizarin Red S solution. c. Wash the plates and visualize the red staining, which indicates matrix mineralization. d. For quantification, the stain can be extracted and the absorbance measured. A significant increase in calcium deposition compared to the untreated control is indicative of late-stage osteoblastic differentiation.[9]
-
Important Considerations
-
Stability: While Sp-8-Br-cAMPS is more resistant to PDEs than 8-Br-cAMP, it is still recommended to store stock solutions at low temperatures and protected from light.[5][6]
-
Controls: Always include appropriate positive and negative controls in your experiments. A vehicle control (e.g., DMSO if the AM ester form is used) is essential.[5]
-
Optimization: The optimal concentrations and incubation times will vary depending on the cell type, the specific assay, and the desired biological outcome. It is crucial to perform dose-response and time-course experiments to determine the optimal conditions for your experimental system.[5]
-
Cell-Type Specific Effects: The response to cAMP signaling can be highly cell-type and species-specific. For example, while cAMP promotes osteogenesis in human MSCs, it has been shown to inhibit it in rodent cell types.[17] Therefore, it is important to validate the effects of Sp-8-Br-cAMPS in the specific model system being used.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. benchchem.com [benchchem.com]
- 6. biolog.de [biolog.de]
- 7. Sp-8-Br-cAMPS BIOLOG Life Science Institute [biolog.de]
- 8. benchchem.com [benchchem.com]
- 9. One-day Treatment of Small Molecule 8-Bromo-cyclic AMP Analogue Induces Cell-based VEGF production for In Vitro Angiogenesis and Osteoblastic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclic AMP Signaling Promotes the Differentiation of Human Induced Pluripotent Stem Cells into Intestinal Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Integrated regulation of chondrogenic differentiation in mesenchymal stem cells and differentiation of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Compartmentalized cAMP Signaling in Cardiac Ventricular Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Changes of Metabolic Phenotype of Cardiac Progenitor Cells During Differentiation: Neutral Effect of Stimulation of AMP-Activated Protein Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Up-regulation of the cAMP/PKA pathway inhibits proliferation, induces differentiation, and leads to apoptosis in malignant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Activation of protein kinase A induces neuronal differentiation of HiB5 hippocampal progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cAMP/PKA signaling inhibits osteogenic differentiation and bone formation in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Sp-8-Br-cAMPS Technical Support Center: Troubleshooting Experimental Results
Welcome to the technical support center for Sp-8-Br-cAMPS, a valuable tool for researchers and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common issues encountered during experiments with this potent Protein Kinase A (PKA) activator.
Frequently Asked Questions (FAQs)
Q1: What is Sp-8-Br-cAMPS and how does it work?
Sp-8-Br-cAMPS (Sp-8-Bromoadenosine-3',5'-cyclic monophosphorothioate) is a cell-permeable analog of cyclic adenosine monophosphate (cAMP).[1] Its primary mechanism of action is the activation of cAMP-dependent Protein Kinase A (PKA).[1] The "Sp" isomer configuration and the 8-bromo modification contribute to its high potency and resistance to degradation by phosphodiesterases (PDEs), enzymes that normally break down cAMP. This resistance leads to a more sustained activation of PKA compared to endogenous cAMP.[2]
Q2: What is the recommended starting concentration and incubation time for Sp-8-Br-cAMPS?
The optimal concentration and incubation time are highly dependent on the cell type and the specific experimental endpoint. However, a general starting point for many cell culture experiments is a concentration range of 10 µM to 100 µM.[3] Incubation times can vary from 15 minutes to several hours.[2] It is crucial to perform a dose-response and a time-course experiment to determine the optimal conditions for your specific experimental system.
Q3: I am not observing any PKA activation after treating my cells with Sp-8-Br-cAMPS. What could be the problem?
Several factors could contribute to a lack of PKA activation. Here are some common causes and troubleshooting steps:
-
Compound Degradation: Ensure your Sp-8-Br-cAMPS is stored correctly, typically at -20°C or -80°C, protected from light and moisture.[4] Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.[5]
-
Suboptimal Concentration or Incubation Time: Your concentration may be too low or the incubation time too short. Perform a dose-response experiment with a wider concentration range (e.g., 1 µM to 200 µM) and a time-course experiment (e.g., 15 min, 30 min, 1h, 4h, 24h).[3]
-
Low PKA Expression: The cell line you are using may have low endogenous levels of PKA. Confirm PKA expression using Western blot or other methods.
-
Detection Method Issues: Ensure that the antibodies used for detecting PKA activation (e.g., anti-phospho-PKA substrates) are validated and working correctly.[3] Include appropriate positive controls, such as treating cells with forskolin and IBMX, to ensure your detection system is functioning.[6]
Q4: My experimental results with Sp-8-Br-cAMPS are inconsistent. What are the potential causes?
Inconsistent results can be frustrating. Here are some factors to consider:
-
Cell Culture Variability: Ensure consistency in cell seeding density, passage number, and overall cell health.[2][7] Cells should be in the logarithmic growth phase for optimal responsiveness.
-
Compound Preparation: Inaccurate pipetting, especially with small volumes, can lead to variability. Ensure your stock solution is completely dissolved and vortexed before each use.[7]
-
High Phosphodiesterase (PDE) Activity: Although resistant, very high PDE activity in your specific cell type could still lead to some degradation of Sp-8-Br-cAMPS.[7] Consider using a broad-spectrum PDE inhibitor, like IBMX, as a control to see if this enhances the effect.[4]
Q5: I am observing cytotoxicity or unexpected cell death after treatment. What should I do?
High concentrations or prolonged exposure to Sp-8-Br-cAMPS can lead to cytotoxicity in some cell lines.[8]
-
Determine the Toxic Concentration: Perform a cell viability assay (e.g., MTT or CCK-8 assay) with a range of Sp-8-Br-cAMPS concentrations to determine the cytotoxic threshold for your cells.[2][8]
-
Reduce Concentration and Incubation Time: Use the lowest effective concentration determined from your dose-response curve and consider shorter incubation times.[3]
-
Solvent Toxicity: If using a solvent like DMSO, ensure the final concentration in your culture medium is low (typically <0.1%) and run a vehicle-only control to assess solvent-induced toxicity.[4]
Q6: How can I be sure the effects I am seeing are specifically due to PKA activation and not off-target effects?
This is a critical question in signal transduction research. Here’s how to address it:
-
Use a PKA Inhibitor: The most common approach is to use a specific PKA inhibitor, such as Rp-8-Br-cAMPS. This compound is a diastereomer of Sp-8-Br-cAMPS and acts as a competitive antagonist of PKA.[9][10][11] If the effect of Sp-8-Br-cAMPS is blocked or reversed by co-treatment with Rp-8-Br-cAMPS, it strongly suggests the effect is PKA-dependent.[8]
-
Investigate Epac Activation: At higher concentrations, cAMP analogs can sometimes activate another cAMP effector protein called Epac (Exchange protein directly activated by cAMP).[12][13][14] To rule this out, you can use an Epac-specific activator (like 8-pCPT-2'-O-Me-cAMP) as a positive control for Epac-mediated effects and see if it mimics the results seen with Sp-8-Br-cAMPS.[4]
Quantitative Data Summary
The following tables summarize key quantitative data for Sp-8-Br-cAMPS and related compounds to aid in experimental design.
| Compound | Parameter | Value | Target | Reference |
| Sp-8-Br-cAMPS | EC50 | 360 nM | PKA activation | [1][15] |
| 8-Br-cAMP | Ka | 0.05 µM | PKA activation | [16] |
| Sp-8-Br-cAMPS-AM | EC50 | 1.5 µM | PKA activation in sensory neurons | [5][17] |
| 6-Bnz-cAMP | EC50 | 0.50 pM | NK1R Internalization (PKA-dependent) | [18] |
Note: EC50 (half-maximal effective concentration) and Ka (activation constant) are measures of potency. A lower value indicates higher potency.
| Compound | Typical Working Concentration Range (in cell culture) | Notes | Reference |
| Sp-8-Br-cAMPS | 10 µM - 100 µM | Highly cell-type dependent. | [3] |
| 8-Br-cAMP | 100 µM - 1 mM | Can have off-target effects due to metabolism. | [8][14] |
| Sp-cAMPS-AM | 1 µM - 50 µM | Generally more cell-permeable. | [3] |
| Forskolin (+ IBMX) | Forskolin: 10-50 µM; IBMX: 100-500 µM | Indirectly activates PKA by increasing endogenous cAMP. | [6] |
Detailed Experimental Protocols
Protocol 1: Western Blot Analysis of PKA Activation
This protocol describes how to assess PKA activation by measuring the phosphorylation of a known PKA substrate, such as CREB at Ser133 or VASP.[2][6]
Materials:
-
Cells of interest
-
Sp-8-Br-cAMPS
-
Rp-8-Br-cAMPS (for control)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-CREB (Ser133), anti-total CREB, anti-phospho-VASP)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with the desired concentrations of Sp-8-Br-cAMPS for the determined time. Include an untreated control, a vehicle control, and a co-treatment with Rp-8-Br-cAMPS.
-
Cell Lysis: Wash cells with ice-cold PBS and then lyse the cells with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[6]
-
Incubate the membrane with the primary antibody overnight at 4°C.[6]
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Wash the membrane again with TBST.
-
-
Detection: Develop the blot using a chemiluminescent substrate and image the results.
-
Data Analysis: Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxicity of Sp-8-Br-cAMPS.[2][8]
Materials:
-
Cells of interest in a 96-well plate
-
Sp-8-Br-cAMPS
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with a range of Sp-8-Br-cAMPS concentrations. Include untreated and vehicle controls.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[2]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm).[2]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Visualizing Signaling Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway, a general experimental workflow, and a troubleshooting decision tree.
Caption: Sp-8-Br-cAMPS signaling pathway leading to PKA activation.
Caption: General experimental workflow for using Sp-8-Br-cAMPS.
Caption: Troubleshooting decision tree for Sp-8-Br-cAMPS experiments.
References
- 1. Sp-8-Br-cAMPS | TargetMol [targetmol.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. cAMP-Dependent Signaling Pathways as Potential Targets for Inhibition of Plasmodium falciparum Blood Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rp-8-Br-cAMPS BIOLOG Life Science Institute [biolog.de]
- 11. scbt.com [scbt.com]
- 12. cAMP-PKA/EPAC signaling and cancer: the interplay in tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. One-day Treatment of Small Molecule 8-Bromo-cyclic AMP Analogue Induces Cell-based VEGF production for In Vitro Angiogenesis and Osteoblastic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeted activation of PKA and Epac promotes glioblastoma regression in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. selleckchem.com [selleckchem.com]
- 17. PKA-RII subunit phosphorylation precedes activation by cAMP and regulates activity termination - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sp-8-Br-cAMPS Concentration to Avoid Toxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal use of Sp-8-Br-cAMPS. Our focus is to help you achieve potent and specific activation of Protein Kinase A (PKA) while minimizing or eliminating cytotoxic effects in your experimental models.
Frequently Asked Questions (FAQs)
Q1: What is Sp-8-Br-cAMPS and how does it work?
Sp-8-Br-cAMPS (Sp-8-Bromoadenosine-3',5'-cyclic monophosphorothioate) is a cell-permeable and phosphodiesterase-resistant analog of cyclic adenosine monophosphate (cAMP). Its primary mechanism of action is the activation of cAMP-dependent Protein Kinase A (PKA).[1] Like endogenous cAMP, Sp-8-Br-cAMPS binds to the regulatory subunits of the PKA holoenzyme, leading to a conformational change that releases the active catalytic subunits. These catalytic subunits can then phosphorylate downstream target proteins on serine and threonine residues, initiating a cascade of cellular responses.[1] The bromine substitution and the phosphorothioate modification make it more lipophilic and resistant to degradation by phosphodiesterases (PDEs) compared to native cAMP, resulting in a more sustained activation of PKA.[2]
Q2: What are the typical working concentrations for Sp-8-Br-cAMPS?
The optimal working concentration of Sp-8-Br-cAMPS is highly dependent on the cell type, cell density, and the specific biological question being investigated. However, a general starting range for cell culture experiments is between 10 µM and 100 µM.[3] It is crucial to perform a dose-response experiment to determine the minimal effective concentration that elicits the desired biological response and the concentration at which toxicity is observed in your specific experimental system.
Q3: At what concentration does Sp-8-Br-cAMPS become toxic?
Cytotoxicity with Sp-8-Br-cAMPS can become a concern at concentrations above 100 µM, but this can vary significantly between different cell lines and experimental conditions.[3] Prolonged or excessive activation of PKA can lead to cell cycle arrest or apoptosis.[3] It is highly recommended to perform a cell viability assay, such as the MTT or MTS assay, to determine the half-maximal inhibitory concentration (IC50) for cytotoxicity in your specific cell line.
Q4: What are the potential off-target effects of Sp-8-Br-cAMPS?
While Sp-8-Br-cAMPS is a potent PKA activator, it can exhibit off-target effects, especially at higher concentrations. The most well-characterized off-target interactions are with phosphodiesterases (PDEs), where it can act as a competitive inhibitor of certain PDE isoforms.[4] Additionally, due to structural similarities with other cyclic nucleotide-binding proteins, there is a possibility of interaction with Exchange Protein Directly Activated by cAMP (Epac) and Protein Kinase G (PKG).[4][5]
Q5: How can I distinguish between PKA-mediated apoptosis and general cytotoxicity?
This is a critical question when observing cell death upon treatment with Sp-8-Br-cAMPS. Here are a few approaches:
-
Use a PKA inhibitor: Co-treatment with a specific PKA inhibitor, such as Rp-8-Br-cAMPS or H-89, should rescue the cells from apoptosis if the effect is PKA-dependent.
-
Analyze apoptotic markers: Assess for markers of apoptosis, such as caspase activation (e.g., cleaved caspase-3) or DNA fragmentation (TUNEL assay). General cytotoxicity or necrosis will have different morphological and biochemical characteristics.
-
Time-course experiment: PKA-mediated apoptosis often follows a more programmed and delayed timeline compared to acute cytotoxicity, which may occur more rapidly at very high, non-physiological concentrations.
Data Presentation
Table 1: Sp-8-Br-cAMPS Potency and Example Cytotoxicity
The following table summarizes the known activation constant for PKA and provides illustrative cytotoxic concentrations. Note: The IC50 values are examples and can vary significantly between cell lines and experimental conditions. It is imperative to determine the IC50 for your specific system.
| Compound | Target | EC50 (for PKA activation) | Example IC50 (Cytotoxicity) | Cell Line | Reference |
| Sp-8-Br-cAMPS | PKA | 360 nM | > 100 µM | Varies | [6] |
| 8-Br-cAMP | PKA | ~50 nM (Ka) | ~150 µM (for apoptosis) | Human B-precursor cells | [4][7] |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (IC50) of Sp-8-Br-cAMPS using MTT Assay
Objective: To determine the concentration of Sp-8-Br-cAMPS that inhibits cell viability by 50%.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Sp-8-Br-cAMPS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment:
-
Prepare a series of dilutions of Sp-8-Br-cAMPS in complete culture medium at 2x the final desired concentrations (e.g., ranging from 1 µM to 1 mM).
-
Remove the old medium from the wells and add 100 µL of the Sp-8-Br-cAMPS dilutions to the respective wells.
-
Include untreated control wells (medium only) and vehicle control wells (if a solvent like DMSO is used).
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the log of the Sp-8-Br-cAMPS concentration to determine the IC50 value.[3]
Protocol 2: Assessing PKA Activation by Western Blot for Phospho-CREB
Objective: To detect the phosphorylation of the PKA substrate CREB at Serine 133 as an indicator of PKA activation.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Sp-8-Br-cAMPS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
ECL detection reagents and imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentrations of Sp-8-Br-cAMPS for the appropriate duration (e.g., 15-30 minutes). Include an untreated control.
-
Cell Lysis: Place the plates on ice, wash cells with ice-cold PBS, and add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-phospho-CREB) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using ECL reagents.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total CREB to normalize the data.
-
Data Analysis: Quantify the band intensities using densitometry software.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. cAMP-Dependent Signaling Pathways as Potential Targets for Inhibition of Plasmodium falciparum Blood Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Creating Security Decision Trees With Graphviz | Sensemaking by Shortridge [kellyshortridge.com]
Technical Support Center: Troubleshooting PKA Activation by Sp-8-Br-cAMPS
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving the Protein Kinase A (PKA) activator, Sp-8-Br-cAMPS.
Frequently Asked Questions (FAQs)
Q1: What is Sp-8-Br-cAMPS and how does it activate Protein Kinase A (PKA)?
Sp-8-Br-cAMPS (8-Bromoadenosine-3',5'-cyclic monophosphorothioate, Sp-isomer) is a cell-permeable analog of cyclic AMP (cAMP). It functions as a direct agonist of PKA. The PKA holoenzyme is a tetramer consisting of two regulatory (R) and two catalytic (C) subunits. In its inactive state, the R-subunits bind to and inhibit the C-subunits. Sp-8-Br-cAMPS mimics the action of endogenous cAMP by binding to the regulatory subunits, which causes a conformational change, leading to the dissociation of the active catalytic subunits. These free catalytic subunits can then phosphorylate downstream target proteins on serine and threonine residues.
The key features of Sp-8-Br-cAMPS include a bromine substitution at position 8 and a phosphorothioate group, which make it more lipophilic (membrane-permeant) and resistant to degradation by phosphodiesterases (PDEs) compared to cAMP and 8-Br-cAMP.[1][2] This resistance to PDEs ensures a more sustained activation of PKA in experimental settings.[1]
Q2: My Sp-8-Br-cAMPS is not activating PKA. What are the common reasons for this failure?
Several factors can lead to a lack of PKA activation in your experiments. These can be broadly categorized into issues with the compound itself, the experimental protocol, or cellular factors.
-
Compound Integrity and Storage:
-
Degradation: Improper storage can lead to the degradation of Sp-8-Br-cAMPS. It should be stored at -20°C as a powder.[2] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[3]
-
Contamination with Inactive Isomer: Commercially available Sp-8-Br-cAMPS might contain the inactive Rp-isomer (Rp-8-Br-cAMPS), which can act as a PKA antagonist.[4][5][6][7] The purity of the compound is crucial, as even minor impurities of the Rp-isomer can compete with the Sp-isomer and inhibit PKA activation.[8]
-
-
Experimental Protocol Issues:
-
Incorrect Concentration: The effective concentration of Sp-8-Br-cAMPS can be cell-type dependent. A dose-response experiment is recommended to determine the optimal concentration for your specific system.[9][10]
-
Solubility Problems: While the sodium salt of Sp-8-Br-cAMPS is soluble in water, improper dissolution can lead to a lower effective concentration.[2] Ensure the compound is fully dissolved before use.
-
Inappropriate Incubation Time: The time required to observe PKA activation can vary. Optimization of the incubation time is necessary.
-
-
Cellular and System-Level Factors:
-
Cell Health: Unhealthy or senescent cells may not respond optimally to stimuli. Ensure your cells are healthy and in the logarithmic growth phase.
-
Low PKA Expression: The cell line you are using might have low endogenous levels of PKA.
-
High Phosphatase Activity: High levels of protein phosphatases in your cell lysate can counteract the kinase activity of PKA, leading to a lack of detectable phosphorylation of PKA substrates. The use of phosphatase inhibitors is critical during cell lysis.[11]
-
Q3: What is a typical working concentration for Sp-8-Br-cAMPS in cell culture?
The optimal working concentration of Sp-8-Br-cAMPS is highly dependent on the cell type and the specific experimental context. However, a general starting range for related Sp-cAMPS analogs is between 10 µM and 100 µM.[9][10] Sp-8-Br-cAMPS has a reported EC50 of 360 nM for PKA activation in a cell-free assay.[12][13] For cell-based assays, higher concentrations are typically required to achieve a response. It is strongly recommended to perform a dose-response curve for your specific cell line and endpoint to determine the optimal concentration.
Q4: How can I verify that my Sp-8-Br-cAMPS is active?
You can perform an in vitro PKA kinase assay using purified PKA enzyme and a known PKA substrate. This will confirm the biological activity of your compound independent of cellular factors.
Q5: Are there any alternatives to Sp-8-Br-cAMPS for PKA activation?
Yes, several other compounds can be used to activate PKA:
-
Forskolin: Directly activates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent PKA activation.
-
8-Bromo-cAMP (8-Br-cAMP): A cell-permeable cAMP analog, but it is susceptible to degradation by PDEs.[1]
-
Dibutyryl-cAMP (db-cAMP): Another cell-permeable cAMP analog.
-
Sp-5,6-DCl-cBIMPS: A potent and highly specific activator of PKA.[14]
Troubleshooting Guide
If you are not observing PKA activation with Sp-8-Br-cAMPS, follow these troubleshooting steps:
| Problem | Possible Cause | Recommended Solution |
| No or weak PKA activation | Compound Degradation | Ensure proper storage of the compound at -20°C. Use a fresh aliquot or a new batch of Sp-8-Br-cAMPS. Avoid repeated freeze-thaw cycles of stock solutions.[3] |
| Incorrect Concentration | Perform a dose-response experiment with a wide range of concentrations (e.g., 1 µM to 500 µM) to determine the optimal concentration for your cell type and assay. | |
| Poor Solubility | Ensure the compound is completely dissolved in the appropriate solvent (e.g., water or DMSO for some analogs) before adding it to your cell culture medium.[2][15] | |
| Contamination with Rp-isomer | Verify the purity of your Sp-8-Br-cAMPS with the supplier. If in doubt, purchase a new, high-purity batch. | |
| Short Incubation Time | Optimize the incubation time. Try a time course experiment (e.g., 15 min, 30 min, 1h, 2h) to identify the optimal duration for PKA activation. | |
| Unhealthy Cells | Check cell viability using methods like Trypan Blue exclusion or an MTT assay. Ensure cells are not confluent and are in a healthy state. | |
| High Phosphatase Activity | Add a cocktail of phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to your cell lysis buffer to preserve the phosphorylated state of PKA substrates.[11] | |
| Low PKA Expression | Confirm the expression of PKA in your cell line using Western blotting for PKA catalytic and regulatory subunits. | |
| High background in Western blot for phosphorylated substrates | Non-specific antibody binding | Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST instead of milk, as milk contains phosphoproteins (casein) that can be detected by phospho-specific antibodies.[11] |
| Antibody concentration too high | Optimize the concentration of your primary and secondary antibodies. | |
| Inconsistent results between experiments | Variability in cell culture | Ensure consistent cell density, passage number, and serum concentration between experiments. |
| Pipetting errors | Calibrate your pipettes and ensure accurate and consistent pipetting. |
Quantitative Data Summary
The potency of PKA activators can be compared using their activation constant (Ka) or half-maximal effective concentration (EC50). Lower values indicate higher potency.
| Compound | Target | Potency (Ka / EC50) | Key Characteristics |
| Sp-8-Br-cAMPS | PKA | EC50: 360 nM[12][13] | Cell-permeable, PDE-resistant, sustained PKA activation.[1][2] |
| 8-Bromo-cAMP | PKA | Ka: 0.05 µM[16] | Cell-permeable, but susceptible to degradation by PDEs.[1] |
| Sp-cAMPS | PKA | - | PDE-resistant. |
| Forskolin | Adenylyl Cyclase | - | Indirectly activates PKA by increasing intracellular cAMP. |
Experimental Protocols
Protocol 1: Western Blotting for Phosphorylated CREB (pCREB) at Ser133
This protocol allows for the detection of PKA activation by measuring the phosphorylation of a key downstream substrate, CREB.
Materials:
-
Cells of interest
-
Sp-8-Br-cAMPS
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer: 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and grow to the desired confluency. Treat cells with various concentrations of Sp-8-Br-cAMPS for the desired incubation time. Include a vehicle-treated control.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[17]
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.[11][17]
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[11]
-
Primary Antibody Incubation: Incubate the membrane with anti-phospho-CREB (Ser133) antibody (typically at a 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[17]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[17]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (typically at a 1:2000 - 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.[17]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[17]
-
Detection: Incubate the membrane with ECL substrate and capture the signal using an imaging system.[17]
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total CREB.
Protocol 2: In Vitro PKA Kinase Assay (Colorimetric)
This assay directly measures the kinase activity of PKA in a cell-free system.
Materials:
-
Purified PKA holoenzyme
-
PKA substrate peptide (e.g., Kemptide) pre-coated on a 96-well plate
-
Sp-8-Br-cAMPS
-
ATP solution
-
Kinase Assay Dilution Buffer
-
Phosphospecific Substrate Antibody
-
HRP-conjugated secondary antibody
-
TMB Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Wash Buffer (e.g., TBST)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of Sp-8-Br-cAMPS in Kinase Assay Dilution Buffer. A typical concentration range to test is 0.1 µM to 100 µM.[18]
-
Sample Addition: Add diluted Sp-8-Br-cAMPS or control samples to the wells of the PKA substrate-coated microtiter plate.[18]
-
Enzyme Addition: Add purified PKA holoenzyme to each well (except for the blank wells).[18]
-
Initiate Kinase Reaction: Add ATP solution to each well to start the reaction.[14]
-
Incubation: Incubate the plate at 30°C for 90 minutes with gentle shaking.[18]
-
Washing: Wash the wells multiple times with Wash Buffer.[18]
-
Primary Antibody Incubation: Add the Phosphospecific Substrate Antibody to each well and incubate at room temperature for 60 minutes.[18]
-
Washing: Wash the wells multiple times with Wash Buffer.[18]
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate.
-
Washing: Wash the wells multiple times with Wash Buffer.
-
Detection: Add TMB Substrate and incubate until color develops. Add Stop Solution to terminate the reaction.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The intensity of the color is proportional to the PKA activity.
Visualizations
Caption: PKA signaling pathway activated by Sp-8-Br-cAMPS.
Caption: Troubleshooting workflow for Sp-8-Br-cAMPS experiments.
References
- 1. biolog.de [biolog.de]
- 2. Enzo Life Sciences 8-Bromoadenosine 3',5'-cyclic Monophosphothioate, Sp-Isomer | Fisher Scientific [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. PKA-RII subunit phosphorylation precedes activation by cAMP and regulates activity termination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. scbt.com [scbt.com]
- 7. Rp-8-Br-cAMPS BIOLOG Life Science Institute [biolog.de]
- 8. biolog.de [biolog.de]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Sp-8-Br-cAMPS | TargetMol [targetmol.com]
- 14. benchchem.com [benchchem.com]
- 15. rndsystems.com [rndsystems.com]
- 16. selleckchem.com [selleckchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Western Blotting with Sp-8-Br-cAMPS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering high background in Western blot experiments involving the protein kinase A (PKA) activator, Sp-8-Br-cAMPS.
Troubleshooting Guide: High Background
High background on a Western blot can obscure the specific signal of your target protein, making data interpretation difficult. This guide addresses common causes of high background, particularly when using Sp-8-Br-cAMPS to study PKA-mediated signaling events. High background can manifest as a uniform haze across the membrane or as multiple non-specific bands.
Key Principle: Sp-8-Br-cAMPS is a cAMP analog that activates PKA.[1][2][3] Its primary role in your experiment is to induce a signaling cascade, which may lead to the phosphorylation of your target protein or other proteins in the lysate. While Sp-8-Br-cAMPS itself is unlikely to directly cause high background, the downstream effects of PKA activation and general Western blot technique are common culprits.
Uniform High Background (Haze)
A generalized darkening of the membrane can be due to several factors related to blocking, antibody concentrations, and washing steps.
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Optimize blocking conditions. Increase blocking time (e.g., 2 hours at room temperature or overnight at 4°C) and/or the concentration of the blocking agent (e.g., from 3% to 5%). Consider switching blocking agents (e.g., from non-fat dry milk to Bovine Serum Albumin (BSA), or vice versa). For phosphorylated protein detection, BSA is generally preferred as milk contains phosphoproteins that can interfere with the signal.[4][5][6] |
| Primary Antibody Concentration Too High | Titrate the primary antibody to determine the optimal concentration that provides a strong signal with minimal background. A dot blot can be a quick method for optimizing antibody concentration.[5][7] |
| Secondary Antibody Concentration Too High | Titrate the secondary antibody. High concentrations can lead to non-specific binding.[5][8] |
| Inadequate Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. A common protocol is 3-5 washes of 5-10 minutes each with gentle agitation. Ensure the volume of wash buffer is sufficient to fully cover the membrane.[4][5] |
| Membrane Drying | Ensure the membrane does not dry out at any stage of the process, as this can cause irreversible and non-specific antibody binding.[4][8] |
| Contaminated Buffers | Prepare fresh buffers, especially the wash buffer and antibody dilution buffers. Microbial growth in old buffers can contribute to background.[5] |
| Overexposure | Reduce the exposure time during signal detection. If using a chemiluminescent substrate, consider diluting it.[5][9] |
Non-Specific Bands
The appearance of distinct, incorrect bands can be frustrating. Here are some common causes and solutions:
| Potential Cause | Recommended Solution |
| Primary Antibody Cross-Reactivity | Ensure the primary antibody has been validated for the species you are using. Review the antibody datasheet for information on cross-reactivity. |
| Secondary Antibody Cross-Reactivity | Use a pre-adsorbed secondary antibody to minimize cross-reactivity with proteins from the sample species. Perform a control experiment with only the secondary antibody to see if it binds non-specifically to your protein lysate.[8][9] |
| Protein Overload | Loading too much protein per lane can lead to "streaking" and non-specific bands. Try reducing the amount of protein loaded. A typical range is 20-40 µg of total protein per lane.[8][10] |
| Sample Degradation | Prepare fresh cell or tissue lysates and add protease and phosphatase inhibitors to the lysis buffer. Keep samples on ice to prevent degradation.[9] For studying phosphorylation events induced by Sp-8-Br-cAMPS, the inclusion of phosphatase inhibitors is critical.[6] |
| Non-Specific Binding to Blocking Agent | Add a mild detergent like Tween-20 (0.05-0.1%) to your blocking and antibody dilution buffers to reduce non-specific interactions.[4][5] |
Frequently Asked Questions (FAQs)
Q1: Can Sp-8-Br-cAMPS directly interfere with my Western blot?
A1: It is unlikely that Sp-8-Br-cAMPS directly causes high background. It is a small molecule designed to activate PKA within the cell.[1][2] The high background is more likely a result of the downstream cellular effects (e.g., increased protein phosphorylation) or suboptimal Western blot technique.
Q2: I am studying a phosphorylated protein after Sp-8-Br-cAMPS treatment and see very high background. What should I do?
A2: When detecting phosphoproteins, it is crucial to use a blocking buffer that does not contain phosphoproteins itself. Non-fat dry milk contains casein, a phosphoprotein, which can lead to high background.[6] Switch to a 3-5% BSA solution in TBST or PBST for blocking. Also, ensure that phosphatase inhibitors are included in your lysis buffer to preserve the phosphorylation status of your target protein.[6]
Q3: How do I know if my primary or secondary antibody is the problem?
A3: To check your secondary antibody, run a control blot where you perform all steps but omit the primary antibody incubation.[8] If you still see high background, your secondary antibody is likely binding non-specifically. To assess your primary antibody, you can try varying its concentration or performing a dot blot to find the optimal dilution.[7]
Q4: Could the type of membrane I'm using contribute to high background?
A4: Yes, the membrane can play a role. Polyvinylidene difluoride (PVDF) membranes have a high protein binding capacity and can sometimes be more prone to background than nitrocellulose membranes.[4] If you consistently experience high background with PVDF, consider switching to nitrocellulose.[8]
Experimental Protocols
Protocol 1: Optimized Western Blotting for Phosphorylated Proteins
This protocol is designed to minimize background when detecting phosphorylated proteins following cell treatment with Sp-8-Br-cAMPS.
-
Sample Preparation:
-
Treat cells with the desired concentration of Sp-8-Br-cAMPS for the appropriate time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in a lysis buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
-
SDS-PAGE and Transfer:
-
Load 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a low-background PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane in 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for at least 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the phospho-specific primary antibody in 5% BSA in TBST to the manufacturer's recommended concentration (or an optimized concentration).
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST at room temperature with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Dilute the appropriate HRP-conjugated secondary antibody in 5% non-fat dry milk in TBST.
-
Incubate the membrane for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST at room temperature with gentle agitation.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescent (ECL) substrate according to the manufacturer's instructions.
-
Capture the signal using a digital imager or X-ray film. Adjust exposure time to minimize background.
-
Visualizations
Caption: Sp-8-Br-cAMPS signaling pathway.
Caption: Optimized Western blot workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sp-8-Br-cAMPS | TargetMol [targetmol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. clyte.tech [clyte.tech]
- 5. arp1.com [arp1.com]
- 6. Western blot optimization | Abcam [abcam.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. sinobiological.com [sinobiological.com]
- 9. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 10. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
Technical Support Center: Sp-8-Br-cAMPS in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of Sp-8-Br-cAMPS in cell culture experiments, with a focus on its degradation and stability.
Frequently Asked Questions (FAQs)
Q1: What is Sp-8-Br-cAMPS and why is it used?
Sp-8-Br-cAMPS (8-Bromoadenosine-3',5'-cyclic monophosphorothioate, Sp-isomer) is a chemical analog of cyclic adenosine monophosphate (cAMP). It is widely used in cell biology research as a potent activator of cAMP-dependent Protein Kinase A (PKA).[1][2][3][4] Its key advantages over the endogenous messenger cAMP or other analogs like 8-Br-cAMP are its increased lipophilicity, which enhances cell permeability, and its phosphorothioate modification, which makes it significantly more resistant to degradation by phosphodiesterases (PDEs).[1][5] This resistance allows for a more sustained and potent activation of the PKA signaling pathway.
Q2: How stable is Sp-8-Br-cAMPS in cell culture media?
The precise half-life of Sp-8-Br-cAMPS in cell culture media is not extensively documented and can vary depending on experimental conditions. Key factors influencing its stability include:
-
Phosphodiesterase (PDE) Activity: While highly resistant, Sp-8-Br-cAMPS can still be slowly metabolized by PDEs. The level and type of PDE activity, which can vary greatly between cell types, will be a major determinant of its degradation rate.
-
Media Composition and pH: The chemical stability of phosphorothioate compounds can be influenced by the pH and composition of the aqueous solution. Standard cell culture media (pH ~7.4) is generally suitable, but deviations could affect stability.
-
Temperature: Like most biochemical reagents, prolonged incubation at 37°C will be less favorable for stability than storage at lower temperatures.
For critical long-term experiments, it is recommended to empirically determine the stability of Sp-8-Br-cAMPS under your specific experimental conditions using the protocol provided below.
Q3: I am not observing the expected effect after treating my cells with Sp-8-Br-cAMPS. What could be the cause?
This is a common issue that can stem from several factors. Refer to the troubleshooting guide and the decision tree diagram below for a systematic approach to resolving this problem. Potential causes include:
-
Compound Degradation: Improper storage of the powdered compound or stock solutions can lead to degradation. Ensure it is stored at -20°C or below, protected from light and moisture, and that stock solutions are aliquoted to avoid repeated freeze-thaw cycles.
-
Suboptimal Concentration: The effective concentration of Sp-8-Br-cAMPS is cell-type dependent. It is recommended to perform a dose-response curve to determine the optimal concentration for your system.
-
High PDE Activity: In cell types with exceptionally high PDE activity, even the resistant Sp-8-Br-cAMPS may be degraded. Consider co-treatment with a broad-spectrum PDE inhibitor like IBMX as a control.
-
Inactive Downstream Pathway: The cellular components downstream of PKA may not be present or functional in your specific cell model.
Q4: Are there any off-target effects of Sp-8-Br-cAMPS I should be aware of?
While Sp-8-Br-cAMPS is a selective PKA activator, researchers should be aware of potential off-target effects, especially at higher concentrations. The most well-characterized off-target interactions for related Sp-cAMPS analogs include:
-
Activation of Epac: Sp-cAMPs analogs may also activate Exchange Protein Directly Activated by cAMP (Epac), another key cAMP sensor that mediates PKA-independent signaling.[5][6][7][8]
-
Inhibition of Phosphodiesterases (PDEs): Some cAMP analogs can act as competitive inhibitors of certain PDE isoforms, which could lead to an accumulation of endogenous cAMP and potentially confound results.
To confirm that the observed effects are PKA-dependent, it is crucial to include proper controls, such as the use of a PKA-specific inhibitor (e.g., Rp-8-Br-cAMPS).
Quantitative Data Summary
The following tables summarize key quantitative parameters for Sp-8-Br-cAMPS and related compounds. Direct comparative data on degradation rates in cell culture media is limited; therefore, relative resistance to enzymatic hydrolysis is presented.
Table 1: Potency of Sp-8-Br-cAMPS and Related Analogs
| Compound | Parameter | Value | Target/System |
| Sp-8-Br-cAMPS | EC₅₀ | 360 nM | PKA activation [3][4] |
| 8-Bromo-cAMP | Kₐ | 0.05 µM | PKA activation[9] |
Table 2: Illustrative Relative Resistance of cAMP Analogs to PDE Hydrolysis
| Compound | Relative Michaelis Constant (Kₘ) vs. cAMP | Relative Maximum Velocity (Vₘₐₓ) vs. cAMP |
| cAMP | 1x | 100% |
| 8-Bromo-cAMP | 10-50x | ~20-50% |
| Sp-cAMPS Analogs | >200x | <5% |
A higher relative Kₘ value indicates a lower affinity of PDEs for the compound, suggesting greater resistance to binding and subsequent hydrolysis. A lower relative Vₘₐₓ indicates a slower rate of degradation by PDEs.
Experimental Protocols
Protocol 1: Assessing the Stability of Sp-8-Br-cAMPS in Cell Culture Media by HPLC
This protocol provides a framework to determine the degradation rate of Sp-8-Br-cAMPS in your specific cell culture medium over time.
Materials:
-
Sp-8-Br-cAMPS
-
Your specific cell culture medium (e.g., DMEM + 10% FBS)
-
Sterile, conical tubes (e.g., 15 mL or 50 mL)
-
Incubator set to 37°C with 5% CO₂
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column
-
HPLC-grade acetonitrile and water
-
Trifluoroacetic acid (TFA) or other suitable mobile phase modifier
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Preparation of Sp-8-Br-cAMPS Solution: Prepare a solution of Sp-8-Br-cAMPS in your cell culture medium at the final working concentration you use in your experiments (e.g., 100 µM).
-
Incubation: Place the tube of Sp-8-Br-cAMPS-containing medium in a 37°C incubator.
-
Time-Course Sampling: At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot (e.g., 500 µL) of the medium. The t=0 sample should be taken immediately after preparation.
-
Sample Storage: Immediately store the collected aliquots at -80°C until all time points have been collected. This prevents further degradation.
-
HPLC Analysis:
-
Thaw the samples. If the medium contains proteins (e.g., from FBS), they should be precipitated by adding an equal volume of ice-cold acetonitrile, vortexing, and centrifuging at high speed (e.g., >12,000 x g) for 10 minutes. Collect the supernatant.
-
Develop a suitable HPLC method to separate Sp-8-Br-cAMPS from potential degradation products. A common starting point is a reverse-phase C18 column with a gradient elution using:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Set the UV detector to the maximum absorbance wavelength for Sp-8-Br-cAMPS (approximately 264 nm).
-
Inject a standard solution of Sp-8-Br-cAMPS to determine its retention time.
-
Inject each of your collected samples.
-
-
Data Analysis:
-
Quantify the peak area of the Sp-8-Br-cAMPS peak at each time point.
-
Normalize the peak area at each time point to the peak area at t=0.
-
Plot the percentage of remaining Sp-8-Br-cAMPS against time to determine its stability profile and calculate its half-life under your specific conditions.
-
Visualizations
Signaling and Degradation Pathways
Caption: Signaling pathway of Sp-8-Br-cAMPS and potential degradation/off-target interactions.
Experimental Workflow for Stability Assessment
Caption: Workflow for determining the stability of Sp-8-Br-cAMPS in cell culture media.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting lack of effect with Sp-8-Br-cAMPS.
References
- 1. biolog.de [biolog.de]
- 2. Sp-8-Br-cAMPS BIOLOG Life Science Institute [biolog.de]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sp-8-Br-cAMPS | TargetMol [targetmol.com]
- 5. Epac: new emerging cAMP-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Intracellular cAMP Sensor EPAC: Physiology, Pathophysiology, and Therapeutics Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EPAC proteins transduce diverse cellular actions of cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
inconsistent results with Sp-8-Br-cAMPS treatment
Welcome to the technical support center for Sp-8-Br-cAMPS. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing common issues encountered with the use of this potent Protein Kinase A (PKA) activator.
Frequently Asked Questions (FAQs)
Q1: What is Sp-8-Br-cAMPS and what is its primary mechanism of action?
Sp-8-Br-cAMPS (Sp-isomer of 8-Bromoadenosine-3',5'-cyclic monophosphorothioate) is a cell-permeable analog of cyclic AMP (cAMP). Its primary mechanism of action is the activation of cAMP-dependent Protein Kinase A (PKA).[1][2] The "Sp" designation refers to the stereochemistry at the phosphorus atom, which, along with the 8-Bromo modification, makes the compound highly resistant to degradation by phosphodiesterases (PDEs), enzymes that normally break down cAMP.[3][4][5][6] This resistance leads to a more sustained activation of PKA compared to endogenous cAMP or other analogs like 8-Br-cAMP.[5][7]
Q2: My experimental results with Sp-8-Br-cAMPS are inconsistent. What are the common causes?
Inconsistent results with Sp-8-Br-cAMPS can stem from several factors:
-
Compound Stability and Handling: Ensure proper storage of Sp-8-Br-cAMPS, typically at -20°C and protected from moisture, to prevent degradation.[8] Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions.[9]
-
Solubility Issues: The sodium salt form of Sp-8-Br-cAMPS generally has better water solubility.[10] Incomplete dissolution can lead to inaccurate concentrations and variability. If precipitation is observed, preparing a fresh stock solution is recommended.[10]
-
Cellular Factors: High intracellular PDE activity can still impact the effective concentration of Sp-8-Br-cAMPS, despite its resistance.[8] Cell density, health, and passage number can also influence the cellular response.[9]
-
Off-Target Effects: At higher concentrations, Sp-8-Br-cAMPS can have off-target effects on other signaling molecules like Exchange Protein Directly Activated by cAMP (Epac), Protein Kinase G (PKG), and cyclic nucleotide-gated (CNG) ion channels, leading to unexpected results.[8]
Q3: I'm observing unexpected or contradictory cellular responses. Could this be due to off-target effects?
Yes, unexpected cellular responses are often a sign of off-target effects. While Sp-8-Br-cAMPS is a potent PKA activator, it is crucial to consider its potential interactions with other pathways:
-
Epac Activation: Sp-8-Br-cAMPS can activate Epac, a guanine nucleotide exchange factor for Rap1, leading to PKA-independent signaling.[8][11]
-
PDE Inhibition: Some cAMP analogs can act as competitive inhibitors of certain PDE isoforms, leading to an accumulation of endogenous cAMP and potentially confounding results.[8][12]
-
PKG and CNG Channel Interaction: Due to structural similarities with cGMP, Sp-8-Br-cAMPS might interact with PKG and CNG channels, especially in systems where these are highly expressed.[8][13]
To dissect on-target PKA effects from off-target effects, consider using specific inhibitors for PKA (e.g., H89, KT5720), employing cAMP analogs with higher selectivity for Epac (e.g., 8-pCPT-2'-O-Me-cAMP), or using molecular tools like siRNA to knockdown specific signaling proteins.[8]
Q4: What is the optimal working concentration for Sp-8-Br-cAMPS?
The optimal working concentration is highly dependent on the cell type and the specific biological question. A dose-response experiment is always recommended. Generally, concentrations in the range of 10 µM to 200 µM are used in cell culture.[10] Cytotoxicity can be a concern at higher concentrations, so it is advisable to perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the non-toxic concentration range for your specific cell line.[8][10]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or weak cellular response | Compound degradation or impurity. | Verify the purity of your Sp-8-Br-cAMPS lot using HPLC. Purchase fresh compound from a reputable supplier.[8] |
| Insufficient concentration. | Perform a dose-response curve to determine the optimal concentration for your system.[9] | |
| High PDE activity in cells. | Co-incubate with a broad-spectrum PDE inhibitor like IBMX to increase the effective concentration of the analog.[8][9] | |
| Cell health issues. | Ensure cells are healthy and within a low passage number. Check for signs of stress or contamination.[9] | |
| High variability between replicates | Inconsistent cell seeding or pipetting errors. | Ensure uniform cell density across wells. Use master mixes for reagents to minimize pipetting variability.[9] |
| Edge effects in multi-well plates. | Avoid using the outermost wells of the plate, as they are more susceptible to evaporation and temperature changes.[9] | |
| Compound precipitation. | Visually inspect solutions for any precipitate. Ensure complete dissolution of the compound before application.[10] | |
| Unexpected or contradictory results | Off-target effects (Epac, PDE, etc.). | Use specific inhibitors for PKA and potential off-target proteins. Employ a panel of cAMP analogs with varying selectivity.[8] |
| Solvent effects. | Run a vehicle control with the same final concentration of the solvent (e.g., DMSO, water) used to dissolve Sp-8-Br-cAMPS.[8] | |
| Cytotoxicity at high concentrations. | Perform a cell viability assay to determine the cytotoxic threshold of Sp-8-Br-cAMPS in your cell line.[8][10] |
Quantitative Data
Table 1: Potency of Sp-8-Br-cAMPS and Related Analogs
| Compound | Target | Parameter | Value | Reference |
| Sp-8-Br-cAMPS | PKA | EC50 | 360 nM | [1][2] |
| 8-Br-cAMP | PKA | Ka | ~50 nM | [14] |
| Sp-8-Br-cAMPS-AM | PKA Activation | EC50 | 1.5 µM (in sensory neurons) | [14] |
EC50: Half-maximal effective concentration; Ka: Activation constant. Note that values can vary depending on the assay conditions and biological system.
Experimental Protocols
Protocol 1: In Vitro PKA Kinase Activity Assay
This protocol describes a non-radioactive, ELISA-based assay to measure PKA activity.
Materials:
-
Purified PKA holoenzyme (catalytic and regulatory subunits)
-
PKA substrate peptide (e.g., Kemptide)
-
Sp-8-Br-cAMPS stock solution
-
ATP solution
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
96-well plate pre-coated with the PKA substrate
-
Phospho-PKA substrate specific antibody
-
HRP-conjugated secondary antibody
-
TMB substrate and Stop Solution
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare serial dilutions of Sp-8-Br-cAMPS in kinase assay buffer.
-
Kinase Reaction:
-
Add 50 µL of diluted PKA holoenzyme to each well of the substrate-coated plate.
-
Add 25 µL of the Sp-8-Br-cAMPS dilutions to the respective wells. Include a negative control (no Sp-8-Br-cAMPS) and a positive control (e.g., a known PKA activator).
-
Initiate the reaction by adding 25 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 60-90 minutes.
-
-
Detection:
-
Wash the wells three times with wash buffer.
-
Add 100 µL of the phospho-PKA substrate specific primary antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells three times.
-
Add 100 µL of the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the wells three times.
-
Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.
-
Add 100 µL of Stop Solution.
-
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Plot the absorbance against the Sp-8-Br-cAMPS concentration to determine the EC50.
Protocol 2: Epac Activation Assay (Rap1 Pulldown)
This assay measures the activation of Epac by quantifying the amount of active, GTP-bound Rap1.
Materials:
-
Cells of interest
-
Sp-8-Br-cAMPS
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 10 mM MgCl₂, protease and phosphatase inhibitors)
-
GST-RalGDS-RBD (Ras-binding domain) beads
-
Primary antibody against Rap1
-
HRP-conjugated secondary antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of Sp-8-Br-cAMPS for the specified time. Include a positive control for Epac activation (e.g., 8-pCPT-2'-O-Me-cAMP).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Pulldown:
-
Clarify the lysates by centrifugation.
-
Incubate a portion of the supernatant with GST-RalGDS-RBD beads for 1 hour at 4°C with gentle rotation. These beads will specifically bind to GTP-bound (active) Rap1.
-
-
Western Blotting:
-
Wash the beads three times with lysis buffer.
-
Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against Rap1, followed by an HRP-conjugated secondary antibody.
-
-
Data Analysis: Detect the signal using an ECL detection system. An increase in the Rap1 signal in the pulldown fraction indicates Epac activation. Normalize to the total Rap1 in the input lysates.
Visualizations
Caption: PKA signaling pathway activation by Sp-8-Br-cAMPS.
Caption: Logical workflow for troubleshooting inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sp-8-Br-cAMPS | TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. cAMP-Dependent Signaling Pathways as Potential Targets for Inhibition of Plasmodium falciparum Blood Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biolog.de [biolog.de]
- 6. Sp-8-Br-cAMPS BIOLOG Life Science Institute [biolog.de]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. One-day Treatment of Small Molecule 8-Bromo-cyclic AMP Analogue Induces Cell-based VEGF production for In Vitro Angiogenesis and Osteoblastic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. The Pharmacology of Cyclic Nucleotide-Gated Channels: Emerging from the Darkness - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Sp-8-Br-cAMPS off-target effects at high concentrations
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the potential off-target effects of Sp-8-Br-cAMPS when used at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for Sp-8-Br-cAMPS?
Sp-8-Br-cAMPS (Sp-8-Bromoadenosine-3',5'-cyclic monophosphorothioate) is a cell-permeable analog of cyclic AMP (cAMP). Its primary mechanism is the activation of cAMP-dependent Protein Kinase A (PKA).[1][2] The "Sp" isomer configuration, combined with the 8-Bromo modification, makes it a potent agonist.[3] It binds to the regulatory subunits of the PKA holoenzyme, causing the release and activation of the catalytic subunits, which then phosphorylate downstream target proteins.[4] This analog is designed to be more resistant to degradation by phosphodiesterases (PDEs) compared to endogenous cAMP, leading to a more sustained PKA activation.[5][6][7]
Q2: What are the potential off-target effects of Sp-8-Br-cAMPS at high concentrations?
While Sp-8-Br-cAMPS is a valuable tool for studying PKA signaling, high concentrations can lead to several off-target effects:
-
Inhibition of Phosphodiesterases (PDEs): Although resistant to hydrolysis by PDEs, Sp-8-Br-cAMPS and structurally similar analogs can act as competitive inhibitors of certain PDE isoforms at high micromolar concentrations.[8] This can lead to an accumulation of endogenous cAMP, causing exaggerated or confounding cellular responses.
-
PKA-Independent Signaling: High concentrations may lead to the activation of other cyclic nucleotide-binding proteins, such as the Exchange Protein directly activated by cAMP (Epac) or Protein Kinase G (PKG), although Sp-cAMP analogs generally show selectivity for PKA.[8][9]
-
Alterations in Intracellular Calcium: Some studies with related cAMP analogs have shown that high concentrations can influence intracellular calcium levels, a widespread signaling event that could complicate data interpretation.[10][11][12]
-
Cytotoxicity: Excessive or prolonged PKA activation, or significant off-target effects, can lead to cell cycle arrest or apoptosis, resulting in cytotoxicity.[13][14] This is highly cell-type dependent.
Q3: At what concentration range should I be concerned about off-target effects and cytotoxicity?
The optimal working concentration is highly dependent on the cell type and experimental context.[13]
-
Typical On-Target Range: Concentrations for PKA activation are often in the low micromolar range (EC50 values of ~360 nM to 1.5 µM have been reported for PKA activation).[1][2][3] Many cell-based assays use concentrations from 10 µM to 100 µM.[13]
-
Concentrations of Concern: Cytotoxicity and off-target effects can become a concern at concentrations above 100 µM, though some experiments have used up to 1000 µM (1 mM) with careful monitoring of exposure time.[13][15] It is critical to perform a dose-response curve for your specific cell line to determine the optimal concentration that elicits the desired on-target effect without causing significant cytotoxicity or off-target signaling.
Q4: How can I experimentally distinguish between on-target PKA activation and off-target effects?
A multi-faceted approach is recommended:
-
Use a PKA-specific inhibitor: The most common method is to use a competitive antagonist, such as Rp-8-Br-cAMPS, the diastereomer of Sp-8-Br-cAMPS.[4][16] Pre-treating your cells with the Rp-isomer should block the effects of the Sp-isomer if they are indeed PKA-mediated.
-
Assess PKA Substrate Phosphorylation: Directly measure the on-target effect by performing a Western blot for phosphorylated forms of known PKA substrates, such as CREB (at Ser133) or VASP.[4][11]
-
Employ Selective Analogs: Use other cAMP analogs with different selectivity profiles. For example, to test for Epac involvement, use an Epac-selective activator (e.g., 8-pCPT-2'-O-Me-cAMP) as a positive control.[8]
-
Genetic Approaches: In amenable systems, use siRNA or CRISPR to knock down or knock out PKA subunits to confirm their role in the observed cellular response.[8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected or contradictory cellular response. | 1. Off-target effects: Activation of Epac, inhibition of PDEs, or modulation of calcium signaling.[8][11] 2. Cytotoxicity: The concentration used is too high, leading to cellular stress or apoptosis.[13] | 1. Verify PKA dependence: Co-treat with a PKA inhibitor (e.g., Rp-8-Br-cAMPS). If the effect persists, it is likely off-target.[4] 2. Investigate specific off-targets: Use Rap1 activation assays for Epac or measure intracellular cAMP/calcium levels.[8][11] 3. Perform a viability assay: Use an MTT or Trypan Blue exclusion assay to check for cytotoxicity.[8] 4. Titrate concentration: Lower the Sp-8-Br-cAMPS concentration to the minimum required for the on-target effect. |
| High variability between experimental replicates. | 1. Compound instability: The compound may have degraded due to improper storage or multiple freeze-thaw cycles.[17] 2. Inconsistent cell culture conditions: Variations in cell passage number, confluency, or health can alter responses.[4][17] 3. High endogenous PDE activity: The cell type used may have high levels of phosphodiesterase activity, leading to variable degradation of the analog.[8][17] | 1. Ensure proper handling: Prepare fresh stock solutions and store aliquots at -20°C or lower. Avoid repeated freeze-thaw cycles.[18] 2. Standardize cell culture: Use cells within a consistent passage number range and ensure consistent seeding density.[17] 3. Consider PDE inhibitors: As a control, co-incubate with a broad-spectrum PDE inhibitor like IBMX to see if this reduces variability. Be aware that IBMX has its own biological effects.[8][19] |
| No effect or a weaker-than-expected effect. | 1. Compound degradation: The compound is no longer active.[17] 2. Insufficient concentration or incubation time: The dose or duration is not sufficient for your specific cell type.[4][17] 3. Poor cell permeability: While designed to be cell-permeable, efficiency can vary between cell types.[17] | 1. Verify compound integrity: Purchase fresh compound from a reputable supplier.[8] 2. Optimize dose and time: Perform a comprehensive dose-response and time-course experiment.[4] 3. Increase incubation time: Allow more time for the compound to permeate the cells and activate the signaling pathway.[17] |
Quantitative Data
The following table summarizes the potency of Sp-8-Br-cAMPS and related compounds on their primary target (PKA). Data on off-target inhibition (e.g., IC50 for PDEs) is less commonly reported for this specific analog, but researchers should be aware of the potential for such interactions at high concentrations.
| Compound | Target | Potency Metric (EC50/Ka) | Reference |
| Sp-8-Br-cAMPS | PKA Activation | EC50 = 360 nM | [1][2] |
| Sp-8-Br-cAMPS | PKA Activation | EC50 = 1.5 µM | [3] |
| 8-Br-cAMP | PKA Activation | Ka = 0.05 µM | [20] |
Experimental Protocols
Protocol 1: Dose-Response Curve for PKA Activation
This protocol is designed to determine the optimal concentration of Sp-8-Br-cAMPS for PKA activation by monitoring the phosphorylation of a known PKA substrate, CREB.
-
Cell Seeding: Plate cells (e.g., HEK293, SH-SY5Y) in a multi-well plate to achieve 70-80% confluency on the day of the experiment.
-
Preparation of Sp-8-Br-cAMPS: Prepare a 10 mM stock solution in sterile water or DMSO. Create a serial dilution of Sp-8-Br-cAMPS in serum-free culture medium to achieve final concentrations ranging from 0.1 µM to 500 µM.
-
Cell Treatment: Replace the culture medium with the medium containing the different concentrations of Sp-8-Br-cAMPS. Include a vehicle-only control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein via SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against phospho-CREB (Ser133).
-
Detect with an appropriate HRP-conjugated secondary antibody and ECL substrate.
-
Strip and re-probe the membrane for total CREB and a loading control (e.g., GAPDH) for normalization.
-
-
Data Analysis: Quantify band intensities and plot the ratio of phospho-CREB to total CREB against the log of the Sp-8-Br-cAMPS concentration to determine the EC50.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxic effects of high concentrations of Sp-8-Br-cAMPS.
-
Cell Seeding: Plate cells in a 96-well plate at a density appropriate for your cell line. Allow them to adhere overnight.
-
Cell Treatment: Treat cells with a range of Sp-8-Br-cAMPS concentrations (e.g., 10 µM to 1000 µM) and a vehicle control for the desired experimental duration (e.g., 24 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability at each concentration. Plot viability against concentration to determine the cytotoxic IC50.
Visualizations
Caption: On-target signaling pathway of Sp-8-Br-cAMPS via PKA activation.
Caption: Potential off-target effects of high-concentration Sp-8-Br-cAMPS.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sp-8-Br-cAMPS | TargetMol [targetmol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sp-8-Br-cAMPS BIOLOG Life Science Institute [biolog.de]
- 6. 8-Bromoadenosine 3',5'-cyclic monophosphate - Wikipedia [en.wikipedia.org]
- 7. biolog.de [biolog.de]
- 8. benchchem.com [benchchem.com]
- 9. Protein Kinase A-Dependent and -Independent Signaling Pathways Contribute to Cyclic AMP-Stimulated Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Luteinizing hormone-induced intracellular calcium mobilization in granulosa cells: comparison with forskolin and 8-bromo-adenosine 3',5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. 8-Bromo-cAMP decreases the Ca2+ sensitivity of airway smooth muscle contraction through a mechanism distinct from inhibition of Rho-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. One-day Treatment of Small Molecule 8-Bromo-cyclic AMP Analogue Induces Cell-based VEGF production for In Vitro Angiogenesis and Osteoblastic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. selleckchem.com [selleckchem.com]
Technical Support Center: Minimizing Cytotoxicity of Sp-8-Br-cAMPS in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Sp-8-Br-cAMPS (Sp-8-Bromoadenosine-3',5'-cyclic monophosphorothioate) in long-term experiments while minimizing the risk of cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is Sp-8-Br-cAMPS and why is it used in long-term experiments?
Sp-8-Br-cAMPS is a cell-permeable analog of cyclic adenosine monophosphate (cAMP). It acts as a potent activator of Protein Kinase A (PKA), a key enzyme in various cellular signaling pathways.[1][2] Unlike the endogenous cAMP, Sp-8-Br-cAMPS is resistant to degradation by phosphodiesterases (PDEs), enzymes that normally break down cAMP.[1][3] This resistance allows for sustained activation of PKA, making it an ideal tool for long-term studies where consistent pathway stimulation is required.
Q2: What are the primary causes of Sp-8-Br-cAMPS-induced cytotoxicity?
High concentrations or prolonged exposure to Sp-8-Br-cAMPS can lead to cytotoxicity through several mechanisms:
-
Excessive PKA Activation: Continuous and high-level activation of PKA can lead to cell cycle arrest or induce apoptosis (programmed cell death), depending on the cell type and context.[1]
-
Off-Target Effects: While Sp-8-Br-cAMPS is relatively specific for PKA, at very high concentrations, it may interact with other cellular components, leading to unintended and potentially toxic effects.[1]
-
Compound Instability: Although more stable than cAMP, Sp-8-Br-cAMPS can degrade over extended periods in culture media, especially in the presence of serum. Degradation products could contribute to toxicity.[1]
-
Precipitation: Poor solubility and precipitation of the compound in the culture medium can lead to inconsistent results and potential cytotoxicity.[1]
Q3: Are there less cytotoxic alternatives to Sp-8-Br-cAMPS for long-term PKA activation?
While other cAMP analogs exist, Sp-8-Br-cAMPS is often preferred for long-term experiments due to its metabolic stability.[3] A common alternative, 8-Bromo-cAMP (8-Br-cAMP), is also cell-permeable but can be metabolized to 8-bromo-adenosine, which may have off-target effects and contribute to cytotoxicity.[1] Therefore, for long-term studies, Sp-8-Br-cAMPS is generally the more suitable choice to avoid metabolic side effects.[3]
Q4: At what concentrations does Sp-8-Br-cAMPS typically become cytotoxic?
The optimal, non-toxic working concentration of Sp-8-Br-cAMPS is highly dependent on the specific cell line and experimental conditions. Generally, concentrations ranging from 10 µM to 200 µM are used in cell culture.[1] Cytotoxicity can become a concern at concentrations above 100 µM, though some studies have used up to 1 mM with careful monitoring of the exposure time.[1][4] It is crucial to perform a dose-response experiment to determine the cytotoxic threshold for your specific cell line.[1]
Troubleshooting Guides
This section addresses common issues encountered during long-term experiments with Sp-8-Br-cAMPS.
Problem 1: High levels of cell death observed at the desired working concentration.
| Possible Cause | Troubleshooting Steps |
| Concentration is above the cytotoxic threshold for the specific cell line. | 1. Perform a Dose-Response Curve: Determine the IC50 for cytotoxicity using a viability assay like the MTT or resazurin assay (see detailed protocol below). 2. Use the Lowest Effective Concentration: Identify the lowest concentration that elicits the desired biological response without significant cell death. |
| Prolonged, continuous exposure to the compound. | 1. Optimize Incubation Time: Determine if a shorter exposure is sufficient to activate the desired signaling pathway. 2. Consider Pulsatile Dosing: Instead of continuous exposure, try treating cells for a shorter period, followed by a washout and incubation in fresh medium. For multi-day experiments, this can be repeated. |
| Off-target effects of the compound. | 1. Include a PKA Inhibitor Control: Co-treat cells with a PKA inhibitor (e.g., Rp-8-Br-cAMPS) to confirm that the observed cytotoxicity is PKA-dependent.[1] |
| Compound Precipitation. | 1. Ensure Complete Dissolution: Use the sodium salt form of Sp-8-Br-cAMPS for better water solubility.[1] 2. Prepare Fresh Stock Solutions: If precipitation is observed, prepare a fresh stock solution and ensure it is properly diluted in the culture medium. |
Problem 2: Diminishing biological effect of Sp-8-Br-cAMPS over several days.
| Possible Cause | Troubleshooting Steps |
| Degradation of Sp-8-Br-cAMPS in the culture medium. | 1. Replenish the Medium: For experiments lasting longer than 24-48 hours, replace the old medium with fresh medium containing Sp-8-Br-cAMPS every 1-2 days. 2. Prepare Fresh Solutions: Always use freshly prepared dilutions from a properly stored stock solution for each medium change. |
| Cellular Desensitization. | 1. Optimize Concentration and Exposure: Long-term exposure can lead to the downregulation of components in the cAMP signaling pathway.[5] Determine the minimum exposure time and concentration needed. 2. Pulsatile Stimulation: As mentioned above, intermittent treatment may prevent the sustained activation that leads to desensitization. |
Quantitative Data Summary
Direct comparative IC50 data for Sp-8-Br-cAMPS cytotoxicity across multiple cell lines is limited in the literature. Therefore, it is essential to determine these values empirically for your specific experimental system. The following table summarizes factors that influence cytotoxicity and provides general guidance on working concentrations.
| Parameter | Observation / Recommendation | Relevant Cell Types / Context |
| Typical Working Concentration Range | 10 µM - 200 µM[1] | Broad range across various cell lines. |
| Concentration for Potential Cytotoxicity | > 100 µM[1] | Highly cell-type dependent. |
| IC50 for PKA Activation | ~360 nM | General value for PKA activation. |
| IC50 for Inhibition of Alloreactivity | ~750 µM (for Sp-8-Br)[4] | Rat Natural Killer (NK) cells.[4] |
| Effect of Continuous vs. Short-Term Exposure | Continuous treatment with 100 µM 8-Br-cAMP significantly inhibited proliferation, while one-day treatment did not show cytotoxicity.[6] | MC3T3-E1 and HUVEC cells.[6] |
Experimental Protocols
Protocol 1: Determining the Cytotoxic IC50 of Sp-8-Br-cAMPS using an MTT Assay
This protocol outlines the steps to determine the concentration of Sp-8-Br-cAMPS that inhibits cell viability by 50% (IC50).
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
Sp-8-Br-cAMPS
-
Vehicle (e.g., sterile water or DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare serial dilutions of Sp-8-Br-cAMPS in complete culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the Sp-8-Br-cAMPS dilutions to the respective wells.
-
Include control wells:
-
Untreated cells (medium only) as a negative control.
-
Vehicle control (medium with the same concentration of the solvent used for Sp-8-Br-cAMPS).[1]
-
A known cytotoxic agent as a positive control.
-
-
Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).[1]
-
-
MTT Incubation:
-
Solubilization of Formazan:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the crystals.[1]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[1]
-
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium only) from all other absorbance values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the Sp-8-Br-cAMPS concentration to generate a dose-response curve and determine the IC50 value.[1]
-
Visualizations
Signaling Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. One-day Treatment of Small Molecule 8-Bromo-cyclic AMP Analogue Induces Cell-based VEGF production for In Vitro Angiogenesis and Osteoblastic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Sp-8-Br-cAMPS Cell Permeability
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the cell permeability of Sp-8-Br-cAMPS in specific cell lines. This guide offers a series of frequently asked questions (FAQs), detailed troubleshooting steps, and key experimental protocols to help identify and resolve common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Sp-8-Br-cAMPS and what is its primary mechanism of action?
Sp-8-Br-cAMPS (Sp-8-Bromoadenosine-3',5'-cyclic monophosphorothioate) is a cell-permeable analog of cyclic adenosine monophosphate (cAMP). Its primary mechanism of action is the activation of cAMP-dependent Protein Kinase A (PKA).[1][2] Like endogenous cAMP, Sp-8-Br-cAMPS binds to the regulatory subunits of the PKA holoenzyme, leading to the release and activation of the catalytic subunits. These active subunits then phosphorylate downstream target proteins, initiating a cascade of cellular responses. Due to the phosphorothioate modification, Sp-8-Br-cAMPS is more resistant to degradation by phosphodiesterases (PDEs) compared to cAMP, resulting in a more sustained activation of PKA.[3]
Q2: I am not observing the expected biological effect after treating my cells with Sp-8-Br-cAMPS. What are the common reasons for this?
Several factors can contribute to a lack of a discernible effect:
-
Insufficient Intracellular Concentration: While designed to be cell-permeable, the efficiency of Sp-8-Br-cAMPS uptake can vary significantly between different cell lines.
-
Compound Degradation: Improper storage or handling of Sp-8-Br-cAMPS can lead to its degradation.
-
High Phosphodiesterase (PDE) Activity: Although resistant, very high levels of PDE activity in your specific cell line could still lead to the degradation of Sp-8-Br-cAMPS.
-
Inactive Downstream Signaling Pathway: The components of the PKA signaling pathway downstream of PKA may not be functional in your experimental model.
-
Off-Target Effects: At high concentrations, Sp-8-Br-cAMPS may have off-target effects that could mask the expected PKA-mediated response.
Q3: What are the potential off-target effects of Sp-8-Br-cAMPS?
While Sp-8-Br-cAMPS is a potent PKA activator, it can exhibit off-target effects, particularly at higher concentrations. The most well-characterized off-target interactions are with:
-
Exchange protein directly activated by cAMP (Epac): Like cAMP, Sp-8-Br-cAMPS can activate Epac proteins, which mediate PKA-independent signaling pathways.
-
Phosphodiesterases (PDEs): Some cAMP analogs can act as competitive inhibitors of certain PDE isoforms, which can lead to an accumulation of endogenous cAMP and cGMP, potentially causing confounding effects.[4]
Q4: How can I confirm that Sp-8-Br-cAMPS has entered the cells and is activating PKA?
To confirm successful delivery and biological activity, it is crucial to measure the activation of a direct downstream target of PKA. The most common method is to perform a Western blot to detect the phosphorylation of known PKA substrates, such as CREB (at Ser133) or VASP. An increase in the phosphorylation of these substrates following Sp-8-Br-cAMPS treatment indicates successful cell entry and PKA activation.
Troubleshooting Guides
Problem 1: No or weaker than expected biological effect
This is a frequent issue that can often be traced back to insufficient intracellular concentrations of Sp-8-Br-cAMPS.
dot
Caption: Troubleshooting workflow for a lack of biological effect.
Possible Cause & Solution
| Possible Cause | Solution |
| Insufficient Intracellular Concentration | 1. Increase Concentration and Incubation Time: Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your specific cell line. 2. Use a Permeability Enhancer: Consider using a low concentration of DMSO (0.1-0.5%) as a co-solvent to improve membrane permeability.[5] 3. Active Delivery Methods: For difficult-to-transfect cells, employ active delivery methods like electroporation or lipofection. |
| Compound Degradation | 1. Proper Storage: Ensure Sp-8-Br-cAMPS is stored as a powder at -20°C.[6] 2. Fresh Stock Solutions: Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. |
| High PDE Activity | Use a PDE Inhibitor: Co-incubate your cells with a broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), to prevent the degradation of Sp-8-Br-cAMPS.[7] |
| Inactive Downstream Pathway | Positive Control: Use a direct activator of adenylyl cyclase, such as forskolin, to confirm that the PKA signaling pathway is functional in your cells. |
Problem 2: High variability between replicate experiments
| Possible Cause | Solution |
| Inconsistent Cell Health or Density | 1. Consistent Cell Culture Practices: Use cells within a consistent passage number range and ensure a uniform seeding density. 2. Optimal Confluency: Plate cells to reach 70-80% confluency at the time of the experiment. |
| Inaccurate Pipetting | 1. Calibrate Pipettes: Regularly calibrate your pipettes to ensure accuracy. 2. Use Appropriate Tips: For small volumes, use low-retention pipette tips. |
| Inhomogeneous Stock Solution | Thorough Mixing: Ensure your stock solution is completely dissolved and vortex it thoroughly before each use. |
Problem 3: Unexpected cellular toxicity
| Possible Cause | Solution |
| High Concentration of Sp-8-Br-cAMPS | 1. Determine IC50: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of Sp-8-Br-cAMPS in your cell line. 2. Use the Lowest Effective Concentration: From your dose-response experiments, use the lowest concentration that elicits the desired biological effect. |
| Solvent Toxicity | Vehicle Control: If using a solvent like DMSO, ensure the final concentration is low (typically <0.5%) and include a vehicle control in your experiments.[8] |
| Off-Target Effects | Use a PKA Inhibitor: To confirm that the observed toxicity is PKA-dependent, co-treat cells with a PKA inhibitor, such as Rp-cAMPS. |
| Harsh Permeability Enhancement Method | Optimize Delivery Parameters: If using electroporation or lipofection, optimize the parameters (e.g., voltage, pulse duration, lipid-to-compound ratio) to maximize delivery while minimizing cell death. |
Data Presentation: Efficacy of Permeability Enhancement
While direct comparative data for Sp-8-Br-cAMPS across different enhancement methods is limited, the following table provides an overview of the expected outcomes based on available literature for cAMP analogs and other small molecules.
| Method | Principle | Typical Improvement in Delivery | Key Considerations |
| DMSO | Increases membrane fluidity and acts as a solvent.[5] | Moderate | Can be toxic at higher concentrations (>0.5%).[8] |
| Electroporation | Creates transient pores in the cell membrane using an electrical field.[9] | High | Can cause significant cell death if not optimized.[10] |
| Lipofection | Encapsulates the molecule in lipid-based vesicles that fuse with the cell membrane.[11] | Moderate to High | Efficiency is highly dependent on the cell type and the specific lipid reagent used.[12] |
Quantitative Data on PKA Activation
| Compound | Parameter | Value | Reference |
| Sp-8-Br-cAMPS | EC50 for PKA activation | 360 nM | [1][2] |
| 8-Br-cAMP | Ka for PKA activation | 0.05 µM | [13] |
Experimental Protocols
Protocol 1: Enhancing Permeability with DMSO
-
Prepare Sp-8-Br-cAMPS Stock Solution: Prepare a concentrated stock solution of Sp-8-Br-cAMPS in DMSO.
-
Cell Seeding: Plate cells at the desired density and allow them to adhere overnight.
-
Prepare Treatment Medium: Dilute the Sp-8-Br-cAMPS stock solution in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration is between 0.1% and 0.5%.
-
Cell Treatment: Remove the old medium and replace it with the treatment medium.
-
Incubation: Incubate the cells for the desired period.
-
Downstream Analysis: Proceed with your experimental analysis.
Protocol 2: Delivery via Electroporation
-
Cell Preparation: Harvest cells and resuspend them in a suitable electroporation buffer at a concentration of 1-5 x 10^6 cells/mL.
-
Prepare Electroporation Mixture: In a sterile tube, mix the cell suspension with the desired concentration of Sp-8-Br-cAMPS.
-
Electroporation: Transfer the mixture to an electroporation cuvette and apply the electrical pulse using an electroporator.
-
Starting Parameters (for mammalian cells):
-
Voltage: 100-250 V
-
Pulse Duration: 5-20 ms
-
Number of Pulses: 1-2
-
-
-
Recovery: Allow the cells to recover for 10-15 minutes at room temperature.
-
Plating: Gently transfer the cells to a culture plate containing pre-warmed complete medium.
-
Incubation and Analysis: Incubate the cells for the desired period before analysis.
Protocol 3: Lipid-Mediated Delivery (Lipofection)
-
Cell Seeding: Plate cells in a multi-well plate to be 70-90% confluent at the time of transfection.
-
Prepare Sp-8-Br-cAMPS Solution: Dilute the desired amount of Sp-8-Br-cAMPS in a serum-free medium.
-
Prepare Lipid Solution: Dilute the lipid-based transfection reagent in a serum-free medium and incubate for 5 minutes at room temperature.
-
Form Complexes: Combine the diluted Sp-8-Br-cAMPS and the diluted lipid reagent. Mix gently and incubate for 20 minutes at room temperature to allow complexes to form.
-
Add to Cells: Add the complexes dropwise to the cells in their culture medium.
-
Incubation: Incubate the cells for 4-6 hours. The medium can then be replaced with fresh complete medium.
-
Analysis: Allow for an additional 1-2 hours for a cellular response before proceeding with your downstream assay.
Visualizations
Signaling Pathway
dot
Caption: PKA-dependent signaling pathway activated by Sp-8-Br-cAMPS.
Experimental Workflow for Assessing Permeability
dot
Caption: General experimental workflow for assessing Sp-8-Br-cAMPS permeability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biolog.de [biolog.de]
- 4. benchchem.com [benchchem.com]
- 5. Effect of dimethyl sulfoxide on cytosolic ionized calcium concentration and cytoskeletal organization of hepatocytes in a primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimizing Electroporation Conditions in Primary and Other Difficult-to-Transfect Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimizing electroporation conditions in primary and other difficult-to-transfect cells. | Semantic Scholar [semanticscholar.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Evaluating Electroporation and Lipofectamine Approaches for Transient and Stable Transgene Expressions in Human Fibroblasts and Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
Validation & Comparative
Validating PKA Activation: A Comparative Guide to Sp-8-Br-cAMPS and Alternatives via Western Blot Analysis
For researchers, scientists, and drug development professionals, the precise activation of Protein Kinase A (PKA) is a critical step in elucidating a multitude of cellular signaling pathways. Sp-8-Bromo-adenosine-3',5'-cyclic monophosphorothioate (Sp-8-Br-cAMPS) is a potent, membrane-permeable, and phosphodiesterase-resistant cAMP analog widely utilized for this purpose. This guide provides an objective comparison of Sp-8-Br-cAMPS with other common PKA activators, supported by experimental data from Western blot analyses. Detailed protocols and visual representations of the signaling pathway and experimental workflow are included to ensure robust and reproducible experimental design.
Comparison of PKA Activators
The selection of a PKA activator can significantly influence experimental outcomes. While Sp-8-Br-cAMPS offers high potency and sustained activation, other activators possess unique characteristics that may be advantageous for specific experimental contexts. The following table summarizes the key features of common PKA activators.
| Activator | Mechanism of Action | Typical Working Concentration | Advantages | Limitations |
| Sp-8-Br-cAMPS | Direct PKA activator; cAMP analog.[1] | 10-100 µM[2][3] | High potency and selectivity for PKA.[2] Resistant to phosphodiesterases, ensuring sustained activation.[2] Good membrane permeability.[2] | Potential for off-target effects at very high concentrations. |
| Forskolin (+ IBMX) | Indirect PKA activator. Forskolin directly activates adenylyl cyclase to produce cAMP.[2] IBMX is a phosphodiesterase (PDE) inhibitor that prevents cAMP degradation.[2] | Forskolin: 10-50 µM;[2] IBMX: 100-500 µM[2] | Elevates endogenous cAMP levels, which can be more physiologically relevant.[2] | Effect is dependent on adenylyl cyclase and PDE activity in the cell type.[2] Forskolin can have off-target effects.[2] |
| Dibutyryl-cAMP (db-cAMP) | Direct PKA activator; cAMP analog.[2] | 100 µM - 1 mM[2] | Membrane permeable. | Less potent than Sp-8-Br-cAMPS.[2] Can be hydrolyzed to butyrate, which may have independent cellular effects.[2] |
| 8-Bromo-cAMP (8-Br-cAMP) | Direct PKA activator; cAMP analog.[1] | 100 µM[4][5] | Membrane permeable. | Less potent than other Sp-analogs.[6] |
Quantitative Analysis of PKA Activation by Western Blot
Western blot analysis is a cornerstone technique for validating PKA activation by quantifying the phosphorylation of its downstream substrates. The phosphorylation of cAMP response element-binding protein (CREB) at serine 133 (p-CREB Ser133) and Vasodilator-Stimulated Phosphoprotein (VASP) at serine 157 (p-VASP Ser157) are widely accepted as reliable markers of PKA activity.[7][8] The following table presents representative quantitative data from Western blot analyses comparing the efficacy of different PKA activators.
| PKA Activator | Target Protein | Cell Type | Fold Increase in Phosphorylation (vs. Control) |
| Sp-8-Br-cAMPS | p-CREB (Ser133) | Sensory Neurons | ~2.5[3] |
| Forskolin + IBMX | p-CREB (Ser133) | Sensory Neurons | ~2.5[3] |
| 8-Bromo-cAMP | p-CREB (Ser133) | PC12 Cells | >2.0[5] |
| Dibutyryl-cAMP | p-VASP (Ser239) | Ras-transformed MDCK cells | Dose-dependent increase[9] |
Signaling Pathway and Experimental Workflow
To facilitate a deeper understanding of the mechanisms and methodologies, the following diagrams illustrate the PKA signaling pathway and a standard Western blot workflow for validating PKA activation.
Detailed Experimental Protocols
The following is a generalized protocol for validating PKA activation using Western blot analysis. It is recommended to optimize specific conditions, such as antibody concentrations and incubation times, based on the specific antibodies and cell lines used.
Cell Culture and Treatment
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
If necessary, serum-starve the cells for 4-6 hours to reduce basal kinase activity.[2]
-
Treat cells with the desired PKA activator (e.g., 50 µM Sp-8-Br-cAMPS, 20 µM Forskolin + 100 µM IBMX) for the desired time (e.g., 15-30 minutes).[2] Include an untreated control.
-
For inhibitor studies, pre-incubate cells with a PKA inhibitor (e.g., 10 µM H-89 or KT5720) for 30-60 minutes before adding the activator.[10]
Cell Lysis
-
Place the culture dish on ice and wash the cells twice with ice-cold PBS.[2]
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[11]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[2] Collect the supernatant.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.[2]
SDS-PAGE and Protein Transfer
-
Prepare protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.[11]
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[11]
Immunoblotting
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[11]
-
Incubate the membrane with the primary antibody (e.g., rabbit anti-phospho-CREB Ser133 or anti-phospho-VASP Ser157) diluted in blocking buffer overnight at 4°C with gentle agitation.[2][11]
-
Wash the membrane three times for 5-10 minutes each with TBST.[2]
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) in blocking buffer for 1 hour at room temperature.[11]
-
Wash the membrane three times for 10-15 minutes each with TBST.[2]
Detection and Data Analysis
-
Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate it with the membrane.[2]
-
Capture the chemiluminescent signal using a digital imager or X-ray film.[2]
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., total CREB) or a housekeeping protein (e.g., GAPDH, β-actin).[2]
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[2] Normalize the phosphorylated protein signal to the total protein or housekeeping protein signal. Express the results as a fold change relative to the untreated control.[2]
By following this guide, researchers can effectively validate the activation of PKA by Sp-8-Br-cAMPS and objectively compare its performance with other activators, ensuring robust and reliable experimental data.
References
- 1. cAMP-Dependent Signaling Pathways as Potential Targets for Inhibition of Plasmodium falciparum Blood Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. PKA-RII subunit phosphorylation precedes activation by cAMP and regulates activity termination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. PKA-regulated VASP phosphorylation promotes extrusion of transformed cells from the epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Sp-8-Br-cAMPS and 8-Br-cAMP for PKA Activation
For Researchers, Scientists, and Drug Development Professionals
In the study of cyclic AMP (cAMP)-mediated signaling pathways, the selection of appropriate chemical tools to activate Protein Kinase A (PKA) is critical for obtaining reliable and reproducible data. This guide provides an objective, data-driven comparison of two commonly used cAMP analogs: Sp-8-Br-cAMPS and 8-Br-cAMP. We will delve into their mechanisms of action, comparative potency, and metabolic stability, supported by experimental data and detailed protocols.
Introduction to PKA Activation by cAMP Analogs
Cyclic AMP is a ubiquitous second messenger that regulates a vast array of cellular processes primarily through the activation of PKA. In its inactive state, PKA exists as a tetrameric holoenzyme consisting of two regulatory (R) and two catalytic (C) subunits. The binding of cAMP to the regulatory subunits induces a conformational change, leading to the dissociation of the active catalytic subunits, which then phosphorylate downstream target proteins.
To study the specific roles of PKA, researchers often employ cell-permeable and phosphodiesterase (PDE)-resistant cAMP analogs to ensure sustained and targeted PKA activation. Sp-8-Br-cAMPS and 8-Br-cAMP are two such analogs, but they possess distinct properties that can significantly influence experimental outcomes.
At a Glance: Key Differences
| Feature | Sp-8-Br-cAMPS | 8-Br-cAMP |
| Structure | Bromine at the 8th position of the adenine ring and a sulfur substitution in the cyclic phosphate moiety (Sp-isomer). | Bromine at the 8th position of the adenine ring. |
| Potency (PKA Activation) | High | Moderate to High |
| Metabolic Stability | High resistance to hydrolysis by phosphodiesterases (PDEs).[1][2] | Susceptible to hydrolysis by PDEs, though more resistant than cAMP.[3][4] |
| Cell Permeability | High (lipophilic).[2] | Good.[3] |
| Mechanism of Action | Direct PKA activator.[5] | Direct PKA activator.[6][7] |
Quantitative Comparison of PKA Activation
The potency of cAMP analogs is a critical factor in experimental design. The following table summarizes the available quantitative data for the activation of PKA by Sp-8-Br-cAMPS and 8-Br-cAMP. It is important to note that direct comparisons under identical experimental conditions are limited, and values can vary between studies.
| Parameter | Sp-8-Br-cAMPS | 8-Br-cAMP | Reference(s) |
| EC50 (PKA Activation) | 360 nM | Not consistently reported in direct comparison | [5] |
| Ka (PKA Activation) | 1.5 µM | 0.05 µM | [1][7] |
EC50 (Half-maximal effective concentration) represents the concentration of an agonist that gives 50% of the maximal response. A lower EC50 indicates greater potency. Ka (Activation constant) is the concentration of the analog required to produce half-maximal activation of the enzyme. A lower Ka indicates higher potency.
The available data suggests that while both are potent activators, their reported activation constants can differ. The key advantage of Sp-8-Br-cAMPS lies in its significantly enhanced resistance to degradation by phosphodiesterases.[1][2] This property ensures a more stable and sustained activation of PKA in cellular systems where PDE activity is a factor. In contrast, 8-Br-cAMP is more susceptible to hydrolysis, which can lead to a more transient PKA activation.[3]
Signaling Pathway and Experimental Workflow
To understand the context in which these compounds are used, it is essential to visualize the PKA signaling pathway and a typical experimental workflow for comparing their efficacy.
Caption: PKA activation by endogenous cAMP or exogenous analogs.
Caption: Workflow for comparing the efficacy of PKA activators.
Experimental Protocols
To ensure the reproducibility of findings when comparing Sp-8-Br-cAMPS and 8-Br-cAMP, detailed methodologies for key experiments are provided below.
In Vitro PKA Kinase Activity Assay (Radiometric)
This protocol is adapted from commercially available kits and published methodologies to quantify the enzymatic activity of PKA in response to activation by cAMP analogs.[8][9]
Objective: To determine and compare the potency (EC50 or Ka) of Sp-8-Br-cAMPS and 8-Br-cAMP in activating purified PKA.
Materials:
-
Purified recombinant PKA catalytic and regulatory subunits (to reconstitute the holoenzyme) or purified PKA holoenzyme.
-
PKA substrate peptide (e.g., Kemptide: LRRASLG).
-
[γ-³²P]ATP.
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).[1]
-
Sp-8-Br-cAMPS and 8-Br-cAMP stock solutions.
-
P81 phosphocellulose paper.
-
75 mM phosphoric acid.
-
Scintillation counter and scintillation fluid.
-
Microcentrifuge tubes.
-
30°C water bath or incubator.
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of Sp-8-Br-cAMPS and 8-Br-cAMP in kinase reaction buffer to achieve a range of final concentrations (e.g., 10 nM to 100 µM).
-
Prepare a reaction mix containing the PKA holoenzyme and the substrate peptide in the kinase reaction buffer.
-
-
Set up the Reaction:
-
In microcentrifuge tubes, add the PKA holoenzyme/substrate mix.
-
Add the different concentrations of either Sp-8-Br-cAMPS or 8-Br-cAMP to the respective tubes. Include a no-activator control.
-
-
Initiate the Reaction:
-
Start the phosphorylation reaction by adding [γ-³²P]ATP to each tube. The final reaction volume is typically 50-60 µL.[8]
-
-
Incubation:
-
Stop the Reaction:
-
Terminate the reaction by spotting an aliquot (e.g., 25 µL) of the reaction mixture onto a numbered P81 phosphocellulose paper square.[9]
-
-
Washing:
-
Quantification and Data Analysis:
-
Place the dried P81 paper in a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Plot the radioactivity (counts per minute, CPM) against the log of the analog concentration.
-
Determine the EC50 value for each compound by fitting the data to a sigmoidal dose-response curve.
-
Cell-Based PKA Activation Assay (Western Blot for Phospho-CREB)
This method assesses PKA activation in intact cells by detecting the phosphorylation of a known downstream substrate, such as CREB (cAMP response element-binding protein), at Serine 133.[1][10]
Objective: To compare the ability of Sp-8-Br-cAMPS and 8-Br-cAMP to activate PKA in a cellular context.
Materials:
-
Cell line of interest (e.g., HEK293, PC12).
-
Sp-8-Br-cAMPS and 8-Br-cAMP.
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA or Bradford protein assay kit.
-
SDS-PAGE equipment and reagents.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate and imaging system.
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Serum-starve the cells for a few hours if necessary to reduce basal PKA activity.
-
Treat the cells with varying concentrations of Sp-8-Br-cAMPS or 8-Br-cAMP for a specified time (e.g., 15-30 minutes).[10] Include an untreated and a vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-CREB (Ser133) overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Normalization and Data Analysis:
-
Strip the membrane and re-probe with an antibody against total CREB for normalization.
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-CREB signal to the total CREB signal for each sample.
-
Compare the fold-change in CREB phosphorylation relative to the untreated control for both compounds.
-
Conclusion
Both Sp-8-Br-cAMPS and 8-Br-cAMP are effective activators of PKA and valuable tools for studying cAMP signaling. The choice between them should be guided by the specific requirements of the experiment.
-
Sp-8-Br-cAMPS is the preferred choice for experiments requiring sustained and stable PKA activation , due to its high resistance to hydrolysis by phosphodiesterases. This makes it particularly suitable for long-term cell culture experiments and for systems with high PDE activity.
-
8-Br-cAMP , while also a potent activator, is more susceptible to degradation. It can be a suitable option for shorter-term experiments or when a more transient activation of PKA is desired.
For researchers aiming for robust and reproducible results, especially in cellular assays, the superior metabolic stability of Sp-8-Br-cAMPS offers a distinct advantage. By carefully considering the properties of each compound and employing rigorous experimental protocols, scientists can effectively dissect the intricate roles of PKA in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. cAMP Signaling in Cancer: A PKA-CREB and EPAC-Centric Approach [mdpi.com]
- 4. Sp-8-Br-cAMPS-AM BIOLOG Life Science Institute [biolog.de]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Sp-8-Br-cAMPS: A Comparative Guide to its Specificity for Protein Kinase A
For researchers, scientists, and drug development professionals, the selection of precise chemical tools is paramount for dissecting cellular signaling pathways. This guide provides a comprehensive comparison of Sp-8-Bromoadenosine-3',5'-cyclic monophosphorothioate (Sp-8-Br-cAMPS) and its specificity for Protein Kinase A (PKA) over other cyclic nucleotide-dependent kinases, such as Protein Kinase G (PKG) and the Exchange protein directly activated by cAMP (Epac).
Sp-8-Br-cAMPS is a widely utilized cell-permeable and metabolically stable analog of cyclic adenosine monophosphate (cAMP). Its resistance to phosphodiesterases (PDEs), enzymes that degrade cAMP, ensures sustained activation of its target kinases, making it a valuable tool for studying cAMP-mediated signaling. This guide delves into the quantitative data available for its potency, the experimental protocols to determine its specificity, and the signaling pathways it influences.
Quantitative Comparison of Kinase Activation
A critical aspect of a signaling modulator is its specificity. While Sp-8-Br-cAMPS is predominantly recognized as a PKA activator, its activity against other kinases is a key consideration for the accurate interpretation of experimental results.
| Compound | Target Kinase | Activation Constant (EC50/Ka) | Reference(s) |
| Sp-8-Br-cAMPS | PKA | 360 nM (EC50) | [1] |
| 1.5 µM (EC50) | |||
| PKG | Data not readily available | ||
| Epac | Data not readily available | ||
| 8-Br-cAMP | PKA | ~50 nM (Ka) | [2] |
| Epac | Activates | [3] | |
| 6-Bnz-cAMP | PKA | ~0.5 pM (EC50) | [3] |
| Epac | Low activity | ||
| 8-pCPT-2'-O-Me-cAMP | Epac1 | ~2.2 µM (EC50) | [4][5] |
| PKA | Weak activator | [4] |
Signaling Pathways and Specificity
Sp-8-Br-cAMPS primarily functions by mimicking endogenous cAMP, leading to the activation of PKA. The canonical cAMP signaling pathway involves the binding of cAMP (or its analog) to the regulatory subunits of the PKA holoenzyme, causing the release and activation of the catalytic subunits. These catalytic subunits then phosphorylate downstream target proteins, modulating a wide array of cellular processes.
However, cAMP can also activate other effectors like Epac, which operates independently of PKA. The specificity of cAMP analogs is therefore crucial for attributing a cellular response to a particular pathway.
Experimental Protocols
To determine the specificity of Sp-8-Br-cAMPS, a robust in vitro kinase assay is essential. The following is a generalized protocol for a non-radioactive, absorbance-based kinase assay.
Objective: To determine the half-maximal effective concentration (EC50) of Sp-8-Br-cAMPS for the activation of PKA, PKG, and Epac.
Materials:
-
Purified recombinant PKA, PKG, and Epac enzymes
-
Specific peptide substrates for each kinase (e.g., Kemptide for PKA)
-
Sp-8-Br-cAMPS and other cAMP/cGMP analogs
-
ATP solution
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)
-
Phospho-specific antibodies for the respective substrates
-
HRP-conjugated secondary antibody
-
TMB or other suitable chromogenic substrate
-
Stop solution (e.g., 2 M H₂SO₄)
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare serial dilutions of Sp-8-Br-cAMPS and other cyclic nucleotide analogs in the kinase reaction buffer.
-
Coat Plate: Coat the wells of a 96-well plate with the specific peptide substrate for the kinase being assayed. Wash and block the wells.
-
Kinase Reaction: In separate wells, add the kinase reaction buffer, the respective kinase (PKA, PKG, or Epac), and the various concentrations of Sp-8-Br-cAMPS or other analogs.
-
Initiate Reaction: Add ATP to each well to start the phosphorylation reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop Reaction: Stop the reaction by washing the wells.
-
Detection:
-
Add the phospho-specific primary antibody to each well and incubate.
-
Wash the wells and add the HRP-conjugated secondary antibody.
-
Wash again and add the TMB substrate.
-
Stop the color development with the stop solution.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB). Plot the absorbance versus the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value for each kinase.
Conclusion
Sp-8-Br-cAMPS is a potent, cell-permeable, and PDE-resistant activator of PKA. Its utility in specifically probing PKA-dependent signaling pathways is significant. However, the lack of comprehensive, direct comparative data on its activity against other cyclic nucleotide-dependent kinases like PKG and Epac represents a notable gap in the literature. Researchers should exercise caution when interpreting results from experiments using Sp-8-Br-cAMPS, particularly at higher concentrations where the potential for off-target effects may increase. The use of specific inhibitors for PKA, PKG, and Epac in parallel with Sp-8-Br-cAMPS is recommended to confirm the specificity of the observed cellular responses. This guide underscores the need for further research to fully elucidate the selectivity profile of this widely used cAMP analog, which will ultimately enhance the precision and reliability of studies in the field of cellular signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Researcher's Guide to PKA Activation: Evaluating Alternatives to Sp-8-Br-cAMPS
For researchers navigating the complexities of cyclic AMP (cAMP) signaling, the specific and robust activation of Protein Kinase A (PKA) is paramount. While Sp-8-Br-cAMPS is a widely used tool, a range of alternatives exists, each with distinct properties. This guide provides an objective comparison of common PKA activators, supported by experimental data and detailed protocols, to aid in the selection of the optimal compound for your research needs.
The PKA Activation Pathway
Protein Kinase A is a key enzyme that acts as a primary intracellular effector of cAMP.[1] In its inactive state, PKA exists as a holoenzyme composed of two regulatory (R) and two catalytic (C) subunits. The binding of cAMP to the regulatory subunits induces a conformational change, leading to the dissociation of the active catalytic subunits. These freed subunits can then phosphorylate a multitude of downstream protein substrates on serine or threonine residues, regulating processes from gene expression to metabolism.[1][2] Activators can be categorized as either direct analogs of cAMP that bind to the regulatory subunits or indirect agents that increase endogenous cAMP levels.
Figure 1. PKA signaling pathway activated by ligands or cAMP analogs.
Comparison of PKA Activators
The choice of activator can significantly influence experimental outcomes due to differences in mechanism, potency, cell permeability, and specificity. While Sp-8-Br-cAMPS is known for its high potency and resistance to phosphodiesterases (PDEs), several alternatives offer unique advantages.[1]
Direct Activators (cAMP Analogs): These compounds mimic endogenous cAMP by binding directly to the PKA regulatory subunits. Their efficacy is determined by their binding affinity, cell permeability, and resistance to degradation by PDEs. A key consideration is their selectivity for PKA over other cAMP effectors like the Exchange protein activated by cAMP (Epac).[2][3]
Indirect Activators: These molecules increase the intracellular concentration of endogenous cAMP. The most common example is Forskolin, which directly stimulates adenylyl cyclase, the enzyme that synthesizes cAMP from ATP.[4][5] To prevent the rapid degradation of newly synthesized cAMP, Forskolin is often used in combination with a PDE inhibitor like 3-isobutyl-1-methylxanthine (IBMX).[2]
The following table summarizes the quantitative characteristics of common PKA activators. Note that EC₅₀ values can vary significantly between different experimental systems, cell types, and assay methods. The data presented is compiled from various sources and should be interpreted as a comparative guide rather than absolute values.
| Activator | Mechanism of Action | Typical Working Conc. | Potency (EC₅₀) for PKA Activation | Key Advantages & Limitations |
| Sp-8-Br-cAMPS | Direct (cAMP Analog) | 10 - 100 µM | ~360 nM[6] | Advantages: High potency, PDE resistant, good membrane permeability.[1] Limitations: Can have off-target effects at high concentrations. |
| 6-Bnz-cAMP | Direct (cAMP Analog) | 10 - 100 µM | RIα: 170 nM, RIIβ: 35 nM[7] | Advantages: Cell permeable, highly selective for PKA over Epac.[8] Can be used to dissect PKA-specific pathways.[3] Limitations: Potency can be isoform-specific. |
| 8-Bromo-cAMP | Direct (cAMP Analog) | 100 µM - 1 mM | RIα: 81 nM, RIIβ: 184 nM[7] | Advantages: More lipophilic and membrane-permeable than cAMP. Limitations: Not metabolically stable (degraded by PDEs), also activates Epac.[3] |
| Dibutyryl-cAMP (db-cAMP) | Direct (cAMP Analog) | 100 µM - 1 mM | Data not readily available for direct comparison | Advantages: Enhanced membrane permeability due to butyryl groups.[3] Limitations: Less potent than other analogs, not specific for PKA (also activates Epac).[1][3] |
| Forskolin (+ IBMX) | Indirect (AC Activator) | 1 - 50 µM | Indirect; EC₅₀ for AC is ~5-25 µM[5] | Advantages: Elevates endogenous cAMP, which can be more physiologically relevant.[1] Limitations: Effect is cell-type dependent; Forskolin can have off-target effects.[1][5] Activates all cAMP effectors (PKA, Epac, etc.). |
Experimental Protocols
Validating PKA activation is crucial for interpreting experimental results. A common and reliable method is to measure the phosphorylation of a known downstream PKA substrate, such as the transcription factor CREB (cAMP response element-binding protein) at the Serine-133 residue, via Western Blot analysis.
Figure 2. Experimental workflow for Western blot analysis of PKA activation.
Protocol: Western Blot Analysis of CREB (Ser133) Phosphorylation
This protocol outlines the steps to assess PKA activation by measuring the phosphorylation of its substrate, CREB.[1]
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
If necessary to reduce basal kinase activity, serum-starve the cells for 4-6 hours.
-
Treat cells with the desired PKA activator (e.g., 100 µM 6-Bnz-cAMP or 20 µM Forskolin + 100 µM IBMX) for the appropriate time (typically 15-30 minutes). Include an untreated vehicle control.
-
-
Cell Lysis:
-
Place the culture dish on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples with Laemmli buffer and denature at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Antibody Incubation and Detection:
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).[1]
-
Incubate the membrane with a primary antibody specific for phosphorylated CREB (Ser133) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
To confirm equal protein loading, the membrane can be stripped and re-probed for total CREB or a housekeeping protein like β-actin.
-
Conclusion
The selection of a PKA activator requires careful consideration of the experimental goals. For studies requiring sustained and highly specific activation of PKA, while minimizing effects on other cAMP sensors like Epac, a direct analog such as 6-Bnz-cAMP is an excellent choice.[8] For researchers wishing to mimic a physiological response by elevating all intracellular cAMP, the indirect activator Forskolin (typically with IBMX) is more suitable, though potential off-target effects must be considered.[5] By understanding the distinct characteristics outlined in this guide, researchers can make informed decisions to effectively and accurately probe the multifaceted roles of PKA signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. Epac and PKA: a tale of two intracellular cAMP receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Small Molecule PKA-specific Cyclic AMP Analogue as an Inducer of Osteoblast-like Cells Differentiation and Mineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Presynaptic cAMP-PKA-mediated potentiation induces reconfiguration of synaptic vesicle pools and channel-vesicle coupling at hippocampal mossy fiber boutons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Implementing Fluorescence Anisotropy Screening and Crystallographic Analysis to Define PKA Isoform-Selective Activation by cAMP Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
- 8. biolog.de [biolog.de]
A Comparative Guide to the Cell Permeability of Sp-8-Br-cAMPS and Sp-cAMPS
For Researchers, Scientists, and Drug Development Professionals
In the study of cyclic AMP (cAMP)-mediated signaling pathways, the effective delivery of cAMP analogs into living cells is paramount. This guide provides an objective comparison of the cell permeability of two commonly used cAMP analogs: Sp-8-Br-cAMPS (Sp-8-Bromoadenosine-3',5'-cyclic monophosphorothioate) and Sp-cAMPS (Sp-Adenosine-3',5'-cyclic monophosphorothioate). This comparison is supported by available experimental data and detailed methodologies to assist researchers in selecting the appropriate tool for their studies.
Executive Summary
Data Presentation: Quantitative Comparison
The following table summarizes the available quantitative data for Sp-8-Br-cAMPS and related compounds. It is important to note that a direct, side-by-side comparison of the cell permeability of Sp-8-Br-cAMPS and Sp-cAMPS from a single study is not currently available in the reviewed literature. The data presented is compiled from various sources and should be interpreted with this in mind.
| Parameter | Sp-8-Br-cAMPS | Sp-cAMPS | Key Findings & Considerations |
| Relative Lipophilicity | Significantly more lipophilic[1] | Less lipophilic | The bromine substitution at the 8-position increases the lipophilicity of Sp-8-Br-cAMPS, which is a key factor in enhancing passive diffusion across the cell membrane. |
| PKA Activation (EC50) | 360 nM[2] | Data not readily available in a directly comparable format. | The EC50 for PKA activation is an indirect measure of the effective intracellular concentration. The potent activation by Sp-8-Br-cAMPS suggests it reaches its intracellular target effectively. |
| Related Compound Permeability | 8-Bromo-cAMP, a structurally similar compound, shows modest membrane permeability, reaching an intracellular concentration of ~8% of the extracellular concentration in Rat C6 glioma cells.[3] | Data for Sp-cAMPS permeability is often inferred from related phosphorothioate-modified analogs.[3] | While not a direct comparison, the data on related compounds supports the understanding that modifications like bromination enhance cell permeability. |
Signaling Pathway and Mechanism of Action
Both Sp-8-Br-cAMPS and Sp-cAMPS are membrane-permeant cAMP analogs that act as agonists for Protein Kinase A (PKA), a primary effector in the cAMP signaling cascade. Upon entering the cell, these analogs bind to the regulatory subunits of the PKA holoenzyme, causing a conformational change that leads to the dissociation and activation of the catalytic subunits. These active catalytic subunits then phosphorylate downstream target proteins, initiating a variety of cellular responses. The phosphorothioate modification in both analogs makes them resistant to degradation by phosphodiesterases (PDEs), ensuring a sustained activation of PKA.
Experimental Protocols
Assessment of Cell Permeability by Measuring Intracellular Concentration via HPLC
This protocol provides a method to quantify the intracellular accumulation of cAMP analogs.[4]
Materials:
-
Cells in culture
-
Sp-8-Br-cAMPS and/or Sp-cAMPS
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold 12% Perchloric Acid (PCA)
-
Solid-phase extraction (SPE) C18 cartridges
-
High-Performance Liquid Chromatography (HPLC) system with a C18 reversed-phase column
-
Mobile phase: e.g., 10 mM triethylammonium formate (pH 6.5) and methanol
Methodology:
-
Cell Treatment: Culture cells to a desired density (e.g., 8x10^6 cells/dish). Treat the cells with the desired concentration of the cAMP analog for a specific time (e.g., 60 minutes).
-
Cell Lysis: Quickly wash the cells twice with ice-cold PBS. Immediately add ice-cold 12% PCA and mechanically lyse the cells.
-
Extraction: Centrifuge the cell lysate to pellet the precipitated proteins. Collect the supernatant.
-
Desalting: Desalt the supernatant using a C18 SPE cartridge to remove PCA and other interfering substances. Lyophilize the purified extract.
-
HPLC Analysis: Reconstitute the lyophilized sample in the HPLC mobile phase. Inject the sample into the HPLC system.
-
Quantification: Quantify the intracellular concentration of the cAMP analog by comparing the peak area from the sample to a standard curve generated with known concentrations of the analog. The intracellular concentration can be expressed as a percentage of the extracellular concentration.
Functional Assessment of Cell Permeability via PKA Activation Assay (Western Blot)
This protocol assesses the functional consequence of cell permeability by measuring the phosphorylation of a key PKA substrate, CREB (cAMP response element-binding protein), at Serine 133.
Materials:
-
Cells in culture
-
Sp-8-Br-cAMPS and/or Sp-cAMPS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Methodology:
-
Cell Treatment: Plate cells and treat with a range of concentrations of the cAMP analog for a specified time (e.g., 15-30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-CREB overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities for phospho-CREB and normalize to the total CREB signal. A stronger phospho-CREB signal at a given extracellular concentration indicates more effective cell permeability and PKA activation.
Conclusion
The selection between Sp-8-Br-cAMPS and Sp-cAMPS should be guided by the specific requirements of the experiment. The available evidence strongly suggests that Sp-8-Br-cAMPS possesses superior cell permeability due to its increased lipophilicity.[1] This makes it a more suitable choice for experiments requiring efficient delivery into intact cells to achieve a robust and sustained activation of the cAMP signaling pathway. For studies where maximizing the intracellular concentration of the cAMP analog is critical, Sp-8-Br-cAMPS is the recommended choice. Researchers are encouraged to perform dose-response experiments to determine the optimal concentration for their specific cell type and experimental conditions.
References
Assessing Off-Target Effects of Sp-8-Br-cAMPS: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Sp-8-Br-cAMPS is a widely utilized cell-permeable and metabolically stable analog of cyclic adenosine monophosphate (cAMP). It is primarily employed as a potent activator of cAMP-dependent Protein Kinase A (PKA), a key enzyme in numerous signal transduction pathways. While its on-target efficacy is well-documented, a thorough understanding of its potential off-target effects is crucial for the accurate interpretation of experimental data and for its consideration in therapeutic development. This guide provides a comparative analysis of Sp-8-Br-cAMPS against other common PKA activators, focusing on their known off-target interactions, and offers detailed experimental protocols to assess these effects.
On-Target vs. Off-Target Activity: A Comparative Overview
The primary target of Sp-8-Br-cAMPS is the regulatory subunit of PKA, leading to the release and activation of the catalytic subunit. However, like many small molecule effectors, it can interact with other proteins that possess cAMP-binding domains or have structural similarities. The main off-target concerns for Sp-8-Br-cAMPS include the activation of Exchange Protein Directly Activated by cAMP (Epac) and the inhibition of certain Phosphodiesterases (PDEs).
| Compound | Primary Target (PKA) Activation | Off-Target: Epac Activation | Off-Target: PDE Inhibition | Key Characteristics |
| Sp-8-Br-cAMPS | Potent Activator (EC50 ≈ 360 nM)[1][2] | Potential Activator (Quantitative data not readily available) | Known to be resistant to hydrolysis by PDEs, but direct inhibitory constants (Ki) are not widely reported.[3][4] | High lipophilicity, metabolically stable.[3] |
| 8-Bromo-cAMP (8-Br-cAMP) | Activator (Ka ≈ 0.05 µM)[2] | Activator (can trigger both PKA and Epac signaling)[5][6] | More resistant to PDE degradation than cAMP, but can still be slowly metabolized.[4] | Cell-permeable, widely used. |
| Dibutyryl-cAMP (DBcAMP) | Activator (pro-drug, metabolized to cAMP) | Indirectly activates Epac via conversion to cAMP. | Also acts as a phosphodiesterase inhibitor.[7][8] | Cell-permeable, but butyrate byproduct can have independent cellular effects. |
| Sp-cAMPS | Potent Activator | Potential Activator | Can act as a competitive inhibitor of certain PDEs (e.g., PDE3A).[3] | Parent compound of the Sp-cAMPS series, resistant to PDEs. |
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental procedures discussed, the following diagrams are provided in DOT language for use with Graphviz.
References
- 1. bibliotecadigital.exactas.uba.ar [bibliotecadigital.exactas.uba.ar]
- 2. Computational investigation of the dynamic control of cAMP signaling by PDE4 isoform types - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sp-8-Br-cAMPS BIOLOG Life Science Institute [biolog.de]
- 4. biolog.de [biolog.de]
- 5. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Activation of cAMP (EPAC2) signaling pathway promotes hepatocyte attachment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.stemcell.com [cdn.stemcell.com]
Sp-8-Br-cAMPS vs. Forskolin: A Comparative Guide to Elevating Intracellular cAMP
For researchers, scientists, and drug development professionals, the precise modulation of intracellular cyclic adenosine monophosphate (cAMP) levels is critical for dissecting a myriad of cellular signaling pathways. Two of the most common and powerful tools to achieve this are the cAMP analog, Sp-8-Br-cAMPS, and the diterpene, forskolin. While both effectively increase intracellular cAMP signaling, their fundamentally different mechanisms of action necessitate a careful consideration of their application in experimental design. This guide provides an objective, data-driven comparison of Sp-8-Br-cAMPS and forskolin to aid in the selection of the most appropriate tool for your research needs.
Mechanism of Action: A Fundamental Distinction
The primary difference between Sp-8-Br-cAMPS and forskolin lies in their point of intervention in the cAMP signaling cascade. Sp-8-Br-cAMPS acts as a cAMP mimetic , directly activating downstream effectors, whereas forskolin functions as a cAMP producer , increasing the endogenous synthesis of cAMP.
Sp-8-Br-cAMPS is a cell-permeable analog of cAMP. It bypasses the endogenous cAMP production machinery and directly binds to and activates Protein Kinase A (PKA), a primary effector of cAMP signaling.[1][2] A key feature of Sp-8-Br-cAMPS is its phosphorothioate modification, which renders it resistant to degradation by phosphodiesterases (PDEs), the enzymes that hydrolyze cAMP.[2] This resistance leads to a sustained and direct activation of PKA.
Forskolin , derived from the plant Coleus forskohlii, directly activates most isoforms of adenylyl cyclase (AC), the enzyme responsible for the conversion of ATP to cAMP.[2][3] This leads to a rapid and significant increase in intracellular cAMP levels, which in turn activates all downstream cAMP effectors, including PKA and the Exchange protein directly activated by cAMP (Epac).[2]
Quantitative Performance Comparison
Direct quantitative comparisons of Sp-8-Br-cAMPS and forskolin in the same experimental system are limited in the literature due to their different molecular targets. However, data from various studies allow for a comparative assessment of their efficacy.
| Parameter | Sp-8-Br-cAMPS | Forskolin | References |
| Primary Target | Protein Kinase A (PKA) | Adenylyl Cyclase (AC) | [2] |
| EC50 | ~360 nM (for PKA activation) | 5-25 µM (for AC activation) | [2][4] |
| Maximal Response | Strong, sustained PKA activation | >100-fold increase in intracellular cAMP | [4] |
| Typical Working Conc. | 10 - 200 µM | 1 - 100 µM | [4] |
| Onset of Action | Rapid, limited by cell permeability | Rapid, dependent on AC activity | [4] |
| Duration of Action | Prolonged due to PDE resistance | Can be transient due to PDE activity | [2][4] |
Experimental Protocols
To effectively compare Sp-8-Br-cAMPS and forskolin, distinct experimental endpoints must be measured, reflecting their different mechanisms of action. For forskolin, the primary readout is the intracellular cAMP concentration. For Sp-8-Br-cAMPS, a more appropriate measure is the activity of its direct target, PKA, often assessed by the phosphorylation of downstream substrates.
Protocol: Measurement of Forskolin-Induced cAMP Production using ELISA
-
Cell Culture: Plate cells (e.g., HEK293 or CHO cells) in a multi-well plate and grow to the desired confluency.
-
Treatment:
-
Pre-treat cells with a phosphodiesterase (PDE) inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) for a short period to prevent cAMP degradation.
-
Treat cells with a dose range of forskolin (e.g., 0.1 to 100 µM) for a specified time (e.g., 15-30 minutes) at 37°C. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis: Aspirate the medium and lyse the cells with 0.1 M HCl to stop the reaction and stabilize cAMP.
-
cAMP Quantification (ELISA):
-
Use a commercially available cAMP ELISA kit.
-
Add cell lysates and cAMP standards to the antibody-coated microplate.
-
Add the HRP-conjugated cAMP and incubate to allow for competitive binding.
-
Wash the plate and add the substrate solution.
-
Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Generate a standard curve and determine the cAMP concentration in the cell lysates. Plot the cAMP concentration against the forskolin concentration and fit the data to a dose-response curve to determine the EC50.[4]
Protocol: Measurement of Sp-8-Br-cAMPS-Induced PKA Activity via Western Blot
-
Cell Culture: Plate and grow cells as described above. Serum-starve cells for 4-6 hours before treatment to reduce basal PKA activity.
-
Treatment: Treat cells with a dose range of Sp-8-Br-cAMPS (e.g., 1 to 200 µM) for a specified time (e.g., 30-60 minutes) at 37°C. Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blot:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against a phosphorylated PKA substrate (e.g., phospho-CREB at Ser133).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane with an antibody for the total PKA substrate or a housekeeping protein (e.g., GAPDH) for loading control.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein or loading control. Plot the normalized signal against the Sp-8-Br-cAMPS concentration.[5]
Off-Target Effects and Considerations
A crucial aspect in selecting between these two compounds is their potential for off-target effects.
Forskolin is known to have several cAMP-independent effects that can complicate data interpretation, including:
-
Direct interaction with ion channels: Forskolin can directly modulate the activity of certain ion channels.[1]
-
Inhibition of glucose transporters: It has been shown to interact with and inhibit glucose transporters.[4]
-
Bimodal effects: Some studies have reported bimodal, dose-dependent effects of forskolin that are independent of cAMP.[6]
Sp-8-Br-cAMPS , while generally more specific to the PKA pathway, may have off-target effects, particularly at higher concentrations:
-
Inhibition of Phosphodiesterases (PDEs): Structurally similar cAMP analogs have been shown to inhibit certain PDE isoforms, which could potentiate the effects of endogenous cAMP.[7]
-
Activation of Epac: While designed as a PKA activator, some Sp-cAMPS analogs may also activate Epac, another key cAMP sensor.[7]
Conclusion: Selecting the Right Tool for the Job
The choice between Sp-8-Br-cAMPS and forskolin is entirely dependent on the specific experimental question.
Use Forskolin when:
-
The research goal is to study the effects of a global increase in intracellular cAMP.
-
Investigating the regulation of adenylyl cyclase activity itself is the primary interest.
-
The experimental design aims to understand the interplay between GPCR signaling and cAMP production.
Use Sp-8-Br-cAMPS when:
-
The specific role of PKA activation needs to be isolated from other cAMP-mediated effects.
-
A sustained and direct activation of PKA is required, bypassing the complexities of cAMP synthesis and degradation.
-
Minimizing the known off-target effects of forskolin is a priority for the experimental system.
References
- 1. Forskolin: a specific stimulator of adenylyl cyclase or a diterpene with multiple sites of action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. goldbio.com [goldbio.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Forskolin has a bimodal cAMP-independent effect on superoxide anion generation in isolated osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Researcher's Guide to Protein Kinase A Activators: A Quantitative Comparison of Sp-8-Br-cAMPS and Alternatives
For researchers, scientists, and drug development professionals, the precise activation of Protein Kinase A (PKA) is crucial for dissecting its role in a myriad of cellular processes. This guide provides a quantitative comparison of the widely used PKA activator, Sp-8-Br-cAMPS, with other common alternatives, supported by experimental data and detailed protocols to inform experimental design and ensure data reliability.
Sp-8-Br-cAMPS is a potent, membrane-permeable, and phosphodiesterase-resistant analog of cyclic AMP (cAMP) that is widely used to activate PKA. Its chemical modifications enhance its utility in cell-based assays compared to the endogenous activator, cAMP. This guide will delve into the quantitative parameters that define the efficacy of Sp-8-Br-cAMPS and compare them to other commonly employed PKA activators.
Quantitative Comparison of PKA Activators
The selection of a PKA activator can significantly influence experimental outcomes. The following table summarizes key quantitative data for Sp-8-Br-cAMPS and its alternatives. It is important to note that direct head-to-head comparisons of all activators in a single study are limited; therefore, this table represents a synthesis of available data from various sources.
| Activator | Mechanism of Action | Typical Working Concentration | EC50 for PKA Activation | Activation Constant (Ka) | Key Advantages | Limitations |
| Sp-8-Br-cAMPS | Direct PKA activator; cAMP analog | 10 - 100 µM[1] | 360 nM[2] | Not widely reported | High potency, membrane-permeable, resistant to phosphodiesterases (PDEs) leading to sustained activation.[1][3] | Potential for off-target effects at very high concentrations. |
| 8-Bromo-cAMP (8-Br-cAMP) | Direct PKA activator; cAMP analog | 100 µM - 1 mM[4] | Not widely reported | 0.05 µM[5][6] | Membrane-permeable.[3][4] | Can be metabolized to 8-bromo-adenosine, which may have PKA-independent effects; less potent than Sp-isomers.[4] |
| Sp-8-CPT-cAMPS | Direct PKA activator; cAMP analog | 10 - 100 µM[4] | 342 nM (RIα), 96 nM (RIIβ)[7][8] | Not widely reported | High potency and selectivity for PKA; resistant to PDEs; good membrane permeability.[4] | Potential for off-target effects at very high concentrations.[4] |
| Dibutyryl-cAMP (db-cAMP) | Direct PKA activator; cAMP analog | 100 µM - 1 mM[4] | Not widely reported | Not widely reported | Membrane-permeable.[4] | Less potent than Sp-isomers; can be hydrolyzed to butyrate, which may have independent cellular effects.[4] |
| Forskolin (+ IBMX) | Indirect PKA activator | Forskolin: 10-50 µM; IBMX: 100-500 µM[4] | N/A | N/A | Elevates endogenous cAMP levels, which can be more physiologically relevant.[4] | Effect is dependent on adenylyl cyclase and PDE activity in the cell type; Forskolin can have off-target effects.[4] |
PKA Signaling Pathway and Activator Action
The canonical PKA signaling pathway is initiated by the binding of cAMP to the regulatory subunits of the inactive PKA holoenzyme. This binding event causes a conformational change, leading to the dissociation of the catalytic subunits. These active catalytic subunits then phosphorylate downstream substrate proteins on serine or threonine residues within a specific consensus sequence. Sp-8-Br-cAMPS and other direct activators mimic the action of cAMP, thereby initiating this cascade.
Caption: The PKA signaling pathway and the point of intervention for Sp-8-Br-cAMPS.
Experimental Protocols
To quantitatively assess the efficacy of Sp-8-Br-cAMPS and other PKA activators, researchers can employ a variety of assays. Below are detailed methodologies for two common approaches.
Western Blot Analysis of PKA Substrate Phosphorylation
This method provides a semi-quantitative measure of PKA activity within cells by detecting the phosphorylation of a known PKA substrate, such as CREB (cAMP response element-binding protein) at Serine 133.
Materials:
-
Cell culture reagents
-
PKA activator (e.g., Sp-8-Br-cAMPS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-CREB Ser133, rabbit anti-total CREB)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere. Serum-starve cells if necessary to reduce basal kinase activity. Treat cells with the desired concentration of PKA activator for a specified time. Include an untreated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody against the phosphorylated substrate. Subsequently, incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal or a housekeeping protein. Express the results as a fold change relative to the untreated control.[4][9]
In Vitro PKA Kinase Activity Assay
This assay directly measures the enzymatic activity of PKA in response to activators by quantifying the phosphorylation of a specific substrate in a cell-free system. Commercially available kits are often used for this purpose.[10]
Materials:
-
Purified PKA enzyme
-
PKA activator (e.g., Sp-8-Br-cAMPS)
-
PKA substrate (e.g., a specific peptide)
-
ATP
-
Kinase reaction buffer
-
Detection reagents (e.g., to measure ADP production or use a phospho-specific antibody)
-
96-well plate and plate reader
Procedure:
-
Assay Setup: In a 96-well plate, add the kinase reaction buffer, PKA enzyme, and varying concentrations of the PKA activator.
-
Reaction Initiation: Add the PKA substrate and ATP to each well to start the phosphorylation reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-90 minutes).[9]
-
Reaction Termination: Stop the reaction according to the kit manufacturer's instructions.
-
Detection: Add detection reagents to measure the extent of substrate phosphorylation. This can be based on luminescence, fluorescence, or absorbance.[9]
-
Data Analysis: Measure the signal using a plate reader. Plot the signal against the activator concentration to determine the EC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biolog.de [biolog.de]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Implementing Fluorescence Anisotropy Screening and Crystallographic Analysis to Define PKA Isoform-Selective Activation by cAMP Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. abcam.com [abcam.com]
Safety Operating Guide
Navigating the Disposal of Sp-8-Br-cAMPS: A Guide to Safe and Compliant Laboratory Practices
Immediate Safety and Handling Protocols
Prior to handling Sp-8-Br-cAMPS, a thorough understanding of safety precautions is essential. The following measures, based on guidelines for analogous compounds, should be strictly followed.[1]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1]
Ventilation: To prevent the inhalation of dust or aerosols, conduct all work in a well-ventilated area, preferably within a chemical fume hood.[1]
Contact Avoidance: Prevent contact with skin, eyes, and clothing. In case of accidental contact, immediately flush the affected area with a copious amount of water and seek medical attention.[1]
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative information related to the handling and disposal of hazardous laboratory chemicals.
| Parameter | Guideline | Source |
| pH Range for Drain Disposal (Aqueous Solutions) | > 5.0 and < 12.5 | [2] |
| Maximum Hazardous Waste Storage (Satellite Accumulation Area) | 55 gallons | [3] |
| Maximum Acutely Toxic Chemical Waste Storage (P-list) | 1 quart (liquid) or 1 kilogram (solid) | [3] |
| Maximum Storage Time in Satellite Accumulation Area | 12 months (unless accumulation limits are reached) | [3] |
| Flash Point for Ignitable Liquid Waste | < 140°F | [3] |
Step-by-Step Disposal Protocol
The proper disposal of Sp-8-Br-cAMPS waste is critical. The following steps provide a clear, procedural guide for managing both solid and liquid waste streams.
1. Waste Segregation and Collection:
-
Solid Waste: Collect all contaminated solid materials, such as pipette tips, gloves, and empty vials, in a designated, leak-proof, and chemically compatible container. This container should be clearly labeled as hazardous waste.
-
Liquid Waste: Solutions containing Sp-8-Br-cAMPS must be collected in a separate, leak-proof, and chemically compatible container.[1] It is imperative not to mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[1]
2. Container Labeling:
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "Sp-8-Bromoadenosine-3',5'-cyclic monophosphorothioate."
-
An accurate description of the contents, including any solvents and their approximate concentrations.
-
The date when the first waste was added to the container.
-
The name and contact information of the responsible researcher or laboratory.
3. Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste container in a designated SAA.[2][3]
-
The SAA must be at or near the point of waste generation and inspected weekly for any signs of leakage.[2][3]
-
Ensure that incompatible wastes are segregated to prevent dangerous reactions. For instance, store acids and bases separately.[2]
4. Arranging for Disposal:
-
Once the container is full, or if the 12-month storage limit is approaching, contact your institution's EHS or hazardous waste management department to schedule a pickup.[1][3]
-
Follow all institutional procedures for waste transfer and documentation.
5. Decontamination:
-
Thoroughly decontaminate all surfaces and equipment that may have come into contact with Sp-8-Br-cAMPS using an appropriate cleaning agent.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of Sp-8-Br-cAMPS waste.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of Sp-8-Br-cAMPS, fostering a secure research environment. Always consult your institution's specific EHS guidelines for any additional requirements.
References
Navigating the Safe Handling of Sp-8-Br-cAMPS: A Comprehensive Guide
For researchers and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent signaling molecules like Sp-8-Br-cAMPS. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. By adhering to these procedural steps, institutions can build a foundation of trust and safety, extending value beyond the product itself.
Personal Protective Equipment (PPE) and Engineering Controls
When handling Sp-8-Br-cAMPS, a proactive approach to safety through appropriate personal protective equipment and engineering controls is critical. The following table summarizes the recommended safety measures.
| Exposure Control | Recommended Equipment/Practice | Specifications & Notes |
| Engineering Controls | Fume Hood or Ventilated Enclosure | Ensure adequate ventilation to minimize inhalation exposure. Operations should be conducted within a certified chemical fume hood. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must comply with EN166 or NIOSH (US) standards. Protects against splashes and dust. |
| Hand Protection | Chemical-Resistant Gloves | Compatible gloves include nitrile rubber. Inspect gloves prior to use and dispose of them properly after handling. |
| Skin and Body Protection | Laboratory Coat | A standard lab coat should be worn to prevent skin contact. |
| Respiratory Protection | NIOSH-approved Respirator | Recommended when handling large quantities or when engineering controls are not sufficient. Use a P95 (US) or P1 (EN 143) particle respirator. |
Procedural Guidance for Safe Handling and Disposal
A systematic approach to the handling and disposal of Sp-8-Br-cAMPS is essential to mitigate risks. The following workflow outlines the key steps from preparation to disposal.
Caption: Workflow for the safe handling and disposal of Sp-8-Br-cAMPS.
Step-by-Step Protocols
1. Preparation:
-
Don Personal Protective Equipment (PPE): Before handling the compound, put on a lab coat, nitrile gloves, and safety glasses with side shields.
-
Set up a Safe Workspace: All handling of solid Sp-8-Br-cAMPS should be performed in a certified chemical fume hood to minimize inhalation risks.
-
Gather Materials: Assemble all necessary equipment, such as a calibrated scale, appropriate solvents (e.g., water, aqueous buffers), and storage vials.
2. Handling and Storage:
-
Weighing: Carefully weigh the desired amount of the solid compound. Avoid creating dust.
-
Dissolving: Sp-8-Br-cAMPS is soluble in water or aqueous buffers. Prepare solutions in the fume hood.
-
Storage: For long-term storage, keep the compound at -20°C.
3. Spill Response:
-
Immediate Action: In case of a spill, ensure the area is well-ventilated.
-
Containment: Use an absorbent material to contain the spill.
-
Cleanup: Carefully collect the absorbed material and contaminated surfaces into a sealed container for disposal.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent.
4. Disposal:
-
Waste Collection: All disposable materials that have come into contact with Sp-8-Br-cAMPS, including gloves, wipes, and pipette tips, should be collected in a designated, sealed waste container.
-
Labeling: Clearly label the waste container with the chemical name and any associated hazards.
-
Final Disposal: Dispose of the chemical waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.
While the in vivo properties of this compound are not fully characterized, it is prudent to handle it with care, avoiding skin contact and ingestion. Only trained personnel should be allowed to handle this product.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
